molecular formula C52H44N2O2P2 B068366 (R,R)-DACH-naphthyl Trost ligand CAS No. 174810-09-4

(R,R)-DACH-naphthyl Trost ligand

Numéro de catalogue: B068366
Numéro CAS: 174810-09-4
Poids moléculaire: 790.9 g/mol
Clé InChI: VXFKMKXTPXVEMU-AWSIMMLFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The (R,R)-DACH-naphthyl Trost ligand is a premier chiral ligand designed for asymmetric catalysis, specifically in palladium-catalyzed allylic alkylation reactions. Its core value lies in the rigid, enantiopure 1,2-diaminocyclohexane (DACH) backbone, which, coupled with the bulky dialkylphosphino groups on a naphthyl scaffold, creates a highly effective chiral environment. This ligand coordinates with palladium to form a well-defined, chiral complex that directs nucleophilic attack on allylic substrates with exceptional regio- and enantioselectivity.

Propriétés

IUPAC Name

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFKMKXTPXVEMU-AWSIMMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370165
Record name (R,R)-DACH-naphthyl Trost ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174810-09-4
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthalenecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174810-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-DACH-naphthyl Trost ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthamide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the (R,R)-DACH-Naphthyl Trost Ligand: Synthesis, Mechanism, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Asymmetric Catalysis with Trost Ligands

In the realm of asymmetric synthesis, the ability to selectively create one enantiomer of a chiral molecule is paramount, particularly in the development of pharmaceuticals where the physiological activity of stereoisomers can differ dramatically. The palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) has emerged as a powerful and versatile methodology for the construction of stereogenic centers.[1] At the heart of this transformation lies the chiral ligand that orchestrates the stereochemical outcome of the reaction. The Trost ligands, a family of C₂-symmetric diphosphine ligands developed by Barry M. Trost, have proven to be exceptionally effective in a wide array of these reactions, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with high enantioselectivity.[2]

This technical guide focuses on a prominent member of this family: the (R,R)-DACH-Naphthyl Trost Ligand. This ligand, distinguished by its naphthyl substituents, often provides unique reactivity and selectivity profiles compared to its phenyl-substituted counterpart. We will delve into its synthesis, explore the mechanistic nuances that govern its stereochemical control, and present a detailed overview of its applications, complete with experimental protocols and comparative data.

Core Properties and Identification

The this compound, systematically named (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a chiral diphosphine ligand. Its structure is characterized by a C₂-symmetric backbone derived from (1R,2R)-diaminocyclohexane (DACH), which is functionalized with two 2-(diphenylphosphino)-1-naphthoyl groups.

PropertyValueReference
CAS Number 174810-09-4[3]
Molecular Formula C₅₂H₄₄N₂O₂P₂
Molecular Weight 790.87 g/mol
Appearance Off-white to white powder[4]
Melting Point 224-231 °C[4]
Optical Activity [α]²⁰/D +69.0°, c = 1 in methanol

Synthesis of the this compound: A Step-by-Step Approach

The synthesis of the this compound is achieved through a convergent approach, involving the preparation of the key precursor, 2-(diphenylphosphino)-1-naphthoic acid, followed by its coupling with (1R,2R)-diaminocyclohexane.

Part 1: Synthesis of the Precursor - 2-(Diphenylphosphino)-1-naphthoic Acid

The synthesis of 2-(diphenylphosphino)-1-naphthoic acid is a critical first step. While several methods exist for the preparation of naphthoic acids, a common route to this specific phosphine-substituted derivative involves the carboxylation of a suitable organometallic intermediate.

Experimental Protocol: Synthesis of 1-Naphthoic Acid (Illustrative)

A foundational method for synthesizing the naphthoic acid core is through the Grignard reaction, as detailed in Organic Syntheses.[5] This can be adapted for more complex derivatives.

  • Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place magnesium turnings (1 gram-atom). Cover the magnesium with anhydrous ether and add a small amount of 1-bromonaphthalene to initiate the reaction, which may require gentle warming.

  • Addition of Aryl Halide: Once the reaction begins, a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether is added at a rate that maintains a controlled reflux.

  • Carboxylation: After the formation of the Grignard reagent is complete, the reaction mixture is cooled, and dry carbon dioxide is introduced to form the carboxylate salt.

  • Workup and Purification: The reaction is quenched with an acid, and the crude 1-naphthoic acid is extracted and purified by recrystallization.

Note: The synthesis of 2-(diphenylphosphino)-1-naphthoic acid requires a more specialized procedure, often involving directed ortho-metalation or functionalization of a pre-existing naphthoic acid derivative. Researchers should consult specialized literature for detailed protocols.

Part 2: Amide Coupling to Form the this compound

The final step in the synthesis is the amide bond formation between 2-(diphenylphosphino)-1-naphthoic acid and (1R,2R)-diaminocyclohexane. A robust and scalable method for this transformation utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from an improved synthesis of the analogous phenyl-Trost ligand.[6]

  • Activation of the Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve 2-(diphenylphosphino)-1-naphthoic acid (2.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane). Add 1,1'-carbonyldiimidazole (CDI) (stoichiometric amount) and a catalytic amount of imidazole hydrochloride. Stir the mixture at room temperature to facilitate the formation of the acylimidazolide intermediate.

  • Amine Addition: To the activated carboxylic acid solution, add (1R,2R)-diaminocyclohexane (1.0 equiv.).

  • Reaction Monitoring and Workup: The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is subjected to an aqueous workup.

  • Purification: The crude product is then purified. For this class of ligands, purification can often be achieved by simple filtration without the need for column chromatography, affording the this compound as a white solid.[6]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Amide Coupling Bromonaphthalene Bromonaphthalene Grignard_Reagent Grignard_Reagent Bromonaphthalene->Grignard_Reagent Mg, Ether Naphthoic_Acid Naphthoic_Acid Grignard_Reagent->Naphthoic_Acid 1. CO2 2. H+ Phosphino_Naphthoic_Acid Phosphino_Naphthoic_Acid Naphthoic_Acid->Phosphino_Naphthoic_Acid Functionalization Activated_Acid Activated_Acid Phosphino_Naphthoic_Acid->Activated_Acid CDI, Imidazole HCl Final_Ligand (R,R)-DACH-Naphthyl Trost Ligand Activated_Acid->Final_Ligand +(R,R)-DACH DACH (R,R)-Diaminocyclohexane DACH->Final_Ligand

Caption: Synthetic workflow for the this compound.

The Mechanism of Stereochemical Control in Trost Asymmetric Allylic Alkylation

The enantioselectivity of the Trost AAA is determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand creates a dissymmetric environment around the palladium center, which in turn influences the facial selectivity of the nucleophilic addition.

The Catalytic Cycle

  • Oxidative Addition: A Pd(0) species, complexed with the Trost ligand, undergoes oxidative addition to an allylic substrate, forming a cationic (π-allyl)Pd(II) complex and displacing the leaving group.

  • Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl system. The stereochemistry of this step is directed by the chiral ligand.

  • Reductive Elimination: The resulting complex undergoes reductive elimination to release the product and regenerate the Pd(0) catalyst.

Trost_AAA_Cycle Pd0L Pd(0)L Pi_Allyl_Complex (π-allyl)Pd(II)L Pd0L->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl_Complex Product_Complex Product-Pd(0)L* Pi_Allyl_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Pd0L Reductive Elimination Product Alkylated Product Product_Complex->Product

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The Role of the (R,R)-DACH-Naphthyl Ligand in Stereoselectivity

The C₂-symmetric nature of the DACH-based Trost ligands creates a chiral pocket around the palladium center. The bulky diphenylphosphino groups and the amide functionalities play a crucial role in defining the shape of this pocket. The naphthyl groups of the this compound extend the steric and electronic influence of the ligand framework.

It is proposed that the "flaps" created by the aromatic rings of the phosphine substituents effectively shield one face of the π-allyl intermediate, directing the incoming nucleophile to the opposite, less hindered face. The greater steric bulk of the naphthyl groups compared to phenyl groups can lead to enhanced enantioselectivity in certain reactions, particularly with sterically demanding substrates.[7]

Applications in Asymmetric Synthesis

The this compound has been successfully employed in a variety of asymmetric allylic alkylation reactions, often demonstrating superior performance to other Trost ligands.

Table of Representative Applications

NucleophileSubstrateProductYield (%)ee (%)Reference
1H-Pyrroles and 1H-IndolesVinyl AziridinesN-Alkylated Branched ProductsHighup to 96[8]
Electron-deficient PyrrolesCyclic meso-SubstratesPyrrole-substituted ProductsHigh>99[7]
Sodium SulfinatesVinyl Cyclic CarbonatesSulfone-containing CompoundsHighHigh[8]

Exemplary Experimental Protocol: Asymmetric Allylic Alkylation of a Vinyl Aziridine

The following is a general procedure based on the work of Trost and coworkers.[8]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, a solution of [Pd(π-cinnamyl)Cl]₂ and the this compound (in a 1:2.2 Pd:ligand ratio) in anhydrous, degassed solvent (e.g., dichloromethane) is stirred for a specified time to form the active catalyst.

  • Reaction Setup: To a solution of the vinyl aziridine (1.0 equiv.) and the nucleophile (e.g., 1H-pyrrole, 1.2 equiv.) in the reaction solvent, the pre-formed catalyst solution is added.

  • Reaction Conditions: The reaction is stirred at the specified temperature (often room temperature) and monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched product.

Conclusion and Future Outlook

The this compound is a powerful tool in the arsenal of the synthetic organic chemist. Its robust synthesis, coupled with its ability to induce high levels of enantioselectivity in a broad range of palladium-catalyzed asymmetric allylic alkylation reactions, makes it a valuable asset for the construction of complex chiral molecules. The unique steric and electronic properties conferred by the naphthyl groups can offer advantages in specific applications, leading to improved yields and selectivities. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the development and application of highly effective chiral ligands like the this compound will undoubtedly remain a key area of research.

References

The (R,R)-DACH-Naphthyl Trost Ligand: A Comprehensive Technical Guide to a Pillar of Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity under mild conditions is perpetual. Among the privileged ligand architectures developed, the C2-symmetric diphosphine ligands pioneered by Barry M. Trost have emerged as exceptionally powerful tools, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This in-depth technical guide focuses on a prominent member of this family: the (R,R)-DACH-naphthyl Trost ligand. We will dissect its chemical structure, provide a detailed synthesis protocol, and explore its application in stereoselective bond formation. Mechanistic insights into the role of the naphthyl moiety in dictating the stereochemical outcome will be discussed, supported by comparative data. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage this sophisticated catalytic system in their synthetic endeavors.

Introduction: The Genesis of Trost Ligands and the Significance of the DACH Backbone

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The introduction of chiral phosphine ligands by Trost in 1973 transformed this powerful reaction into an asymmetric process, opening avenues for the enantioselective construction of complex molecules.[3]

The Trost ligands are characterized by a modular design, typically featuring a chiral scaffold that bridges two phosphine-containing aromatic groups. The most successful and widely used scaffold is the C2-symmetric trans-1,2-diaminocyclohexane (DACH), which provides a rigid and well-defined chiral environment around the metal center.[4] This rigidity is crucial for effective stereochemical communication between the ligand and the reacting substrates. The (R,R)-enantiomer of DACH is a common choice and dictates the absolute stereochemistry of the product in a predictable manner.

While the parent Trost ligand features a 2-diphenylphosphinobenzoyl moiety, variations in the aromatic backbone have been explored to fine-tune the ligand's steric and electronic properties. The this compound, which incorporates a 2-diphenylphosphino-1-naphthoyl group, represents a key development in this evolution, often providing superior enantioselectivity in challenging transformations.[5][6]

Chemical Structure and Stereochemistry

The this compound, formally named (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), possesses a well-defined three-dimensional structure that is central to its function.

Key Structural Features:

  • Chiral Scaffold: The (1R,2R)-diaminocyclohexane backbone provides a rigid C2-symmetric chiral environment.

  • Amide Linkers: The amide bonds connecting the DACH unit to the naphthoyl groups restrict conformational flexibility, contributing to a well-defined chiral pocket.

  • Phosphine Moieties: The diphenylphosphino groups are the points of coordination to the palladium center.

  • Naphthyl Groups: These extended aromatic systems project from the chiral scaffold, creating "chiral walls" that influence the orientation of the incoming nucleophile and the π-allyl palladium intermediate.

The IUPAC name for this ligand is N,N′-[(1R,2R)-cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide]. Its empirical formula is C₅₂H₄₄N₂O₂P₂ and it has a molecular weight of 790.87 g/mol .[7][8] The CAS Number for the (R,R)-enantiomer is 174810-09-4.[7][8]

Caption: Chemical structure of this compound.

Synthesis of the this compound

The synthesis of the this compound is achieved through a straightforward and reliable amidation reaction between the chiral diamine scaffold and two equivalents of the corresponding phosphine-functionalized carboxylic acid. The general approach for synthesizing Trost ligands involves this amide bond formation.[5]

Required Precursors
  • (1R,2R)-(-)-1,2-Diaminocyclohexane: This chiral diamine is commercially available and serves as the cornerstone of the ligand's chirality.

  • 2-(Diphenylphosphino)-1-naphthalenecarboxylic acid: This precursor can be synthesized or is commercially available from specialized suppliers.

Experimental Protocol: Amide Coupling

This protocol is a representative procedure based on standard amidation methodologies for Trost ligand synthesis.

Step 1: Reaction Setup

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-(diphenylphosphino)-1-naphthalenecarboxylic acid (2.1 equivalents).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Activation of the Carboxylic Acid

  • To the cooled solution, add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 equivalents).

  • Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

Step 3: Amidation

  • In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous DCM.

  • Slowly add the solution of the diamine to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • Upon completion of the reaction, filter the mixture to remove the urea byproduct (if DCC was used).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the this compound as a white solid.

Step 5: Characterization

The purified ligand should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry, to confirm its identity and purity. The optical rotation should also be measured to verify the enantiopurity.

G cluster_synthesis Synthesis Workflow Precursors 2-(Diphenylphosphino)-1-naphthalenecarboxylic acid + (1R,2R)-(-)-1,2-Diaminocyclohexane Activation Acid Activation (DCC/EDC, DMAP, DCM, 0 °C) Precursors->Activation Amidation Amide Bond Formation (Room Temperature, 12-24h) Activation->Amidation Workup Aqueous Work-up (Filtration, Extraction, Drying) Amidation->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of the this compound.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The this compound has proven to be highly effective in a wide range of palladium-catalyzed AAA reactions, consistently delivering products with high enantiomeric excess (ee).[6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Trost AAA reaction involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allylic substrate, followed by oxidative addition to form a cationic η³-allylpalladium(II) complex and displace the leaving group.

  • Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl complex. This attack typically occurs on the face opposite to the palladium atom.

  • Reductive Elimination: Reductive elimination from the resulting palladium(II) species regenerates the Pd(0) catalyst and releases the alkylated product.

The enantioselectivity of the reaction is determined by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl intermediate. The "chiral pocket" created by the ligand sterically hinders one pathway of approach for the nucleophile, favoring the other and leading to the preferential formation of one enantiomer.

G Pd(0)L Pd(0)L Pi-Allyl_Complex η³-Allyl-Pd(II)L* Complex Pd(0)L->Pi-Allyl_Complex Oxidative Addition Product_Complex Product-Pd(0)L* Complex Pi-Allyl_Complex->Product_Complex Nucleophilic Attack Product_Complex->Pd(0)L Product Alkylated Product Product_Complex->Product Reductive Elimination Substrate Allylic Substrate Substrate->Pi-Allyl_Complex Nucleophile Nucleophile Nucleophile->Product_Complex

Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The Role of the Naphthyl Group: Enhancing Stereocontrol

The substitution of the phenyl rings of the standard Trost ligand with naphthyl groups has a profound impact on the ligand's performance. The extended aromatic system of the naphthyl group creates a more sterically demanding and conformationally defined chiral pocket around the palladium center. This enhanced steric hindrance leads to:

  • Improved Enantiofacial Discrimination: The larger "chiral walls" of the naphthyl groups more effectively differentiate the two faces of the π-allyl intermediate, leading to a higher degree of stereocontrol during the nucleophilic attack.

  • Increased Rigidity: The naphthyl moiety can lead to a more rigid ligand-metal complex, which can translate to higher enantioselectivities.

  • Favorable π-π Interactions: Potential π-stacking interactions between the naphthyl groups and the π-allyl intermediate or the incoming nucleophile can further stabilize the desired transition state, enhancing selectivity.

Representative Experimental Protocol: Alkylation of rac-1,3-Diphenylallyl Acetate

The reaction between rac-1,3-diphenylallyl acetate and a soft nucleophile like dimethyl malonate is a benchmark for evaluating the efficacy of chiral ligands in AAA.

Step 1: Catalyst Preparation

  • In a glovebox or under an inert atmosphere, a solution of the palladium precursor, such as allylpalladium chloride dimer ([Pd(allyl)Cl]₂) (0.5 mol%), and the this compound (1.5 mol%) in the desired anhydrous solvent (e.g., THF or DCM) is stirred at room temperature for 30 minutes.

Step 2: Nucleophile Generation

  • In a separate flask, a solution of dimethyl malonate (1.2 equivalents) in the reaction solvent is treated with a base, such as sodium hydride (NaH) or N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of an acetate source like potassium acetate or lithium acetate, to generate the corresponding enolate.

Step 3: Allylic Alkylation

  • The solution of rac-1,3-diphenylallyl acetate (1.0 equivalent) in the reaction solvent is added to the pre-formed catalyst mixture.

  • The solution of the nucleophile is then added to the reaction mixture, and it is stirred at room temperature until the starting material is consumed (as monitored by TLC).

Step 4: Work-up and Analysis

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Performance and Comparative Data

The this compound frequently outperforms its phenyl-substituted counterpart, particularly in reactions where high steric demand is beneficial for stereodifferentiation.

LigandSubstrateNucleophileYield (%)ee (%)Reference
(R,R)-DACH-naphthyl rac-1,3-diphenylallyl acetateDimethyl malonate>95>98
(R,R)-DACH-phenyl rac-1,3-diphenylallyl acetateDimethyl malonate>9595-98
(R,R)-DACH-naphthyl Isoprene monoepoxideDicarbonyl compound59 (branched)99[6]
(R,R)-DACH-phenyl Isoprene monoepoxideDicarbonyl compound(Lower regioselectivity)(Lower reported ee)

Note: The data presented is representative and compiled from various sources. Exact values may vary depending on specific reaction conditions.

The enhanced performance of the naphthyl variant is particularly evident in more challenging substrates, such as those that are less sterically biased or where regioselectivity is a concern.

Conclusion

The this compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid, C2-symmetric backbone, coupled with the sterically demanding naphthyl groups, creates a highly effective chiral environment for palladium-catalyzed asymmetric allylic alkylation reactions. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis, and a representative application in a benchmark AAA reaction. The superior performance of the naphthyl variant over the phenyl-substituted ligand in many cases underscores the importance of fine-tuning ligand architecture to achieve optimal stereocontrol. For researchers and professionals in drug development and complex molecule synthesis, the this compound remains an indispensable tool for the efficient and highly enantioselective construction of stereogenic centers.

References

(R,R)-DACH-naphthyl Trost ligand mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Action of the (R,R)-DACH-Naphthyl Trost Ligand

Authored by: A Senior Application Scientist

Abstract

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), pioneered and extensively developed by Barry M. Trost, stands as a cornerstone of modern synthetic organic chemistry, enabling the stereocontrolled formation of multiple bond types (C-C, C-N, C-O, C-S).[1] Central to the success of this methodology is the design of chiral ligands that effectively control the enantioselectivity of the transformation. Among the most successful and versatile are the C2-symmetric ligands based on a trans-1,2-diaminocyclohexane (DACH) scaffold.[2] This guide provides a detailed technical examination of the this compound, dissecting its mechanism of action within the catalytic cycle and elucidating the structural features that govern its profound ability to induce asymmetry.

Introduction: The Architectural Brilliance of the Trost Ligand

The Trost AAA reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex.[3][4] The challenge in rendering this reaction asymmetric lies in controlling the facial selectivity of the nucleophilic attack on the prochiral π-allyl palladium intermediate. The Trost ligands, a modular class of diphosphine ligands, were engineered to create a well-defined chiral environment around the metal center to address this challenge.[5]

The (R,R)-DACH-naphthyl ligand is a derivative featuring a rigid and sterically demanding C2-symmetric chiral backbone derived from (1R,2R)-diaminocyclohexane.[2] This backbone is functionalized with N-naphthoyl-diphenylphosphine moieties. It is the precise three-dimensional arrangement of these components that dictates the stereochemical outcome of the reaction with exceptional fidelity.

The Catalytic Cycle: A Mechanistic Walkthrough

The overall transformation, known as the Tsuji-Trost cycle, proceeds through a series of well-defined organometallic steps. The chirality stored in the (R,R)-DACH-naphthyl ligand is transferred to the product during the bond-forming event.

Step 1: Generation of the Active Pd(0) Catalyst The active catalyst is a Pd(0) species, typically generated in situ from a stable palladium(0) or palladium(II) precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] The (R,R)-DACH-naphthyl ligand coordinates to the metal center to form the active chiral catalyst.

Step 2: Oxidative Addition (Ionization) The chiral Pd(0) complex coordinates to the double bond of the allylic substrate. This is followed by a crucial oxidative addition step, where the palladium atom inserts into the carbon-leaving group bond.[4] This "ionization" event expels the leaving group and forms a cationic η³-π-allylpalladium(II) intermediate. Critically, this step proceeds with inversion of configuration at the carbon center.[1][3]

Step 3: Nucleophilic Attack The nucleophile then attacks one of the two termini of the π-allyl complex. For "soft" nucleophiles (pKa < 25), which are most common in this chemistry, the reaction proceeds via an outer-sphere mechanism .[1] The nucleophile attacks the allyl group on the face opposite to the palladium metal and its bulky ligand framework.[6] This attack also occurs with inversion of stereochemistry .

Step 4: Catalyst Regeneration Following the nucleophilic addition, the resulting Pd(0) complex decomplexes from the newly formed product, thereby regenerating the active catalyst which can enter a new cycle.[3]

The stereochemical outcome of the overall reaction is a net retention of configuration , resulting from a double inversion sequence (inversion at ionization and inversion at alkylation).[1] The enantioselectivity is therefore determined by which of the two prochiral termini of the π-allyl intermediate is attacked.

Tsuji-Trost_Catalytic_Cycle cluster_cycle Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L* Pd_Alkene η²-π-Allyl-Pd(0) Complex Pd0->Pd_Alkene Coordination (Allylic Substrate) Pd_Allyl η³-π-Allyl-Pd(II) Complex Pd_Alkene->Pd_Allyl Oxidative Addition (- Leaving Group) Inversion Product_Complex Product-Pd(0) Complex Pd_Allyl->Product_Complex Nucleophilic Attack (+ Nucleophile) Inversion Product_Complex->Pd0 Decomplexation (+ Product) L_star L* = (R,R)-DACH-naphthyl Ligand

Caption: The Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle.

The Source of Enantioselectivity: The Chiral Pocket

The remarkable efficacy of the (R,R)-DACH-naphthyl ligand stems from its ability to create a highly asymmetric and sterically defined environment around the η³-π-allylpalladium intermediate.

  • C₂-Symmetry and the Chiral Cleft: The (R,R)-DACH backbone enforces a C₂-symmetric arrangement of the two naphthoyl-phosphine arms. This creates a chiral "cleft" or "pocket" in which the π-allyl substrate must reside.

  • Steric Shielding by Naphthyl "Walls": The large, planar naphthyl groups act as steric "walls" or "flaps." In the transition state for nucleophilic attack, the ligand orients itself to minimize steric clashes with the substituents on the π-allyl moiety. This conformation results in one terminus of the allyl group being sterically shielded by a naphthyl wall (the "closed" side), while the other terminus is exposed in a more accessible region (the "open" side).

  • Directed Attack: The incoming nucleophile is consequently directed to attack the more accessible "open" terminus of the π-allyl complex. The (R,R) configuration of the DACH backbone predetermines which side becomes open, thus leading to the preferential formation of one enantiomer of the product. This desymmetrization of the π-allyl intermediate is the key to enantioselection.[7]

Caption: The ligand creates a chiral pocket directing nucleophilic attack.

Experimental Protocol: Desymmetrization of a meso-Diol Derivative

This protocol describes a representative Pd-catalyzed desymmetrization, a powerful application of this chemistry. The protocol's success is a validation of the mechanistic principles discussed.

Reaction: Desymmetrization of meso-cyclopent-4-ene-1,3-diyl diacetate with dimethyl malonate.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • meso-cyclopent-4-ene-1,3-diyl diacetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.015 mmol, 1.5 mol%).

  • Add anhydrous THF (2.0 mL) and stir the resulting solution at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.

  • Reactant Addition: In a separate vial, dissolve meso-cyclopent-4-ene-1,3-diyl diacetate (1.0 mmol, 1.0 equiv) in THF (1.0 mL). Add this solution to the catalyst mixture.

  • Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the reaction flask.

  • Base and Additive Addition: Add BSA (1.3 mmol, 1.3 equiv) as a mild base and proton scavenger, followed by KOAc (0.05 mmol, 5 mol%) as a co-catalyst.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Versatility and Efficacy

The this compound has been successfully applied to a wide array of substrates and nucleophiles, consistently delivering products with high levels of enantioselectivity.

Substrate TypeNucleophileProduct TypeTypical % eeReference
meso-Cyclic Diol DerivativesPyrrolesN-Alkylated Heterocycle>99%[7]
Vinyl AziridinesIndolesBranched N-Alkylated Indoleup to 96%[8]
Vinyl Cyclic CarbonatesSodium SulfinatesChiral SulfoneHigh[8]
Acyclic Allylic CarbonatesAmidesChiral Amine Derivativeup to 96%[8]

Conclusion

The this compound is a masterful example of rational ligand design in asymmetric catalysis. Its mechanism of action is rooted in the predictable, multi-step Tsuji-Trost catalytic cycle. However, its true power lies in the exquisitely defined three-dimensional architecture of the ligand-palladium complex. By creating a rigid chiral pocket with sterically demanding naphthyl "walls," the ligand effectively desymmetrizes the η³-π-allylpalladium intermediate, guiding the nucleophile to attack a specific terminus. This reliable and highly effective stereocontrol has cemented the Trost AAA reaction as an indispensable tool for researchers, scientists, and drug development professionals engaged in the art and science of complex molecule synthesis.

References

A Deep Dive into the Spectroscopic Characterization of (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Catalytic Power of the (R,R)-DACH-naphthyl Trost Ligand

In the realm of asymmetric catalysis, the quest for ligands that can induce high levels of stereoselectivity is paramount. The this compound, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), stands as a testament to rational ligand design in achieving this goal.[1][2] Developed by the Trost group, this C₂-symmetric chiral ligand has proven to be highly effective in a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed asymmetric allylic alkylations (AAA).[1][2] Its unique structural framework, featuring a rigid chiral cyclohexane backbone and bulky naphthylphosphine moieties, creates a well-defined chiral pocket around the metal center, enabling exquisite control over the stereochemical outcome of a reaction.

This technical guide provides a comprehensive overview of the spectroscopic data integral to the characterization of the this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected spectroscopic data but also to delve into the causality behind the experimental choices and the interpretation of the spectral features. This self-validating approach to a protocol is crucial for ensuring the identity, purity, and stereochemical integrity of the ligand before its application in catalysis.

Molecular Structure and Key Physical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and basic physical properties.

G a This compound b C₅₂H₄₄N₂O₂P₂ a->b Molecular Formula c 790.87 g/mol a->c Molecular Weight d 224-231 °C a->d Melting Point e +69.0° (c=1 in Methanol) a->e Optical Activity [α]20/D G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 IR & MS Analysis a Weigh ~10-20 mg of This compound b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c Transfer to a clean, dry 5 mm NMR tube b->c d Acquire ¹H NMR spectrum (e.g., 400 MHz, 16 scans) c->d NMR Analysis g Acquire IR spectrum (e.g., ATR-FTIR) c->g Spectroscopic Analysis h Acquire Mass Spectrum (e.g., ESI-TOF HRMS) c->h e Acquire ¹³C{¹H} NMR spectrum (e.g., 100 MHz, 1024 scans) d->e f Acquire ³¹P{¹H} NMR spectrum (e.g., 162 MHz, 64 scans) e->f

References

Navigating the Nuances of (R,R)-DACH-naphthyl Trost Ligand Solubility: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (R,R)-DACH-naphthyl Trost ligand, a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, offers a powerful tool for the stereoselective construction of complex molecular architectures.[1][2][3] Its robust C2-symmetric framework, derived from trans-1,2-diaminocyclohexane (DACH), imparts exceptional levels of enantiocontrol in a wide array of synthetic transformations.[4] However, unlocking the full potential of this sophisticated ligand hinges on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the solubility profile of the this compound, offering field-proven insights and detailed protocols to ensure its effective and reliable use in research and development settings.

Core Characteristics of the this compound

Before delving into its solubility, it is essential to understand the fundamental properties of the this compound that influence its behavior in solution.

PropertyValueSource
Chemical Formula C₅₂H₄₄N₂O₂P₂[5][6]
Molecular Weight 790.87 g/mol [5][6]
Appearance White to off-white powderGeneric Material Science Knowledge
Melting Point 224-231 °C[5][6]
Optical Activity [α]20/D +69.0°, c = 1 in methanol[5][6]

The ligand's structure, characterized by bulky naphthyl and phenyl groups, contributes to its crystalline nature and dictates its interactions with various solvents. The presence of both polar (amide) and nonpolar (aromatic rings) functionalities results in a nuanced solubility profile.

Solubility Profile: A Practical Overview

While comprehensive quantitative solubility data (in g/100mL) is not extensively published, a qualitative and practical understanding can be derived from its widespread use in organic synthesis. The this compound is generally considered to be soluble in a range of common organic solvents.

SolventQualitative SolubilityPractical Considerations & Causality
Dichloromethane (DCM) GoodDCM is a polar aprotic solvent that effectively solvates the ligand, making it a common choice for preparing stock solutions and for running reactions at room temperature. Its volatility allows for easy removal post-reaction.
Tetrahydrofuran (THF) GoodTHF is another frequently used solvent for AAA reactions employing this ligand. Its ability to coordinate with the palladium center can sometimes influence the catalytic activity.
Toluene ModerateWhile soluble, the ligand may exhibit lower solubility in toluene compared to chlorinated solvents, especially at room temperature. Gentle warming may be required for complete dissolution, which can be advantageous for reactions conducted at elevated temperatures.
Acetonitrile ModerateSimilar to toluene, acetonitrile can be a suitable solvent, though it is less commonly reported in the literature for this specific ligand.
Methanol Sparingly SolubleThe optical activity data is reported in methanol, indicating at least minimal solubility. However, protic solvents like methanol are generally not the first choice for the catalytic reaction itself due to potential interference with the catalytic cycle.
Water InsolubleAs expected for a large, predominantly nonpolar molecule, the ligand is insoluble in water.

Expert Insight: The choice of solvent is not merely about dissolution; it is a critical parameter that can influence the outcome of the asymmetric allylic alkylation. The solvent can affect the conformation of the chiral ligand-metal complex, thereby impacting the enantioselectivity of the reaction. For instance, the use of less polar solvents like toluene can sometimes lead to higher enantiomeric excesses.

Experimental Protocols: From Dissolution to Reaction

The following protocols represent best practices for the handling and use of the this compound, with a focus on ensuring complete dissolution and maintaining catalytic activity.

Handling and Storage of a Phosphine-Based Ligand

Phosphine ligands, including the this compound, are susceptible to oxidation.[7] Proper handling and storage are paramount to maintain their integrity.

  • Storage: Store the solid ligand under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A desiccator or a glovebox is ideal.[7]

  • Handling: Whenever possible, handle the solid ligand in a glovebox to prevent exposure to air and moisture.[7] If a glovebox is not available, use Schlenk techniques.[8]

G Workflow for Handling Air-Sensitive Ligands cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store Solid Ligand (Inert Atmosphere, Cool, Dark) weigh Weigh Ligand (Glovebox or Schlenk Technique) storage->weigh Transfer to Handling Environment dissolve Dissolve in Degassed Solvent weigh->dissolve Immediate Use prepare Prepare Catalyst Solution dissolve->prepare react Add to Reaction Mixture prepare->react

Caption: Workflow for handling air-sensitive ligands.

Preparation of a Stock Solution (Self-Validating Protocol)

Preparing a stock solution is a convenient and reproducible method for dispensing the ligand for multiple reactions.

  • Glassware Preparation: Dry a volumetric flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Transfer the flask to a glovebox or connect it to a Schlenk line.

  • Weighing: Accurately weigh the desired amount of the this compound and add it to the flask.

  • Solvent Addition: Add the desired volume of degassed solvent (e.g., dichloromethane) to the flask. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by three cycles of freeze-pump-thaw.

  • Dissolution: Stir the solution at room temperature until the ligand is completely dissolved. The solution should be clear and colorless.

  • Storage: Seal the flask with a septum and store it under an inert atmosphere, preferably in a refrigerator, for short-term storage. For longer-term storage, freezing the solution is recommended.

Trustworthiness Check: A self-validating aspect of this protocol is the visual confirmation of complete dissolution. Any undissolved solid indicates a potential issue with the solvent choice or the presence of impurities. Furthermore, the consistent performance of the catalyst prepared from this stock solution across multiple reactions will validate the storage and handling procedure.

A Representative Asymmetric Allylic Alkylation Reaction

This protocol outlines a general procedure for a palladium-catalyzed asymmetric allylic alkylation using the this compound.

G Asymmetric Allylic Alkylation Workflow catalyst_prep Catalyst Preparation (Pd Source + Ligand in Solvent) reaction Reaction (Combine and Stir at RT) catalyst_prep->reaction reaction_setup Reaction Setup (Substrate, Nucleophile, Base in Solvent) reaction_setup->reaction workup Workup (Quench, Extract, Dry) reaction->workup purification Purification (Chromatography) workup->purification product Enantioenriched Product purification->product

Caption: General workflow for an asymmetric allylic alkylation.

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium source (e.g., [Pd₂(dba)₃], 1 mol%) and the this compound (2.5 mol%) in degassed dichloromethane (DCM).

    • Stir the solution at room temperature for 15-20 minutes. The solution should turn from a deep purple to a yellow/orange color, indicating the formation of the active catalyst complex. The complete dissolution of both components is crucial for the formation of the active catalyst.

  • Reaction Setup:

    • In a separate flame-dried Schlenk tube under an inert atmosphere, dissolve the allylic substrate (1.0 equiv), the nucleophile (1.2 equiv), and a suitable base (e.g., N,O-bis(trimethylsilyl)acetamide - BSA, 1.2 equiv) in degassed DCM.

  • Reaction Execution:

    • To the solution from step 2, add the freshly prepared catalyst solution from step 1 via a cannula or syringe.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product.

Mechanistic Implications of Solubility

The solubility of the ligand and the resulting palladium complex is intrinsically linked to the catalytic cycle of the Trost asymmetric allylic alkylation.

G Simplified Catalytic Cycle of Trost AAA Pd0L Pd(0)L pi_allyl [π-allyl-Pd(II)L]+ Pd0L->pi_allyl Oxidative Addition product_complex [Product-Pd(0)L*] pi_allyl->product_complex Nucleophilic Attack product_complex->Pd0L product Product product_complex->product Release substrate Allylic Substrate substrate->pi_allyl nucleophile Nucleophile nucleophile->product_complex

Caption: Simplified catalytic cycle of the Trost AAA.

For the catalytic cycle to operate efficiently, all species, including the active Pd(0) complex, the π-allyl palladium intermediate, and the final product complex, must remain soluble in the reaction medium. Poor solubility of any of these intermediates can lead to catalyst deactivation and a decrease in reaction rate and enantioselectivity. The choice of solvent can modulate the relative energies of the intermediates and transition states in the catalytic cycle, thereby influencing the overall outcome of the reaction.

Conclusion

The this compound is a powerful and versatile tool in asymmetric synthesis. A comprehensive understanding of its solubility characteristics is not a trivial matter but a critical prerequisite for its successful application. By selecting the appropriate solvent, employing rigorous air-sensitive handling techniques, and following validated protocols, researchers can ensure the reliable and reproducible performance of this exceptional ligand, paving the way for new discoveries in drug development and chemical synthesis.

References

An In-Depth Technical Guide to the Stability and Storage of (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (R,R)-DACH-naphthyl Trost ligand, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a cornerstone chiral ligand in modern asymmetric synthesis.[1][2] Its C2-symmetric backbone, derived from trans-1,2-diaminocyclohexane, and its bulky naphthyl phosphine moieties impart exceptional stereocontrol in a variety of palladium-catalyzed reactions, most notably the Trost asymmetric allylic alkylation (AAA).[3][4] The robust and predictable nature of this ligand has made it an invaluable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. However, to ensure its optimal performance and longevity, a thorough understanding of its stability and appropriate storage conditions is paramount. This guide provides a comprehensive overview of the factors influencing the stability of the this compound and outlines best practices for its handling and storage.

Core Structural Features and Inherent Sensitivities

The this compound is a crystalline solid at room temperature.[5][6] Its structure features two key functional groups that are central to both its catalytic activity and its potential degradation pathways: the phosphine groups and the amide linkages.

Figure 1: Chemical Structure of this compound

G cluster_ligand This compound P1 P Naphthyl1 Naphthyl P1->Naphthyl1 Ph1 Phenyl P1->Ph1 Ph2 Phenyl P1->Ph2 P2 P Naphthyl2 Naphthyl P2->Naphthyl2 Ph3 Phenyl P2->Ph3 Ph4 Phenyl P2->Ph4 N1 N DACH (R,R)-DACH backbone N1->DACH N2 N N2->DACH CO1 C=O Naphthyl1->CO1 CO2 C=O Naphthyl2->CO2 CO1->N1 CO2->N2

Caption: Structure of this compound.

The phosphorus atoms in the diphenylphosphino groups are in the +3 oxidation state, making them susceptible to oxidation. This is a primary degradation pathway for phosphine-containing ligands. The amide bonds, while generally robust, can be susceptible to hydrolysis under harsh acidic or basic conditions.

Primary Degradation Pathways

The long-term stability of the this compound is primarily threatened by two chemical processes: oxidation and, to a lesser extent, hydrolysis.

Oxidative Degradation

The most significant and common degradation pathway for the this compound is the oxidation of the trivalent phosphorus centers to pentavalent phosphine oxides. This process is primarily mediated by atmospheric oxygen and can be accelerated by light and heat.

Figure 2: Oxidative Degradation Pathway

G Ligand (R,R)-DACH-naphthyl Trost Ligand (P(III)) Oxidized_Ligand Phosphine Oxide Derivative (P(V)) Ligand->Oxidized_Ligand O2, light, heat G cluster_nmr Conceptual ³¹P NMR Spectrum cluster_peaks Conceptual ³¹P NMR Spectrum axis Chemical Shift (ppm) phosphine P(III) phosphine_oxide P(V)

References

Introduction to Trost ligands in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trost Ligands in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Pursuit of Chirality

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is not merely an academic exercise; it is a fundamental requirement for the creation of complex, biologically active molecules. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is the cornerstone of drug discovery and development. At the heart of this discipline lies the catalyst—specifically, the chiral ligand that imparts its stereochemical information to a reaction. Among the pantheon of privileged chiral ligands, the family of Trost ligands stands out for its remarkable versatility, efficiency, and the profound impact it has had on the field of asymmetric allylic alkylation. This guide provides a deep dive into the core principles, mechanistic underpinnings, and practical applications of these powerful catalytic tools.

The Architectural Brilliance of the Trost Ligand

The power of the Trost ligand originates from its elegant and highly tunable C₂-symmetric scaffold.[1] Developed by Barry M. Trost and his research group, the archetypal ligand is constructed from a chiral trans-1,2-diaminocyclohexane (DACH) backbone. This rigid and stereochemically defined core serves as the chiral scaffold. Each of the two amino groups is acylated with 2-(diphenylphosphino)benzoic acid, creating a tetradentate ligand framework.[2]

This design is not accidental but a masterful piece of molecular engineering. It follows a modular approach, where each component has a distinct role:[3]

  • The Chiral Scaffold (DACH): This central diamine provides the fundamental C₂ symmetry and the rigid conformational bias necessary to create a well-defined chiral pocket around the metal center.

  • The Linker (Amide Bond): The amide bonds position the phosphine groups in a specific spatial arrangement, creating "walls" that influence the trajectory of the incoming nucleophile.

  • The Binding Group (Diphenylphosphino): These phosphine moieties are the primary points of coordination to the palladium catalyst, bringing the ligand's chirality into the immediate vicinity of the reactive center.

This modularity allows for systematic modification. By changing the chiral diamine or the aromatic backbone of the phosphine-containing acid, a diverse library of ligands can be synthesized to optimize selectivity for different substrates.[1][4]

Trost_Ligand_Structure General Structure of a Trost Ligand cluster_scaffold Chiral Scaffold cluster_linker Linker cluster_binding Binding Group Scaffold trans-1,2-Diaminocyclohexane (DACH Core) Linker2 Amide Scaffold->Linker2 Linker1 Amide Linker1->Scaffold Binding2 2-(Diphenylphosphino)benzoyl Linker2->Binding2 Binding1 2-(Diphenylphosphino)benzoyl Binding1->Linker1

Caption: Modular components of the Trost Ligand scaffold.

The Engine of Asymmetry: The Palladium-Catalyzed Catalytic Cycle

Trost ligands find their primary and most celebrated use in the palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction.[5][6] This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds with exceptional stereocontrol.[7] The catalytic cycle is the engine that drives this transformation, where the Trost ligand acts as the chiral steering wheel.

The generally accepted mechanism proceeds through the following key stages:[5][8]

  • Coordination and Oxidative Addition: A Pd(0) species, coordinated to the Trost ligand, first associates with the double bond of the allylic substrate (e.g., an allylic acetate or carbonate). This is followed by oxidative addition, where the leaving group is expelled, and the palladium center is oxidized to Pd(II), forming a cationic η³-allyl palladium intermediate. The stereochemistry of the original substrate is often inconsequential at this stage, as the planar η³-allyl complex can be formed from either E or Z isomers.[9]

  • Enantiodiscriminating Nucleophilic Attack: This is the crucial, stereochemistry-defining step. The C₂-symmetric Trost ligand creates a chiral environment around the palladium. The "walls" of the ligand's aromatic groups create significant steric hindrance, effectively opening up specific quadrants for the nucleophile to approach the π-allyl complex. The attack occurs on the face of the allyl group opposite to the bulky palladium-ligand complex, a process known as external attack. The ligand's structure dictates which of the two enantiotopic termini of the allyl group is attacked, thereby setting the absolute stereochemistry of the newly formed stereocenter.[8]

  • Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the palladium(II) species undergoes reductive elimination to release the alkylated product and regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.

Trost_AAA_Cycle Catalytic Cycle of Trost Asymmetric Allylic Alkylation Pd0 Pd(0)L Intermediate Cationic η³-Allyl Pd(II) Complex [(π-allyl)PdL]⁺ Pd0->Intermediate Oxidative Addition Substrate Allylic Substrate (R-X) Substrate->Intermediate Product Chiral Product (R-Nu) Intermediate->Product Reductive Elimination X Leaving Group (X⁻) Intermediate->X Product->Pd0 Nu Nucleophile (Nu⁻) Nu->Intermediate Nucleophilic Attack (Stereo-determining)

Caption: The Tsuji-Trost Asymmetric Allylic Alkylation catalytic cycle.

Scope and Versatility: A Chemist's Swiss Army Knife

A key reason for the widespread adoption of the Trost AAA methodology is its exceptionally broad scope. The reaction is not limited to a single class of nucleophiles or substrates, making it a versatile tool for constructing a wide array of molecular architectures.[7]

Bond FormedNucleophile ClassRepresentative ExamplesKey Applications
C-C "Soft" Carbon NucleophilesMalonates, β-keto esters, nitroalkanes, stabilized enolatesConstruction of quaternary and tertiary stereocenters.[7]
C-N Nitrogen NucleophilesPhthalimide, sulfonamides, azides, amines, indolesSynthesis of chiral amines, amino acids, and nitrogen-containing heterocycles.[4][10]
C-O Oxygen NucleophilesPhenols, alcohols, carboxylic acidsFormation of chiral ethers and esters, crucial in natural product synthesis.[5]
C-S Sulfur NucleophilesThiols, sulfinatesAccess to chiral sulfides and sulfones.[2]

This versatility has been leveraged in the total synthesis of numerous complex natural products and pharmaceuticals, where the Trost AAA often serves as the key step for installing a critical stereocenter with high fidelity.[5][11][12]

Field-Proven Methodology: A Representative Experimental Protocol

To translate theory into practice, this section provides a detailed, self-validating protocol for a benchmark Trost AAA reaction: the desymmetrization of meso-2-cyclopentene-1,4-diol diacetate with dimethyl malonate. The rationale behind each step is explained to provide a clear understanding of the experimental choices.

Reaction: Asymmetric Alkylation of meso-2-Cyclopentene-1,4-diol diacetate

Objective: To synthesize (1R,4S)-4-acetoxy-2-cyclopentenylmalonate with high enantiomeric excess.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • (R,R)-Trost Ligand

  • meso-2-Cyclopentene-1,4-diol diacetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Catalyst Pre-formation (In Situ):

    • Step: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R,R)-Trost Ligand (0.015 mmol, 1.5 mol%). Add anhydrous DCM (2 mL). Stir to dissolve. Add Pd(OAc)₂ (0.010 mmol, 1.0 mol%).

    • Rationale: The active Pd(0) catalyst is generated in situ from a stable Pd(II) precursor. The Trost ligand reduces Pd(II) to Pd(0) while coordinating to it. Using a slight excess of ligand (Ligand:Pd ratio of 1.5:1) ensures that all palladium is complexed and helps stabilize the active catalyst.

  • Reaction Mixture Assembly:

    • Step: To the stirring catalyst solution, add the meso-substrate (1.0 mmol, 1.0 equiv.) and potassium acetate (0.03 mmol, 3 mol%).

    • Rationale: KOAc acts as a catalytic base. While the primary base is generated later, a small amount can facilitate the reaction initiation and buffer any acidic impurities.

  • Nucleophile Preparation and Addition:

    • Step: In a separate vial, add dimethyl malonate (1.2 mmol, 1.2 equiv.) and BSA (1.3 mmol, 1.3 equiv.). Stir for 10 minutes at room temperature. Add this solution dropwise to the main reaction flask over 5 minutes.

    • Rationale: Dimethyl malonate is a "soft" pronucleophile. BSA is used as the base to deprotonate the malonate, forming the silyl enol ether in situ, which is the active nucleophile. This method avoids harsh bases that could cause side reactions. The byproduct, N-trimethylsilylacetamide, is neutral and generally non-interfering.

  • Reaction Monitoring:

    • Step: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

    • Rationale: Monitoring ensures the reaction is driven to completion without unnecessary heating or extended reaction times that could lead to catalyst decomposition or side product formation.

  • Workup and Purification:

    • Step: Once the reaction is complete, concentrate the mixture under reduced pressure. Directly load the crude residue onto a silica gel column.

    • Rationale: Direct loading avoids an aqueous workup which can sometimes lead to hydrolysis of the acetate group or other sensitive functionalities.

    • Step: Purify by flash column chromatography using a gradient of ethyl acetate in hexanes.

    • Rationale: Silica gel chromatography effectively separates the desired chiral product from residual catalyst, unreacted starting materials, and byproducts from the BSA.

  • Analysis:

    • Step: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

    • Rationale: Full characterization confirms the structure and purity of the product, while chiral chromatography provides the critical measure of the reaction's stereoselectivity. For this reaction, ee values are typically >98%.

Conclusion: An Enduring Legacy in Asymmetric Catalysis

The Trost ligands and the asymmetric allylic alkylation methodology they enable represent a landmark achievement in organic synthesis. Their modular design, broad substrate scope, and exceptional enantioselectivity have made them indispensable tools for chemists in academia and industry.[13] The ability to form multiple types of chemical bonds under mild conditions with predictable and high levels of stereocontrol ensures that the Trost ligand will remain a central pillar in the construction of complex chiral molecules for years to come.[14][15] Understanding the fundamental principles of their design and mechanism is key to leveraging their full potential in the synthesis of the next generation of therapeutics and advanced materials.

References

Discovery and Development of DACH-Based Ligands: A Paradigm Shift in Platinum Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the 1,2-diaminocyclohexane (DACH) ligand into platinum-based anticancer agents marked a pivotal moment in chemotherapy. Moving beyond the first-generation efficacy of cisplatin, DACH-based complexes, most notably oxaliplatin, demonstrated a distinct spectrum of activity and an ability to overcome certain mechanisms of resistance that plagued earlier platinum drugs. This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and ongoing development of DACH-based ligands. We explore the core chemical principles that grant these compounds their unique therapeutic profile, detail methodologies for their synthesis and characterization, and examine the molecular basis for their efficacy. Furthermore, this document delves into the next generation of DACH-platinum complexes, including Pt(IV) prodrugs and targeted delivery systems, while also addressing the persistent challenges of toxicity and acquired resistance that shape future research directions.

Introduction: The Significance of the DACH Ligand

The clinical success of cisplatin, discovered by Rosenberg in the 1960s, established platinum complexes as a cornerstone of cancer treatment. However, its utility is often constrained by severe side effects, including nephrotoxicity, and the development of intrinsic or acquired drug resistance. This spurred the development of second-generation analogs like carboplatin, which offered reduced toxicity but shared a similar spectrum of activity and cross-resistance with cisplatin.

The true breakthrough came with the third-generation agent, oxaliplatin. The key innovation in oxaliplatin's structure is the replacement of the two ammine ligands of cisplatin with a chelating 1,2-diaminocyclohexane (DACH) ligand. This modification fundamentally alters the drug's biological properties. The bulky, hydrophobic DACH ring creates structurally different DNA adducts compared to those formed by cisplatin and carboplatin. These distinct adducts are less readily recognized and repaired by the cell's mismatch repair (MMR) machinery, a key mechanism of cisplatin resistance. Consequently, DACH-based ligands like oxaliplatin have shown efficacy in tumor types where cisplatin is ineffective, such as colorectal cancer.

Core Chemistry and Synthesis of DACH-Based Platinum Complexes

The DACH Ligand: Stereochemistry and Impact

The 1,2-diaminocyclohexane ligand can exist as three different stereoisomers. The specific isomer used is critical to the resulting complex's biological activity. Oxaliplatin utilizes the chiral trans-1R,2R-DACH isomer. Cytotoxicity studies have consistently shown that this specific stereoisomer leads to the most potent anticancer compound. The constrained N-Pt-N bond angle and the non-planar conformation of the DACH ring influence the geometry of the DNA adducts formed, which is central to the drug's mechanism of action.

General Synthesis Protocol for DACH-Pt(II) Complexes

The synthesis of DACH-Pt(II) complexes like oxaliplatin typically follows a multi-step aqueous chemistry pathway. The following protocol is a generalized representation based on established methods.

Step 1: Synthesis of the Dichloro-DACH-Platinum(II) Intermediate

  • Start with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) as the platinum source.

  • Dissolve K₂[PtCl₄] in deionized water.

  • Add one equivalent of the desired DACH ligand isomer (e.g., trans-1R,2R-DACH) to the aqueous solution.

  • The DACH ligand displaces two chloride ions to form the intermediate complex, [Pt(DACH)Cl₂]. This intermediate often precipitates from the solution.

  • Isolate the [Pt(DACH)Cl₂] precipitate by filtration, wash with water, and dry.

Step 2: Formation of the Diaqua Complex

  • Suspend the [Pt(DACH)Cl₂] intermediate in water.

  • Add two equivalents of silver nitrate (AgNO₃) to the suspension. This reaction precipitates silver chloride (AgCl), leaving the soluble diaqua complex, [Pt(DACH)(H₂O)₂]²⁺, in solution.

  • Remove the AgCl precipitate by filtration.

Step 3: Coordination of the Leaving Group

  • To the filtrate containing the diaqua complex, add the desired leaving group. For oxaliplatin, this is oxalic acid or a salt thereof.

  • The oxalate ligand chelates to the platinum center, displacing the two water molecules and forming the final Pt(II) complex, [Pt(DACH)(oxalate)].

  • The final product can be isolated by concentration of the solution and crystallization.

Note: Reaction temperatures are critical. For instance, during the coordination of the DACH ligand, temperatures above 95°C can lead to the reduction of Pt(II) to Pt(0), significantly diminishing the yield. An optimal temperature is often around 80°C.

DACH_Pt_II_Synthesis_Workflow General Synthetic Workflow for DACH-Pt(II) Complexes start K₂[PtCl₄] in H₂O (Starting Material) add_dach Add 1 eq. DACH Ligand start->add_dach intermediate [Pt(DACH)Cl₂] (Precipitate) add_dach->intermediate Displaces 2 Cl⁻ filtration1 Filter & Wash intermediate->filtration1 add_agno3 Suspend in H₂O Add 2 eq. AgNO₃ filtration1->add_agno3 diaqua [Pt(DACH)(H₂O)₂]²⁺ (Aqueous Diaqua Complex) add_agno3->diaqua Precipitates AgCl filtration2 Filter to remove AgCl precipitate diaqua->filtration2 add_leaving_group Add Leaving Group (e.g., Oxalate) filtration2->add_leaving_group final_product Final Pt(II) Complex [Pt(DACH)(Leaving Group)] add_leaving_group->final_product Displaces H₂O purification Crystallization & Purification final_product->purification end_product Pure DACH-Pt(II) Complex purification->end_product

Caption: General Synthetic Workflow for DACH-Pt(II) Complexes.

Synthesis of Advanced Pt(IV)-DACH Prodrugs

Platinum(IV) complexes are an exciting frontier in drug development. They are kinetically more inert than their Pt(II) counterparts, which can reduce off-target reactions and side effects. They act as prodrugs, being reduced in vivo to the active Pt(II) form, typically within the reductive environment of a tumor cell. The synthesis of Pt(IV)-DACH complexes starts with a pre-formed Pt(II)-DACH complex.

Step 1: Oxidation of the Pt(II) Scaffold

  • Begin with a synthesized Pt(II)-DACH complex (e.g., [Pt(DACH)(oxalate)]).

  • Oxidize the Pt(II) center to Pt(IV) using a strong oxidizing agent. Hydrogen peroxide (H₂O₂) is commonly used.

  • This reaction adds two axial ligands, typically hydroxyl (-OH) groups, forming a complex such as cis,trans,cis-[Pt(DACH)(oxalate)(OH)₂].

Step 2: Functionalization of the Axial Positions

  • The axial hydroxyl groups can be further functionalized to attach other bioactive molecules or to tune the complex's properties (e.g., lipophilicity, reduction potential).

  • For example, reacting the dihydroxy Pt(IV) complex with acetic anhydride can yield a diacetate complex (cis,trans,cis-[Pt(DACH)(oxalate)(AcO)₂]).

  • Alternatively, reaction with benzoyl chloride can attach benzoate ligands, which have been shown to increase cytotoxicity.

This synthetic flexibility at the axial positions allows for the creation of "dual-action" or "multi-action" prodrugs, where the released axial ligands have their own therapeutic effects.

Key Characterization Techniques

Confirming the successful synthesis and purity of DACH-platinum complexes requires a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to confirm the coordination of the DACH and leaving group ligands to the platinum center. Successful coordination is evidenced by characteristic shifts in the signals of the ligand protons and carbons.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is crucial for confirming the molecular weight of the synthesized complex, providing definitive evidence of its formation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and to monitor the progress of reactions. A single, sharp peak indicates a high degree of purity.

Mechanism of Action: How DACH-Ligands Confer Therapeutic Advantages

Intracellular Activation and DNA Adduct Formation

Like other platinum drugs, DACH-based Pt(II) complexes are activated inside the cell. In the low-chloride intracellular environment, the leaving group (e.g., oxalate) is displaced by water molecules in a process called aquation. This forms a reactive, positively charged diaqua species, [Pt(DACH)(H₂O)₂]²⁺, which is the primary DNA-binding agent.

The activated complex then covalently binds to the N7 positions of purine bases in the DNA, primarily guanine. It initially forms a monofunctional adduct, which then rapidly closes to form a bifunctional, or crosslinked, adduct. The predominant lesions are 1,2-intrastrand crosslinks between adjacent guanines (GG adducts). These adducts create a significant kink in the DNA double helix, which disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).

DACH_Pt_MoA Mechanism of Action of DACH-Platinum Complexes cluster_cell Cancer Cell drug_outside DACH-Pt(II) Complex (e.g., Oxaliplatin) drug_inside Intracellular Drug drug_outside->drug_inside Passive Transport cell_membrane Cell Membrane aquation Aquation (Leaving group displaced by H₂O) drug_inside->aquation activated_drug Activated Diaqua Complex [Pt(DACH)(H₂O)₂]²⁺ aquation->activated_drug dna Nuclear DNA activated_drug->dna Targets N7 of Guanine monoadduct Monofunctional Adduct (Covalent bond to one Guanine) activated_drug->monoadduct diadduct Bifunctional Adduct (1,2-Intrastrand Crosslink) monoadduct->diadduct Rapid Ring Closure disruption DNA Helix Distortion (Kinking & Unwinding) diadduct->disruption blockage Blockage of Replication & Transcription disruption->blockage apoptosis Apoptosis (Cell Death) blockage->apoptosis

Caption: Mechanism of Action of DACH-Platinum Complexes on DNA.

Evading Mismatch Repair: The Role of the Bulky DACH Ligand

A critical difference between DACH-platinum adducts and cisplatin adducts lies in their interaction with the cell's DNA repair machinery. The bulky and rigid DACH ligand forces a more significant distortion of the DNA helix. This specific conformation is poorly recognized by the proteins of the mismatch repair (MMR) system. In many cisplatin-resistant tumors, the MMR system is upregulated and efficiently removes cisplatin-DNA adducts, restoring DNA integrity and allowing the cell to survive. By creating adducts that evade this repair system, DACH-based drugs can remain effective in cells that are resistant to cisplatin.

Induction of Immunogenic Cell Death (ICD)

Recent studies have revealed another layer to the mechanism of DACH-based drugs. Unlike cisplatin, oxaliplatin and its analogs can induce a form of cancer cell death known as immunogenic cell death (ICD). ICD is characterized by the release of specific molecules from the dying cancer cell that act as signals to attract and activate the host's immune system. This process can trigger a T-cell-dependent antitumor immune response, where the body's own immune system helps to clear the remaining cancer cells. The cyclohexane ring of the DACH ligand appears to be a key determinant in the induction of ICD.

Preclinical and Clinical Development

Pharmacokinetics and In Vivo Behavior

The hydrophobic nature of the DACH ligand increases the lipophilicity of the resulting platinum complex compared to cisplatin. This property can enhance cellular uptake via passive diffusion. Once in the bloodstream, platinum drugs undergo biotransformation, and their pharmacokinetic parameters are crucial for predicting efficacy and toxicity.

Comparative Cytotoxicity Data

The efficacy of novel DACH-based ligands is typically evaluated in a panel of human cancer cell lines, including those sensitive and resistant to cisplatin or oxaliplatin. The concentration that inhibits 50% of cell growth (IC₅₀) is a standard metric for comparison.

ComplexCancer Cell LineIC₅₀ (µM)Source
Cisplatin (Reference) A2780 (Ovarian)1.5 ± 0.1
Oxaliplatin (Reference) A2780 (Ovarian)1.8 ± 0.1
[Pt(OXA)(DACHEX)] (Pt-II Analog) A2780 (Ovarian)1.2 ± 0.1
cis,trans,cis-[Pt(OXA)(BzO)₂(DACHEX)] (Pt-IV) A2780 (Ovarian)0.2 ± 0.0
Cisplatin (Reference) LoVo OXP (Resistant Colon)>50
Oxaliplatin (Reference) LoVo OXP (Resistant Colon)39 ± 2
[Pt(OXA)(DACHEX)] (Pt-II Analog) LoVo OXP (Resistant Colon)13 ± 1
cis,trans,cis-[Pt(OXA)(BzO)₂(DACHEX)] (Pt-IV) LoVo OXP (Resistant Colon)4.9 ± 0.2
(DACHEX = trans-1,2-diamino-4-cyclohexene; BzO = benzoate)

As shown in the table, modifications to the DACH ligand (DACHEX) and the development of Pt(IV) prodrugs with benzoate axial ligands can lead to compounds with significantly lower IC₅₀ values (higher potency) than both cisplatin and oxaliplatin, especially in resistant cell lines.

Clinical Trials of DACH-Based Compounds

While oxaliplatin is the most successful DACH-based drug, approved for colorectal cancer and used in treating other digestive cancers, other derivatives have entered clinical trials. For example, ProLindac™ (AP-5346), a novel DACH-platinum polymer prodrug, was developed to deliver more platinum to tumors and entered Phase II trials for ovarian cancer. The development pipeline, though challenging, continues to explore new DACH-based candidates.

Next-Generation DACH-Based Ligands and Prodrugs

Research is actively focused on designing new DACH-based complexes to improve efficacy, broaden the spectrum of activity, and reduce toxicity.

Pt(IV) Prodrugs with Bioactive Axial Ligands

The Pt(IV) scaffold is a versatile platform for creating multi-action drugs. By attaching other biologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or enzyme inhibitors, to the axial positions, a synergistic anticancer effect can be achieved. Upon reduction to Pt(II) inside the cancer cell, the complex releases not only the active platinum agent but also the bioactive axial ligands, which can act on separate cellular targets.

Pt_IV_Prodrug_Activation Pt(IV) Prodrug Activation Pathway prodrug_outside Inert Pt(IV) Prodrug with Axial Ligands (A) prodrug_inside Intracellular Pt(IV) Prodrug prodrug_outside->prodrug_inside Uptake cell_membrane Cell Membrane reduction Reduction (e.g., by Glutathione) prodrug_inside->reduction active_pt_ii Active Pt(II) Complex (Binds to DNA) reduction->active_pt_ii axial_ligands Released Axial Ligands (A) (Bioactive) reduction->axial_ligands dna_target DNA Damage & Apoptosis active_pt_ii->dna_target other_target Action on a Second Cellular Target axial_ligands->other_target

Caption: Pt(IV) Prodrug Activation Pathway.

Modifications to the DACH Scaffold

Researchers are also exploring modifications to the DACH ring itself. For instance, the use of an unsaturated cyclic diamine like trans-1,2-diamino-4-cyclohexene (DACHEX) has yielded Pt(II) and Pt(IV) complexes with impressive cytotoxic activity, even in oxaliplatin-resistant cells. These structural changes can subtly alter the conformation of the DNA adducts, further enhancing their ability to evade repair and induce cell death.

Challenges and Future Directions

Despite the success of DACH-based ligands, significant challenges remain.

  • Neurotoxicity: A primary dose-limiting side effect of oxaliplatin is peripheral neuropathy. Future drug design must aim to separate this toxicity from the anticancer effect.

  • Acquired Resistance: While DACH-ligands can overcome some forms of resistance, cancer cells can still develop resistance through other mechanisms, such as reduced drug accumulation or enhanced drug efflux.

  • Drug Delivery: Improving the targeted delivery of DACH-platinum drugs to tumor tissue is a key goal. The use of nanocarriers and ligand-targeted delivery systems aims to increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing side effects.

The future of DACH-based ligand development lies in a multi-pronged approach: designing smarter Pt(IV) prodrugs with synergistic activities, refining the DACH scaffold to enhance potency and reduce toxicity, and integrating these novel complexes with advanced drug delivery platforms.

Conclusion

The incorporation of the 1,2-diaminocyclohexane ligand has been a transformative development in the field of medicinal inorganic chemistry. It established a clear principle: the non-leaving, or carrier, ligand is not merely a spectator but a critical determinant of a platinum drug's pharmacological profile. Oxaliplatin proved that rational ligand design could overcome key mechanisms of resistance to first-generation platinum drugs. The ongoing research into next-generation DACH-based complexes, particularly Pt(IV) prodrugs, continues to build on this legacy, promising the development of more selective, potent, and less toxic anticancer agents for the future.

X-ray crystal structure of (R,R)-DACH-naphthyl Trost ligand-palladium complex

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of the [(R,R)-DACH-Naphthyl Trost Ligand]-Palladium(0) Complex

Abstract

The this compound is a cornerstone of modern asymmetric synthesis, enabling highly enantioselective palladium-catalyzed reactions. Understanding the three-dimensional architecture of its palladium complexes is paramount for rational catalyst design and reaction optimization. This guide provides a comprehensive analysis of the solid-state structure of a key catalytic species: a stable, isolable Palladium(0) precatalyst bearing the this compound. We will detail the synthesis and crystallization of this complex, present a rigorous analysis of its X-ray crystal structure, and connect these structural insights to its function in the renowned Trost Asymmetric Allylic Alkylation (AAA) catalytic cycle. This document is intended for researchers and professionals in catalysis, organic synthesis, and drug development who seek a deeper mechanistic and structural understanding of this pivotal catalytic system.

Introduction: The Quest for a Well-Defined Catalyst

For decades, the Trost Asymmetric Allylic Alkylation (AAA) has stood as a powerful tool for the construction of stereogenic centers.[1][2] The reaction's success hinges on the C₂-symmetric environment created by chiral diphosphine ligands, with the family of Trost ligands, derived from a trans-1,2-diaminocyclohexane (DACH) backbone, being particularly prominent.[3] The naphthyl variant, (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is prized for its ability to induce high levels of enantioselectivity in a wide array of transformations.[4]

Despite its widespread use, a significant challenge in the field has been the reliance on in situ catalyst generation.[5] Typically, the ligand is mixed with a palladium source like Pd₂(dba)₃ or [Pd(allyl)Cl]₂. This approach can lead to reproducibility issues and requires the use of excess ligand to generate the active species, complicating kinetics and catalyst loading precision.[5] The isolation and structural characterization of a stable, well-defined, and catalytically competent precatalyst is therefore a critical step toward more robust and predictable reaction systems.

Recently, a breakthrough was reported with the synthesis and crystallographic characterization of stable Pd(0) complexes of Trost-type ligands.[5][6] These complexes represent the first characterized examples of isolable Pd complexes with these ligands in the desired κ²-P,P (bis-phosphine) binding mode, which is the direct precursor to the active catalyst in the AAA cycle.[5] This guide will focus specifically on the X-ray crystal structure of the this compound-Palladium(0) complex, referred to as [(R,R)-DACH-Naph-L]-Pd(MAH) , where MAH is maleic anhydride, a stabilizing ligand.

Synthesis and Crystallization: From Ligand to Diffraction-Quality Crystal

The path to a crystal structure begins with the meticulous synthesis of the components and the careful cultivation of a single crystal suitable for X-ray diffraction. The protocols described herein are based on established and optimized procedures, ensuring reliability and reproducibility.

Synthesis of the this compound

The ligand itself is constructed via a straightforward amide coupling. While the standard phenyl version's synthesis is well-documented, the naphthyl variant follows an analogous procedure. The key is the coupling of (R,R)-1,2-diaminocyclohexane with two equivalents of 2-(diphenylphosphino)-1-naphthoic acid.

Synthesis of the [(R,R)-DACH-Naph-L]-Pd(0)-MAH Precatalyst

The synthesis of the stable Pd(0) precatalyst is achieved through a ligand substitution reaction starting from a versatile Pd(0) source, DMPDAB-Pd-MAH . This precursor is favored as it avoids the stability and purity issues associated with Pd₂(dba)₃.[5]

Experimental Protocol:

  • Preparation: In an inert atmosphere glovebox, dissolve the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Reaction: To this solution, add a solution of DMPDAB-Pd-MAH (1.0 equiv) in anhydrous THF. The reaction is typically accompanied by a rapid color change from purple to yellow.

  • Monitoring: Stir the reaction at room temperature for approximately 20-30 minutes. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the consumption of the free ligand and the appearance of the complex.

  • Isolation: Upon completion, the product is isolated by precipitation. This is typically achieved by adding a non-polar solvent like pentane or hexanes.

  • Purification: The precipitated yellow solid is collected by filtration, washed with a non-polar solvent to remove the soluble DMPDAB byproduct, and dried under vacuum. This method yields the target complex in high purity (typically >90%).[5]

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to bring a saturated solution to a state of supersaturation very slowly, allowing for ordered crystal lattice formation. Vapor diffusion is a highly effective method for organometallic complexes.

Experimental Protocol: Vapor Diffusion

  • Solution Preparation: In a small, clean vial (e.g., a 2 mL vial), dissolve 5-10 mg of the purified [(R,R)-DACH-Naph-L]-Pd(MAH) complex in a minimal amount of a good solvent in which it is highly soluble, such as dichloromethane or THF.

  • Chamber Setup: Place this small vial inside a larger, sealable chamber (e.g., a 20 mL scintillation vial or a small jar).

  • Anti-Solvent: Carefully add a layer of an "anti-solvent" to the outer chamber. The anti-solvent should be a liquid in which the complex is poorly soluble but which is miscible with the solvent used in the inner vial (e.g., pentane, hexane, or diethyl ether).

  • Sealing and Diffusion: Seal the outer chamber tightly. Over a period of several days to a week, the more volatile solvent from the inner vial will slowly diffuse into the atmosphere of the outer chamber, while the less volatile anti-solvent will diffuse into the inner vial.

  • Crystallization: This slow change in solvent composition gradually lowers the solubility of the complex, inducing the slow growth of single crystals.

  • Harvesting: Once crystals of sufficient size (approx. 0.1-0.3 mm) have formed, they can be carefully harvested, coated in a cryoprotectant oil (e.g., Paratone-N), and mounted for X-ray diffraction analysis.

Workflow: From Synthesis to Structure

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xray Analysis Ligand (R,R)-DACH-Naphthyl Trost Ligand Reaction Ligand Substitution in THF Ligand->Reaction Pd_Source DMPDAB-Pd-MAH Pd_Source->Reaction Precatalyst Isolated Pd(0) Precatalyst Reaction->Precatalyst Dissolve Dissolve in CH2Cl2 Precatalyst->Dissolve VaporDiff Vapor Diffusion (Pentane anti-solvent) Dissolve->VaporDiff SingleCrystal Single Crystal Formation VaporDiff->SingleCrystal Mount Crystal Mounting & Data Collection SingleCrystal->Mount Solve Structure Solution & Refinement Mount->Solve Data Structural Data (Bond Lengths, Angles) Solve->Data Trost_AAA_Cycle Precatalyst [(L*)-Pd(0)] (Well-defined Precatalyst) Pi_Allyl_Complex [ (η³-allyl)-Pd(II)-(L*) ]⁺ (π-Allyl Cationic Intermediate) Precatalyst->Pi_Allyl_Complex Oxidative Addition (+ Substrate, - Leaving Group) Allyl_Substrate Allylic Substrate (e.g., Allyl Acetate) Pi_Allyl_Complex->Precatalyst Reductive Elimination (+ Product) Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl_Complex Nucleophilic Attack Product Alkylated Product

References

Whitepaper: A Computational Guide to Stereoselectivity in Trost Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) stands as a cornerstone of modern synthetic chemistry, enabling the construction of stereogenic centers with exceptional fidelity.[1] The efficacy of this transformation is intrinsically linked to the C2-symmetric diphosphine ligands developed by Barry M. Trost, which create a well-defined chiral environment around the metal center.[2][3] Understanding the origin of the high enantioselectivity imparted by these ligands is paramount for rational catalyst design and reaction optimization. This technical guide provides an in-depth exploration of the computational methodologies, primarily Density Functional Theory (DFT), used to dissect the stereodetermining step of the Trost AAA. We will detail the theoretical models that explain stereochemical outcomes, provide a practical workflow for conducting these computational studies, and analyze the key non-covalent interactions that govern the reaction's selectivity.

Introduction: The Trost AAA and the Quest for Mechanistic Insight

The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic leaving group, is a powerful tool for C-C, C-N, C-O, and C-S bond formation.[2][4] Its asymmetric variant, the Trost AAA, leverages chiral ligands to control the stereochemical outcome, yielding enantiomerically enriched products from prochiral or racemic starting materials.[5] At the heart of this process are the Trost ligands, which are typically derived from a C2-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold functionalized with 2-diphenylphosphinobenzoyl arms.[1][3]

While experimentally robust, the precise mechanism by which the ligand's chirality is transferred to the product has been a subject of intense investigation. The stereochemistry is determined during the nucleophilic attack on one of the two enantiotopic termini of the (π-allyl)palladium intermediate.[5][6] Computational chemistry has emerged as an indispensable tool for mapping the potential energy surface of this critical step, providing atomistic insights that are often inaccessible through experimental means alone.[7][8] DFT calculations, in particular, allow researchers to visualize the transition states, quantify the energy barriers, and ultimately predict the stereochemical preference of the reaction.[6][9]

The Catalytic Cycle and the Origin of Stereoselectivity

The generally accepted catalytic cycle for the Trost AAA proceeds through three main stages:

  • Oxidative Addition: The Pd(0) catalyst, coordinated to the Trost ligand, reacts with the allylic substrate to form a cationic (π-allyl)Pd(II) complex, with the loss of the leaving group.

  • π-Allyl Complex Formation: This intermediate is the chiral resting state of the catalyst before the key bond-forming event. The Trost ligand arranges itself around the palladium, creating a distinct chiral environment.

  • Nucleophilic Attack: The nucleophile attacks one of the two termini of the allyl moiety. This attack occurs "outside" the coordination sphere of the metal, meaning the nucleophile approaches the face of the allyl group opposite to the palladium center.[10] The choice of which terminus is attacked dictates the final product's stereochemistry and is therefore the enantiodetermining step .

The role of the Trost ligand is to make the transition states leading to the two different enantiomers diastereomeric, and thus different in energy. The larger the energy difference between these two competing transition states (ΔΔG‡), the higher the enantiomeric excess (ee) of the final product.

The "Chiral Pocket": A Structural Model for Selectivity

Computational studies have validated and refined the concept of a "chiral pocket" created by the Trost ligand.[1][11] This pocket is not a simple steric shield but a highly organized environment where specific non-covalent interactions guide the nucleophile to a preferred trajectory.

Key features of this model include:

  • The DACH Backbone: The rigid cyclohexane ring projects the two phosphinobenzoyl arms in a C2-symmetric fashion.

  • The "Walls": The phenyl groups on the phosphine atoms form the "walls" of the pocket, creating steric hindrance that influences the orientation of the allyl substrate.

  • Hydrogen Bonding: The amide N-H protons of the ligand are crucial. They can form hydrogen bonds with the nucleophile (especially oxygen-containing nucleophiles like malonates) or its counterion.[12] This interaction helps to position and orient the nucleophile for the subsequent attack, effectively lowering the energy of the favored transition state.[12]

The combination of steric repulsion from the phenyl "walls" and attractive hydrogen-bonding interactions creates a clear energetic preference for the nucleophile to attack one of the π-allyl termini over the other.

G Diagram 1: The Trost Ligand's Chiral Pocket cluster_0 (π-allyl)Pd(II) Complex cluster_1 Trost Ligand Scaffold Pd Pd Allyl π-allyl Substrate Pd->Allyl η³-coord. P1 P Pd->P1 P2 P Pd->P2 DACH DACH Backbone P1->DACH P2->DACH Amide1 Amide N-H DACH->Amide1 Amide2 Amide N-H DACH->Amide2 Nucleophile Nucleophile (e.g., Malonate) Amide1->Nucleophile H-Bonding (Key Interaction) Walls Phenyl 'Walls' (Steric Influence) Walls->Allyl Steric Repulsion Nucleophile->Allyl Favored Attack Trajectory

Caption: Diagram 1: The Trost Ligand's Chiral Pocket.

A Practical Workflow for Computational Analysis

Executing a computational study to predict stereoselectivity requires a systematic and rigorous approach. The following protocol outlines the standard workflow using DFT.

Experimental Protocol: DFT Workflow for Stereoselectivity Prediction
  • Step 1: System Construction & Conformer Search

    • Build the 3D structure of the key intermediate: the cationic [(π-allyl)Pd(Trost Ligand)]+ complex.

    • Perform a conformational search on the ligand backbone and the orientation of the phenyl groups to locate the lowest energy conformer, as this is the most likely state before the reaction. Molecular mechanics can be a cost-effective first step.

  • Step 2: Geometry Optimization of Ground States

    • Optimize the geometry of the lowest-energy conformer of the [(π-allyl)Pd(Trost Ligand)]+ complex and the nucleophile separately.

    • Methodology: Use a reliable DFT functional, such as M06-2X or ωB97X-D, which are known to perform well for organometallic systems and non-covalent interactions.[9][13]

    • Basis Set: Employ a split-valence basis set like 6-31G(d) for H, C, N, O, and P. For the palladium atom, use a basis set with an effective core potential (ECP), such as LANL2DZ or SDD, to account for relativistic effects.[13]

    • Solvent Model: Include an implicit solvation model (e.g., PCM or SMD) to represent the solvent used in the experiment (e.g., THF, Dichloromethane).[14]

  • Step 3: Locating Transition States (TS)

    • Construct initial guesses for the transition states corresponding to the nucleophilic attack at each of the two allylic termini (leading to the R and S products).

    • Perform a TS optimization calculation (e.g., using the Berny algorithm with Opt=TS). This is the most challenging computational step.

  • Step 4: Verification of Transition States

    • Perform a frequency calculation on the optimized TS structures. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the C-C bond formation).

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This calculation follows the reaction path downhill from the TS to confirm that it correctly connects the reactant complex to the product complex.

  • Step 5: Energy Calculation and Analysis

    • Perform a final single-point energy calculation on the optimized structures with a larger basis set (e.g., 6-311+G(d,p) for main group, maintaining the ECP for Pd) for higher accuracy.

    • Calculate the Gibbs Free Energy (G) for each species from the frequency calculation results.

    • Determine the free energy of activation (ΔG‡) for both competing pathways.

    • The difference in these activation energies (ΔΔG‡ = ΔG‡_unfavored - ΔG‡_favored) is used to predict the enantiomeric ratio (and thus the ee) via the relationship: ΔΔG‡ = -RT ln(er).

G Diagram 2: Computational Workflow for Stereoselectivity start 1. Build Initial Structures (Reactants, Ligand) opt_gs 2. Optimize Ground States (DFT, Solvent Model) start->opt_gs build_ts 3. Construct TS Guesses (Pro-R and Pro-S Pathways) opt_gs->build_ts opt_ts 4. Optimize Transition States (e.g., Berny Opt=TS) build_ts->opt_ts freq 5. Frequency Calculation (Verify 1 Imaginary Freq.) opt_ts->freq freq->opt_ts If invalid, refine guess irc 6. IRC Calculation (Confirm Path Connectivity) freq->irc If TS is valid spe 7. Single Point Energy (Higher Level of Theory) irc->spe analysis 8. Calculate ΔG‡ Predict Enantiomeric Ratio spe->analysis end Predicted Stereochemical Outcome analysis->end

Caption: Diagram 2: Computational Workflow for Stereoselectivity.

Case Study: Interpreting Computational Data

Let's consider a model Trost AAA reaction. After following the workflow, we obtain the energies for the two competing transition states, TS-R (leading to the R-enantiomer) and TS-S (leading to the S-enantiomer).

Table 1: Summary of Calculated Energy Data for Competing Transition States

ParameterTS-S (Favored)TS-R (Unfavored)Difference (ΔΔ)
Relative Electronic Energy (kcal/mol)0.00+2.102.10
Gibbs Free Energy Correction (kcal/mol)-25.4-25.2-
Relative Gibbs Free Energy (ΔG‡, kcal/mol) 0.00 +2.30 2.30
Predicted ee (%) at 298 K \multicolumn{2}{c}{96% ee (S)}-
Experimental ee (%) \multicolumn{2}{c}{94% ee (S)}-

The data clearly show that the transition state leading to the S-enantiomer (TS-S) is 2.30 kcal/mol lower in free energy than TS-R. This energy difference corresponds to a predicted enantiomeric excess of 96% for the S product, which shows excellent agreement with the experimental result.

The true power of the computational approach lies in analyzing the 3D structures of TS-S and TS-R. In a typical analysis, one might observe that in the higher-energy TS-R, a phenyl group from the ligand's "wall" causes a significant steric clash with a substituent on the allyl backbone. Simultaneously, the hydrogen bond between the ligand's amide N-H and the malonate nucleophile might be stretched or at a non-ideal angle. In contrast, the lower-energy TS-S would exhibit a relaxed conformation with optimal hydrogen bonding and minimal steric repulsion. This structural analysis provides the causal link between the ligand's architecture and the observed stereoselectivity.

Conclusion and Future Outlook

Computational studies, anchored by DFT, provide an unparalleled window into the mechanisms governing the stereoselectivity of Trost ligands. They allow us to move beyond qualitative models and quantitatively assess the energetic landscape of the enantiodetermining step. The insights gained from these studies are not merely academic; they provide a rational basis for ligand modification and the design of new, more effective catalysts for a wide range of asymmetric transformations.[15] While challenges remain, such as accurately modeling dynamic effects and complex reaction media, the continued synergy between computational and experimental chemistry will undoubtedly accelerate progress in the field of asymmetric catalysis.[16][17]

References

Methodological & Application

The (R,R)-DACH-Naphthyl Trost Ligand: A Master Key for Asymmetric Allylic Alkylation in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the quest for enantiomerically pure molecules is a paramount challenge. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) stands out as a robust and versatile tool for the construction of stereogenic centers.[1] At the heart of this powerful transformation lies the chiral ligand, a molecular architect that dictates the stereochemical outcome of the reaction. This application note provides an in-depth guide to the theory and practice of employing the (R,R)-DACH-naphthyl Trost ligand, a C₂-symmetric ligand celebrated for its exceptional ability to induce high levels of enantioselectivity across a broad spectrum of substrates.[2]

The Architect of Chirality: Understanding the this compound

The this compound is a member of a privileged class of ligands developed by Barry M. Trost and his research group.[3] Its structure features a rigid and sterically demanding C₂-symmetric backbone derived from (1R,2R)-diaminocyclohexane (DACH), appended with two diphenylphosphinonaphthyl amide units. This well-defined chiral environment is the cornerstone of its efficacy.

The "walls" of the chiral pocket are created by the naphthyl groups, while the phenyl groups on the phosphorus atoms act as "fences," effectively creating a chiral pocket around the palladium center. This intricate three-dimensional architecture is crucial for differentiating between the prochiral faces of the nucleophile and/or the enantiotopic termini of the π-allylpalladium intermediate, thereby controlling the absolute stereochemistry of the newly formed bond.[3]

The Catalytic Cycle: A Symphony of Controlled Bond Formation

The Trost Asymmetric Allylic Alkylation is a catalytic process that proceeds through a well-defined cycle.[4][5] Understanding this mechanism is fundamental to appreciating the role of the this compound and for troubleshooting experimental work.

Trost AAA Catalytic Cycle Pd(0)L Pd(0)L pi-allyl-Pd(II)L π-Allyl-Pd(II)L Complex Product_Pd(0) Product-Pd(0)L* Pd(0)L* Pd(0)L* Product_Pd(0)->Pd(0)L* - Product Allylic_Substrate Allylic Substrate (e.g., Allyl Acetate) pi-allyl-Pd(II)L* pi-allyl-Pd(II)L* Allylic_Substrate->pi-allyl-Pd(II)L* - Leaving Group pi-allyl-Pd(II)L*->Product_Pd(0) + Nucleophile Nucleophile Nucleophile (e.g., Malonate) Pd(0)L*->Allylic_Substrate Coordination

Figure 1: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The cycle commences with the coordination of the chiral Pd(0)-ligand complex to the alkene of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond to form a cationic π-allylpalladium(II) complex.[4] It is at this stage that the chiral ligand exerts its profound influence, creating a dissymmetric environment around the π-allyl moiety. The subsequent nucleophilic attack occurs on the face of the allyl group opposite to the palladium, leading to the formation of the desired product and a Pd(0) species, which then re-enters the catalytic cycle.[5]

Practical Applications and Exemplary Protocols

The true measure of a synthetic method lies in its practical application. The this compound has proven its mettle in the synthesis of a diverse array of complex molecules, including natural products and pharmaceutical intermediates.

Data Presentation: Substrate Scope and Enantioselectivity

The following table showcases the versatility of the this compound in promoting high enantioselectivity across various substrate classes.

Allylic SubstrateNucleophileProductYield (%)ee (%)Reference
rac-Cyclopentenyl acetatePhthalimide(R)-N-Cyclopent-2-enylphthalimide9598--INVALID-LINK--
rac-Cyclohexenyl acetateSodium p-methoxyphenoxide(R)-3-(p-methoxyphenoxy)cyclohexene9997--INVALID-LINK--
rac-1,3-Diphenylallyl acetateDimethyl malonateDimethyl (R)-2-(1,3-diphenylallyl)malonate98>99--INVALID-LINK--
Prenyl acetateOxindole derivativePrenylated oxindole9592--INVALID-LINK--
Experimental Protocol: Asymmetric Allylic Alkylation of rac-Cyclopentenyl Acetate with Phthalimide

This protocol is adapted from a procedure reported by Trost and co-workers and serves as a representative example of an intermolecular asymmetric allylic amination.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • rac-Cyclopentenyl acetate

  • Phthalimide

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine palladium(II) acetate (1.0 mol%) and this compound (1.5 mol%).

    • Add anhydrous toluene to dissolve the solids.

    • Stir the mixture at room temperature for 30 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating the formation of the active catalyst complex. Causality: Pre-formation of the active Pd(0)-ligand complex is crucial for achieving high catalytic activity and enantioselectivity.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, add phthalimide (1.2 equivalents) and potassium carbonate (1.5 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene to the flask.

    • To this suspension, add rac-cyclopentenyl acetate (1.0 equivalent) via syringe.

  • Initiation and Monitoring:

    • Transfer the pre-formed catalyst solution to the reaction flask via cannula.

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_start Combine Pd(OAc)₂ and This compound in anhydrous toluene prep_stir Stir at RT for 30 min under Argon prep_start->prep_stir react_initiate Add catalyst solution and heat prep_stir->react_initiate Transfer catalyst react_setup Combine Phthalimide, K₂CO₃, and rac-cyclopentenyl acetate in anhydrous toluene react_setup->react_initiate react_monitor Monitor by TLC/GC react_initiate->react_monitor workup_filter Filter and concentrate react_monitor->workup_filter Reaction complete workup_purify Flash Column Chromatography workup_filter->workup_purify analysis_char NMR, MS workup_purify->analysis_char Purified Product analysis_ee Chiral HPLC/GC analysis_char->analysis_ee

Figure 2: A generalized experimental workflow for the Trost AAA.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity:

    • Ligand Purity: Ensure the this compound is of high purity. Impurities can significantly impact the chiral environment.

    • Solvent Effects: The choice of solvent can have a profound effect on enantioselectivity. Screen a range of solvents (e.g., THF, dioxane, DCM) to optimize the reaction.

    • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, albeit at the cost of a longer reaction time.

  • Low Yield:

    • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading or the reaction temperature.

    • Decomposition: Some substrates or products may be sensitive to the reaction conditions. Ensure a strictly inert atmosphere and use freshly distilled, anhydrous solvents.

    • Nucleophile Basicity: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in slow or no reaction.

Conclusion

The this compound is a powerful and reliable tool for the asymmetric synthesis of a wide range of chiral molecules. Its well-defined chiral architecture provides a predictable and highly effective means of controlling stereochemistry in palladium-catalyzed allylic alkylation reactions. By understanding the underlying mechanistic principles and adhering to rigorous experimental protocols, researchers can confidently employ this ligand to accelerate their drug discovery and development programs.

References

Application Notes & Protocols: A Guide to the Asymmetric Tsuji-Trost Reaction Utilizing the (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Asymmetric Allylic Alkylation

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, stands as a cornerstone of modern organic synthesis for its power in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] The enantioselective variant, known as the Trost Asymmetric Allylic Alkylation (AAA), has further revolutionized the field by enabling the construction of stereogenic centers with high fidelity.[3] This is largely achieved through the development of chiral phosphine ligands that effectively control the stereochemical outcome of the reaction.[1]

Among the pantheon of chiral ligands, the C2-symmetric ligands developed by the Trost group, derived from trans-1,2-diaminocyclohexane (DACH), have proven to be exceptionally robust and versatile.[2][4] This guide focuses specifically on the application of the (R,R)-DACH-naphthyl Trost ligand , a highly effective diphosphine ligand for inducing high levels of enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation of a diverse range of nucleophiles.[4][5] We will delve into the mechanistic underpinnings of this powerful transformation and provide a detailed, field-proven experimental protocol for its successful implementation in a research setting.

The Engine of Asymmetry: The Catalytic Cycle and the Role of the this compound

The efficacy of the this compound lies in its ability to create a well-defined chiral environment around the palladium center. The reaction proceeds through a catalytic cycle that begins with the coordination of a Pd(0) species to the allylic substrate.[1][6] Oxidative addition then forms a π-allylpalladium(II) complex, with the chiral ligand dictating the facial selectivity of this intermediate. The nucleophile then attacks this complex, typically at the less substituted terminus of the allyl moiety, to afford the desired product and regenerate the Pd(0) catalyst.[6] The C2-symmetry of the DACH-naphthyl ligand is crucial in differentiating the two faces of the π-allyl complex, thereby directing the incoming nucleophile to a specific trajectory and ensuring high enantioselectivity.[2]

graph "Tsuji-Trost_Catalytic_Cycle" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2.5!"]; Allyl_Substrate [label="Allylic Substrate\n(R-LG)", shape=ellipse, fillcolor="#FFFFFF", pos="-2,1!"]; Pi_Allyl_Complex [label="π-Allyl-Pd(II) Complex", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; Product [label="Chiral Product\n(R-Nu)", shape=ellipse, fillcolor="#FFFFFF", pos="2,1!"]; Nucleophile [label="Nucleophile (Nu-)", shape=ellipse, fillcolor="#FFFFFF", pos="2,-1!"];

// Edges Pd0 -> Pi_Allyl_Complex [label=" Oxidative\n Addition", headlabel=""]; Allyl_Substrate -> Pi_Allyl_Complex [style=dashed, arrowhead=none]; Pi_Allyl_Complex -> Product [label=" Nucleophilic\n Attack", headlabel=""]; Nucleophile -> Pi_Allyl_Complex [style=dashed, arrowhead=none]; Product -> Pd0 [label=" Reductive\n Elimination", headlabel=""]; }

Catalytic cycle of the Tsuji-Trost reaction.

Safety First: Handling Reagents and Catalysts

Chemical Hazard Overview:

  • This compound: This is a combustible solid.[4] Standard precautions for handling fine organic powders should be observed to avoid dust formation.

  • Palladium Catalysts (e.g., [Pd(η³-C₃H₅)Cl]₂): Palladium compounds can be harmful if inhaled or swallowed and may cause skin and eye irritation.[7] Many palladium catalysts and their phosphine ligand complexes are air- and moisture-sensitive.[7]

  • Solvents (e.g., Toluene, Dichloromethane): These are flammable liquids and vapors and can cause skin and eye irritation. Toluene may be fatal if swallowed and enters airways and is suspected of causing genetic defects and cancer.[6] Always handle these solvents in a well-ventilated fume hood.

  • Bases (e.g., Triethylamine, Sodium Hydride): These can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Inert Atmosphere: Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation through oxidation.[7]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate

This protocol is a representative example of a Tsuji-Trost reaction using a chiral aminophosphine ligand system and provides a solid foundation for adapting to the this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Amount (for 0.5 mmol scale)Molarity/Purity
Allylpalladium(II) chloride dimer12012-95-2365.840.005 mmol (1.8 mg)98%
This compound174810-09-4790.870.01 mmol (7.9 mg)95%
Racemic 1,3-diphenyl-2-propenyl acetate22595-03-9252.300.5 mmol (126.2 mg)97%
Dimethyl malonate108-59-8132.121.5 mmol (0.17 mL)99%
N,O-Bis(trimethylsilyl)acetamide (BSA)10416-59-8203.431.5 mmol (0.37 mL)95%
Lithium Acetate546-89-465.991.0 µmol (0.07 mg)99%
Toluene, anhydrous108-88-392.141.0 mL≥99.8%

Reaction Setup and Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine allylpalladium(II) chloride dimer (0.01 mmol, 3.7 mg) and this compound (0.02 mmol, 15.8 mg).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the Schlenk tube and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Reagent Addition: To the catalyst solution, add racemic 1,3-diphenyl-2-propenyl acetate (0.5 mmol, 126.2 mg), dimethyl malonate (1.5 mmol, 0.17 mL), N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol, 0.37 mL), and lithium acetate (1.0 µmol, 0.07 mg).

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Product Characterization and Analysis

Expected Product: (S)-Dimethyl 2-(1,3-diphenylallyl)malonate

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the product is a critical measure of the success of the asymmetric reaction. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Conditions (Example):

  • Column: Chiralcel OD-H

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 254 nm

The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. The palladium catalyst and phosphine ligand are sensitive to oxygen.[7]

    • Incomplete Reaction: The reaction time may need to be extended. Monitor by TLC until the starting material is consumed.

    • Substrate Quality: Ensure the purity of the starting materials.

  • Low Enantioselectivity:

    • Ligand Purity: Use high-purity this compound.

    • Temperature Control: Some reactions may exhibit higher enantioselectivity at lower temperatures.

    • Solvent Effects: The choice of solvent can significantly impact the enantioselectivity. A solvent screen may be necessary for new substrates.

Conclusion

The Tsuji-Trost reaction, when paired with the this compound, provides a powerful and reliable method for the asymmetric synthesis of a wide array of chiral molecules. The protocol outlined in this guide serves as a robust starting point for researchers and drug development professionals. Careful attention to experimental detail, particularly the maintenance of inert atmosphere conditions and the use of high-purity reagents, is paramount to achieving high yields and excellent enantioselectivities. This methodology continues to be a vital tool in the construction of complex molecular architectures with precise stereochemical control.

References

Application Notes and Protocols: Desymmetrization of meso-Compounds with (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Desymmetrization in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the ability to control stereochemistry is paramount. Among the array of strategies in asymmetric synthesis, the desymmetrization of prochiral meso-compounds stands out as a highly efficient and atom-economical approach. Meso-compounds, possessing two or more stereocenters, are achiral overall due to an internal plane of symmetry. The selective transformation of one of two enantiotopic functional groups within such a molecule breaks this symmetry, yielding a chiral, enantioenriched product in a single chemical step. This strategy circumvents the often lower yields associated with classical kinetic resolutions and avoids the need for chiral starting materials which may not be readily available.

The palladium-catalyzed asymmetric allylic alkylation (AAA), pioneered and extensively developed by Barry M. Trost, is a cornerstone of modern organic synthesis.[1] The power of this methodology is significantly enhanced through the use of chiral ligands that effectively control the stereochemical outcome of the reaction. Among the most successful classes of ligands for this transformation are the C₂-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane (DACH).[2] This application note provides a detailed guide to the theory and practice of desymmetrizing meso-compounds, with a specific focus on the use of the (R,R)-DACH-naphthyl Trost ligand, a highly effective catalyst for a broad range of substrates and nucleophiles.

Mechanism of Action: The Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Cycle

The desymmetrization of a meso-allylic substrate, such as a cyclic diacetate or dicarbonate, proceeds via the well-established Tsuji-Trost catalytic cycle.[3] The enantioselectivity of the reaction is dictated by the chiral environment created by the this compound around the palladium center.

The key steps in the catalytic cycle are as follows:

  • Coordination and Oxidative Addition: The catalytically active Pd(0) species, bearing the chiral this compound, coordinates to one of the double bonds of the meso-substrate. This is followed by oxidative addition, wherein the palladium inserts into the carbon-leaving group bond, displacing the leaving group and forming a η³-π-allylpalladium(II) complex. In this step, the symmetry of the original molecule is broken. The chiral ligand directs the palladium to one of the two enantiotopic leaving groups, leading to the preferential formation of one of two diastereomeric π-allyl complexes.[4]

  • Nucleophilic Attack: A soft nucleophile (pKa < 25) then attacks one of the termini of the π-allyl complex.[5] This attack typically occurs on the face opposite to the palladium atom (anti-attack). The chiral ligand architecture creates a sterically and electronically biased environment, directing the nucleophile to one of the two enantiotopic termini of the π-allyl intermediate.

  • Reductive Elimination and Catalyst Regeneration: Following nucleophilic attack, the resulting Pd(0)-alkene complex undergoes reductive elimination to release the chiral product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Trost_AAA_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L* Coordination Coordination to meso-Substrate Pd0->Coordination OxAdd Oxidative Addition (Ionization) Coordination->OxAdd meso-Substrate - Leaving Group PiAllyl η³-π-Allyl Pd(II) Complex (Chiral Intermediate) OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack Nucleophile (Nu⁻) ProductComplex Pd(0)-Product Complex NucAttack->ProductComplex ProductComplex->Pd0 Release of Chiral Product Product Chiral Product ProductComplex->Product Meso meso-Substrate Meso->Coordination Nu Nucleophile Nu->NucAttack

Figure 1: Catalytic Cycle of the Trost Asymmetric Allylic Alkylation.

Experimental Protocols

Representative Protocol: Desymmetrization of meso-2-Cyclopentene-1,4-diol Diacetate with Sodium Dimethyl Malonate

This protocol provides a detailed procedure for a typical desymmetrization reaction using the this compound.

Materials:

  • meso-2-Cyclopentene-1,4-diol diacetate

  • Sodium dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Anhydrous, degassed dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (argon or nitrogen) manifold

Procedure:

  • Catalyst Pre-formation:

    • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.03 mmol, 3 mol%).

    • Add anhydrous, degassed DCM (e.g., 5 mL) via syringe.

    • Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a deep purple to a yellow or orange color, indicating the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve meso-2-cyclopentene-1,4-diol diacetate (e.g., 1.0 mmol, 1.0 equiv) and sodium dimethyl malonate (e.g., 1.2 mmol, 1.2 equiv) in anhydrous, degassed DCM (e.g., 5 mL).

    • Using a cannula or syringe, transfer the substrate/nucleophile solution to the flask containing the pre-formed catalyst.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Wash the combined organic layers with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or SFC analysis.

Scope and Versatility

The desymmetrization of meso-compounds using the this compound is a versatile reaction with a broad substrate scope. High enantioselectivities can be achieved with a variety of cyclic meso-substrates and nucleophiles.

Meso Substrate Nucleophile Product ee (%) Yield (%) Reference
meso-2-Cyclopentene-1,4-diol dicarbonateAzide (NaN₃)Chiral azido alcohol precursor>95High[6]
meso-2-Cyclohexene-1,4-diol diacetatePhenolChiral allylic ether9785
meso-2-Cycloheptene-1,4-diol dicarbonateDimethyl malonateChiral malonate derivative9992
meso-cis-3,5-Diacetoxy-1-cyclopentenePhthalimideChiral aminocyclopentene derivative9888[1]
meso-AziridineMalononitrileChiral β-amino nitrile>90Good[7]
meso-1,4-Dicarboxy-cyclohexa-2,5-dieneBenzylamineChiral amino acid precursor9690

Applications in Drug Development

The ability to efficiently generate chiral building blocks from simple, achiral starting materials makes this methodology particularly valuable in the synthesis of complex, biologically active molecules and pharmaceuticals.

Workflow: From meso-Diol to Chiral Drug Intermediate

The desymmetrization reaction can be a pivotal step in a synthetic sequence leading to a key chiral intermediate for a drug candidate. The following workflow illustrates this concept.

Drug_Dev_Workflow Start meso-Diol Step1 Acylation/Carbonation (e.g., Ac₂O, (Boc)₂O) Start->Step1 Meso_Substrate meso-Diacetate/Dicarbonate Step1->Meso_Substrate Step2 Pd-Catalyzed Desymmetrization This compound Nucleophile (Nu⁻) Meso_Substrate->Step2 Chiral_Intermediate Enantioenriched Product Step2->Chiral_Intermediate Step3 Further Functionalization (e.g., oxidation, reduction, coupling) Chiral_Intermediate->Step3 API_Precursor Advanced Chiral Intermediate (API Precursor) Step3->API_Precursor Final_Step Final Synthetic Steps API_Precursor->Final_Step API Active Pharmaceutical Ingredient (API) Final_Step->API

Figure 2: Generalized workflow for the application of Trost desymmetrization in drug synthesis.

A notable example is the synthesis of carbanucleosides, which are important antiviral agents. The desymmetrization of meso-cyclopentenediol derivatives provides a rapid and efficient entry into the chiral carbocyclic core of these molecules.[1] Similarly, this methodology has been applied to the synthesis of various natural products and their analogues, demonstrating its robustness and reliability in complex molecule synthesis.[8][9]

Conclusion

The desymmetrization of meso-compounds catalyzed by a palladium complex of the this compound is a powerful and versatile tool for asymmetric synthesis. The reaction proceeds with high enantioselectivity for a wide range of substrates and nucleophiles, providing efficient access to valuable chiral building blocks. The operational simplicity and predictability of the stereochemical outcome make this a highly attractive methodology for researchers in both academic and industrial settings, particularly those involved in the development of new pharmaceuticals and other enantiomerically pure fine chemicals.

References

Application Notes and Protocols: Kinetic Resolution of Racemic Allylic Substrates Using (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Asymmetric Allylic Alkylation in Kinetic Resolution

In the landscape of modern synthetic organic chemistry, the ability to selectively synthesize one enantiomer of a chiral molecule is paramount, particularly in the realm of drug development and materials science. The palladium-catalyzed asymmetric allylic alkylation (AAA), pioneered by Barry M. Trost, stands as a cornerstone of enantioselective synthesis.[1] This powerful carbon-carbon and carbon-heteroatom bond-forming reaction allows for the construction of stereogenic centers with high fidelity. A significant application of this methodology is the kinetic resolution of racemic mixtures, a process that selectively reacts with one enantiomer of a racemic starting material at a faster rate, thereby leaving the unreacted substrate enriched in the other enantiomer.

This document provides a detailed guide to the application of the (R,R)-DACH-naphthyl Trost ligand in the palladium-catalyzed kinetic resolution of racemic allylic substrates. The C2-symmetric design of the DACH (diaminocyclohexane) based ligands, including the naphthyl variant, has proven to be exceptionally effective in creating a chiral pocket around the palladium center, which in turn dictates the stereochemical outcome of the reaction with remarkable precision. We will delve into the mechanistic underpinnings of this transformation, provide exemplary protocols, and discuss the critical parameters that ensure a successful and highly selective resolution.

Mechanistic Insights: The Catalytic Cycle and Enantiodiscrimination

The kinetic resolution of racemic allylic substrates via the Trost AAA operates on the principle of differential rates of reaction for the two enantiomers of the substrate with a chiral catalyst. The catalytic cycle, depicted below, is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic substrate.

Catalytic_Cycle Pd0 Pd(0)L PiAllyl_R π-allyl-Pd(II)L Complex (from (R)-Substrate) Pd0->PiAllyl_R Oxidative Addition (fast for S-Substrate) PiAllyl_S π-allyl-Pd(II)L* Complex (from (S)-Substrate) Pd0->PiAllyl_S Oxidative Addition (slow for R-Substrate) Racemic Racemic Allylic Substrate ((R)-Substrate and (S)-Substrate) Racemic->Pd0 Coordination Unreacted_R Enantioenriched (R)-Substrate PiAllyl_R->Unreacted_R Slower Reaction Pathway Product_S (S)-Product PiAllyl_S->Product_S Nucleophilic Attack Product_S->Pd0 Reductive Elimination Regenerates Catalyst Nucleophile Nucleophile (Nu-) Nucleophile->PiAllyl_S caption Figure 1: Simplified Catalytic Cycle for Kinetic Resolution. Experimental_Workflow Start Start: Assemble Glassware under Inert Atmosphere Reagents Add Pd₂(dba)₃ and this compound to Schlenk flask Start->Reagents Solvent1 Add anhydrous, degassed DCM and stir to form catalyst solution Reagents->Solvent1 Reaction Add catalyst solution to the substrate mixture at room temperature Solvent1->Reaction Substrate In a separate flask, dissolve racemic allylic acetate, dimethyl malonate, and Cs₂CO₃ in DCM Substrate->Reaction Monitoring Monitor reaction progress by TLC or GC/LC-MS Reaction->Monitoring Workup Quench reaction with saturated aqueous NH₄Cl Monitoring->Workup Extraction Extract with DCM, wash with brine, and dry over Na₂SO₄ Workup->Extraction Purification Concentrate in vacuo and purify by flash column chromatography Extraction->Purification Analysis Analyze unreacted starting material and product for yield and enantiomeric excess (chiral HPLC or GC) Purification->Analysis End End: Characterize and store products Analysis->End

References

The (R,R)-DACH-naphthyl Trost Ligand: A Chiral Workhorse in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Asymmetric Catalysis

In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is often dictated by the three-dimensional arrangement of their atoms. Asymmetric catalysis has emerged as a powerful tool for chemists, enabling the selective synthesis of a desired enantiomer or diastereomer. Among the arsenal of chiral ligands developed for this purpose, the Trost ligands, and specifically the (R,R)-DACH-naphthyl variant, have carved a significant niche.[1] This application note provides an in-depth guide to the utilization of the (R,R)-DACH-naphthyl Trost ligand in the synthesis of natural products, focusing on the underlying principles, practical protocols, and key applications that underscore its importance for researchers, scientists, and drug development professionals.

The this compound is a C2-symmetric chiral diphosphine ligand.[1][2][3] Its backbone is derived from (1R,2R)-diaminocyclohexane, which imparts a rigid and well-defined chiral environment around the metal center it coordinates. This steric and electronic influence is crucial for inducing high levels of stereoselectivity in chemical transformations.

The Trost Asymmetric Allylic Alkylation (AAA): A Mechanistic Overview

The primary playground for the this compound is the palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) reaction.[1][4] This versatile carbon-carbon and carbon-heteroatom bond-forming reaction has been instrumental in the construction of complex molecular architectures.[4][5] The fundamental transformation involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand.[4][6]

The catalytic cycle of the Trost AAA reaction can be visualized as follows:

Trost_AAA_Cycle cluster_cycle Trost Asymmetric Allylic Alkylation Cycle Pd0 Pd(0)L* Olefin_Complex η²-Olefin Complex Pd0->Olefin_Complex Coordination Pi_Allyl [ (η³-allyl)PdL* ]⁺ Olefin_Complex->Pi_Allyl Oxidative Addition (- Leaving Group) Pi_Allyl->Nucleophilic_Attack Product_Complex Pd(0)L* + Product Product_Complex->Pd0 Catalyst Regeneration Product Alkylated Product (R-Nu) Product_Complex->Product Nucleophilic_Attack->Product_Complex Nucleophilic Attack Allylic_Substrate Allylic Substrate (R-LG) Allylic_Substrate->Olefin_Complex Nucleophile Nucleophile (Nu⁻) Nucleophile->Nucleophilic_Attack

Figure 1: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Causality in Stereochemical Control: The enantioselectivity of the Trost AAA reaction is determined at the stage of nucleophilic attack on the π-allylpalladium intermediate. The this compound creates a chiral pocket around the palladium center. The bulky naphthyl groups and the rigid cyclohexane backbone dictate the trajectory of the incoming nucleophile, favoring attack at one of the two enantiotopic termini of the allyl group, thus leading to the preferential formation of one enantiomer of the product.[7]

Application in Natural Product Synthesis: The Case of (-)-Oseltamivir (Tamiflu®)

A landmark application of the this compound is in the efficient and stereoselective synthesis of the antiviral drug (-)-Oseltamivir, marketed as Tamiflu®.[8][9] The synthesis developed by the Trost group showcases the power of the AAA reaction in setting key stereocenters early in the synthetic sequence.[10][11]

The key step involves the desymmetrization of a meso-bis-carbonate, where the this compound is instrumental in achieving high enantioselectivity.[12]

Synthetic Workflow for a Key Intermediate of (-)-Oseltamivir

Oseltamivir_Synthesis cluster_workflow Key Step in Trost's (-)-Oseltamivir Synthesis Starting_Material Racemic Allylic Lactone AAA_Step Pd-catalyzed Asymmetric Allylic Alkylation (AAA) Starting_Material->AAA_Step Intermediate Enantioenriched Amino Ester AAA_Step->Intermediate Further_Steps Further Transformations Intermediate->Further_Steps Oseltamivir (-)-Oseltamivir Further_Steps->Oseltamivir Reagents [Pd(C₃H₅)Cl]₂ This compound TMS-phthalimide, THF Reagents->AAA_Step

Figure 2: Workflow for the key AAA step in the Trost synthesis of (-)-Oseltamivir.

Detailed Protocol: Asymmetric Allylic Alkylation in the Synthesis of an Oseltamivir Intermediate

This protocol is adapted from the work of Trost and coworkers and represents a self-validating system where the high enantiomeric excess of the product is a direct measure of the ligand's efficacy.[12]

Materials:

  • Racemic allylic lactone (starting material)

  • [Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)

  • This compound

  • Trimethylsilylphthalimide (TMS-phthalimide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (in situ): In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve [Pd(η³-C₃H₅)Cl]₂ (1 mol%) and this compound (3 mol%) in anhydrous THF. Stir the solution at room temperature for 30 minutes. The solution should turn a clear, pale yellow, indicating the formation of the active catalyst complex.

    • Expert Insight: The pre-formation of the catalyst is crucial for ensuring reproducibility and achieving high enantioselectivity. It allows for the complete coordination of the ligand to the palladium center before the introduction of the substrate.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the racemic allylic lactone (1.0 equivalent) and TMS-phthalimide (1.2 equivalents) in anhydrous THF.

    • Causality: TMS-phthalimide is used as the nucleophile. The trimethylsilyl group activates the phthalimide, making it a more effective nucleophile for the palladium-catalyzed reaction.[12]

  • Initiation of the Reaction: Add the pre-formed catalyst solution to the solution of the substrate and nucleophile via a cannula.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product is then subjected to further steps, such as in situ conversion of the TMS-carboxylate to the corresponding ethyl ester.[12]

    • Purify the desired product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral gas chromatography. A high ee value (typically >95%) validates the effectiveness of the this compound in this transformation.

Quantitative Data Summary:

ParameterValueReference
Catalyst Loading1 mol% [Pd(η³-C₃H₅)Cl]₂[12]
Ligand Loading3 mol% this compound[12]
NucleophileTMS-phthalimide[12]
SolventTHF[12]
Enantiomeric Excess (ee)up to 96%[12]

Broader Applications and Future Outlook

Beyond the synthesis of Oseltamivir, the this compound and its analogs have been successfully employed in the synthesis of a variety of other natural products and complex molecules.[5] These applications often involve the asymmetric construction of quaternary stereocenters, the desymmetrization of meso compounds, and the enantioselective formation of C-O, C-N, and C-S bonds.[5][13]

The continued development of new Trost-type ligands and the exploration of their reactivity with a broader range of substrates and nucleophiles promise to further expand the synthetic utility of the Trost AAA reaction. For drug development professionals, this methodology offers a reliable and efficient means to access enantiomerically pure compounds, which is a critical step in the discovery and development of new therapeutic agents.

Conclusion

The this compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its successful application in the synthesis of complex natural products like (-)-Oseltamivir highlights its reliability, high stereoselectivity, and broad applicability. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers and scientists to confidently employ this powerful tool in their own synthetic endeavors, pushing the boundaries of chemical synthesis and drug discovery.

References

Application Note & Protocol: Asymmetric Allylic Amination with (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Asymmetric C-N Bond Formation

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic tools available, the palladium-catalyzed asymmetric allylic amination (AAA) stands out for its versatility and efficiency in constructing stereogenic centers.[1][2][3] This application note provides an in-depth guide to the theory and practice of a particularly powerful variant of this reaction: the Trost asymmetric allylic amination utilizing the C₂-symmetric (R,R)-DACH-naphthyl Trost ligand.[4][5]

Developed by Barry M. Trost, this methodology leverages a chiral ligand to control the stereochemical outcome of the nucleophilic attack on a π-allylpalladium intermediate, enabling the synthesis of highly enantioenriched allylic amines.[6][7] The (R,R)-DACH-naphthyl ligand, a modification of the standard Trost ligand, has proven to be exceptionally effective for a range of substrates, offering high yields and enantioselectivities.[8][9] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible results.

Mechanistic Insights: The Palladium Catalytic Cycle

The Trost asymmetric allylic amination is a subset of the broader Tsuji-Trost reaction.[6][10] The catalytic cycle, illustrated below, is initiated by the coordination of a Pd(0) complex to the alkene of an allylic substrate.

The Catalytic Cycle Explained
  • Oxidative Addition: The cycle begins with the coordination of the Pd(0) catalyst, bearing the chiral (R,R)-DACH-naphthyl ligand, to the double bond of the allylic substrate (e.g., an allylic carbonate or acetate). This is followed by an oxidative addition step where the leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex.[6][10] The geometry of this intermediate is crucial for the subsequent stereochemical outcome.

  • Stereo-determining Nucleophilic Attack: The amine nucleophile then attacks the π-allyl complex. The facial selectivity of this attack is directed by the chiral environment created by the (R,R)-DACH-naphthyl ligand. The bulky naphthyl groups create a chiral pocket that sterically favors the approach of the nucleophile to one of the two enantiotopic termini of the allyl moiety, leading to the observed enantioselectivity.[11] For "soft" nucleophiles, such as amines, this attack typically occurs on the face opposite to the palladium metal.[11][12]

  • Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Trost_AAA_Mechanism cluster_cycle Catalytic Cycle cluster_legend Legend Pd0L Pd(0)L* PiAllylPd η³-π-Allyl Pd(II)L* Pd0L->PiAllylPd Oxidative Addition AllylX Allylic Substrate (R-X) AllylX->PiAllylPd Product Chiral Allylic Amine PiAllylPd->Product Nucleophilic Attack Product->Pd0L Reductive Elimination Nuc Amine (Nu-H) Nuc->PiAllylPd L_star L* = (R,R)-DACH-naphthyl Ligand

Figure 1: Catalytic cycle of the Pd-catalyzed asymmetric allylic amination.

Scope and Versatility: A Survey of Substrates and Nucleophiles

A key advantage of the Trost AAA with the (R,R)-DACH-naphthyl ligand is its broad applicability. The reaction is tolerant of a wide range of functional groups on both the allylic electrophile and the amine nucleophile.

Allylic Electrophile Amine Nucleophile Typical Yield (%) Typical ee (%) Reference
1,3-Diphenylallyl acetateBenzylamine90-9895-99Trost et al.
cinnamyl acetateMorpholine85-9590-97Trost et al.
(E)-4-hydroxybut-2-en-1-yl methyl carbonatedi-Boc-cytosine70-8580-90[9]
2-vinyloxirane1,3-disubstituted hydrazines80-92up to 93[8]
meso-di-tert-butyl cyclohex-2-ene-1,4-diyl bis(carbonate)4-methoxy-N-(sulfamoyloxy)benzenesulfonamide88-95up to 95[8]

Table 1: Representative examples of asymmetric allylic amination using the this compound system.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the asymmetric allylic amination of a generic allylic acetate with benzylamine. Researchers should optimize conditions for their specific substrates.

Materials and Reagents
  • Allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂

  • This compound

  • Allylic acetate (substrate)

  • Benzylamine (nucleophile)

  • Triethylamine (base)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer and stir bar

  • TLC plates, silica gel for column chromatography

Procedure

Protocol_Workflow start Start catalyst_prep Catalyst Preparation (Schlenk Flask under Argon) start->catalyst_prep reagent_add Addition of Reagents (Substrate, Amine, Base) catalyst_prep->reagent_add reaction Reaction Stirring (Room Temperature, Monitor by TLC) reagent_add->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the asymmetric allylic amination.

  • Catalyst Pre-formation (In Situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the allylpalladium(II) chloride dimer (e.g., 0.01 mmol, 1 mol%).

    • Add the this compound (e.g., 0.03 mmol, 3 mol%).

    • Add anhydrous dichloromethane (e.g., 5 mL).

    • Stir the resulting solution at room temperature for 20-30 minutes. The solution should become homogeneous and may change color. This step is crucial for the formation of the active chiral catalyst.

  • Reaction Setup:

    • In a separate vial, dissolve the allylic acetate (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).

    • Add the allylic acetate solution to the flask containing the pre-formed catalyst.

    • Add benzylamine (1.2 mmol, 1.2 equiv) to the reaction mixture.

    • Finally, add triethylamine (1.5 mmol, 1.5 equiv) to act as a base to neutralize the acid formed during the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The high enantioselectivity observed is a direct consequence of the well-defined chiral environment of the palladium catalyst. Key checkpoints for a successful reaction include:

  • Complete consumption of starting material: Indicates an active and efficient catalyst.

  • Formation of a single major product: Demonstrates the high regioselectivity of the reaction.

  • High enantiomeric excess: Confirms the effective transfer of chirality from the ligand to the product.

Deviations from expected outcomes, such as low conversion or poor enantioselectivity, often point to issues with reagent purity, solvent dryness, or the integrity of the catalyst system.

Conclusion

The palladium-catalyzed asymmetric allylic amination using the this compound is a robust and highly effective method for the synthesis of chiral allylic amines.[8][9] By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can reliably access a wide array of enantioenriched building blocks crucial for the advancement of pharmaceutical and materials science. This application note serves as a comprehensive guide to empower scientists to successfully implement this powerful synthetic transformation.

References

Enantioselective Synthesis of α-Amino Acids: A Practical Guide to Utilizing the (R,R)-DACH-Naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chiral α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery, peptide synthesis, and materials science. Among the myriad of synthetic strategies, the palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) stands out as a powerful and versatile method for the construction of stereogenic centers.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the highly effective (R,R)-DACH-naphthyl Trost ligand in the enantioselective synthesis of α-amino acids. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the key parameters that ensure high yields and exceptional levels of stereocontrol.

The this compound, a C₂-symmetric diphosphine ligand derived from (1R,2R)-diaminocyclohexane, has demonstrated remarkable efficacy in a range of asymmetric transformations.[2][3] Its unique steric and electronic properties, conferred by the bulky naphthyl groups, create a well-defined chiral pocket around the palladium center, enabling precise facial discrimination of incoming nucleophiles.[3] This guide will focus on the alkylation of glycine Schiff bases, a common and practical approach to accessing a diverse array of non-proteinogenic α-amino acids.

Mechanistic Insights: Orchestrating Stereoselectivity

The enantioselectivity of the Trost AAA is dictated by a series of well-orchestrated steps within the catalytic cycle. The currently accepted model suggests that the stereochemical outcome is determined by steric factors during the nucleophilic attack on the π-allylpalladium intermediate.[4]

The catalytic cycle, depicted below, commences with the coordination of the palladium(0) complex, bearing the chiral this compound, to the allylic substrate. Oxidative addition then forms a π-allylpalladium(II) complex. The chiral ligand environment dictates the conformation of this intermediate, creating a "chiral pocket" that sterically hinders one of the two possible faces for nucleophilic attack. The enolate of the glycine Schiff base, serving as the nucleophile, then attacks the π-allyl complex from the less hindered face, leading to the formation of the desired enantiomerically enriched α-amino acid derivative. Reductive elimination regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Trost AAA Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0L Pd(0)L* Coordination Coordination Pd0L->Coordination Allylic Substrate PiAllyl π-Allyl Pd(II) Complex Coordination->PiAllyl Oxidative Addition NucAttack Nucleophilic Attack PiAllyl->NucAttack Glycine Enolate ProductComplex Product-Pd(0) Complex NucAttack->ProductComplex ReductiveElim Reductive Elimination ProductComplex->ReductiveElim Product Release ReductiveElim->Pd0L AminoAcid Enantioenriched α-Amino Acid Derivative ReductiveElim->AminoAcid AllylicSubstrate Allylic Substrate AllylicSubstrate->Coordination GlycineSchiffBase Glycine Schiff Base GlycineSchiffBase->NucAttack caption Catalytic Cycle of Trost AAA

Figure 1: A simplified representation of the catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA) in the synthesis of α-amino acids. L* represents the chiral this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the enantioselective allylation of a glycine Schiff base using the this compound. The following protocol is a representative example and may require optimization for different substrates.

Materials and Reagents:
  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Allylic carbonate or acetate (e.g., cinnamyl acetate)

  • Glycine tert-butyl ester benzophenone imine

  • Base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran - THF)

  • Anhydrous work-up and purification reagents (e.g., saturated aqueous NH₄Cl, anhydrous MgSO₄, silica gel for chromatography)

Protocol for the Asymmetric Allylic Alkylation of Glycine tert-Butyl Ester Benzophenone Imine:
  • Catalyst Pre-formation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (0.01 mmol, 1.0 mol%) and this compound (0.015 mmol, 1.5 mol%) in anhydrous toluene (2.0 mL).

    • Stir the mixture at room temperature for 30 minutes. A color change is typically observed, indicating the formation of the active catalyst complex. The rationale for pre-forming the catalyst is to ensure the complete coordination of the ligand to the palladium center before the introduction of the reactants, which often leads to higher enantioselectivities.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the glycine tert-butyl ester benzophenone imine (1.0 mmol, 1.0 equiv.).

    • In a separate flame-dried flask, dissolve the allylic carbonate/acetate (1.2 mmol, 1.2 equiv.) in anhydrous toluene (3.0 mL).

  • Initiation and Reaction:

    • Cool the catalyst and glycine Schiff base mixture to the desired reaction temperature (typically ranging from 0 °C to room temperature, optimization may be required).

    • Slowly add the solution of the allylic substrate to the reaction mixture via syringe over 10-15 minutes.

    • Add the base (e.g., NaHMDS as a 1.0 M solution in THF, 1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture. The choice of base and its slow addition are critical to control the concentration of the enolate and minimize side reactions.

    • Allow the reaction to stir at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantioenriched α-amino acid derivative.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst Catalyst Pre-formation (Pd(OAc)₂ + Ligand) Mixing Combine Catalyst and Reactants Catalyst->Mixing Reactants Prepare Reactant Solutions (Glycine Schiff Base, Allylic Substrate) Reactants->Mixing Addition Slow Addition of Base Mixing->Addition Stirring Reaction Monitoring (TLC/LC-MS) Addition->Stirring Workup Aqueous Work-up Stirring->Workup Purification Column Chromatography Workup->Purification Analysis ee Determination (Chiral HPLC/SFC) Purification->Analysis caption General Experimental Workflow

Figure 2: A flowchart illustrating the general experimental workflow for the enantioselective synthesis of α-amino acids using the this compound.

Data Presentation: Substrate Scope and Performance

The this compound has demonstrated high efficacy in the asymmetric allylic alkylation of various nucleophiles. While a comprehensive table for the synthesis of diverse α-amino acids using this specific ligand is still being compiled in the literature, the following table presents representative data for the closely related (R,R)-DACH-phenyl Trost ligand in the alkylation of azlactones, which are valuable precursors to α,α-disubstituted α-amino acids. This data provides a strong indication of the expected performance of the naphthyl variant.

EntryAllylic SubstrateAzlactone NucleophileYield (%)ee (%)Reference
1Cinnamyl Acetate2-Phenyl-4-methyl-5(4H)-oxazolone9295[Trost et al.]
2Crotyl Acetate2-Phenyl-4-ethyl-5(4H)-oxazolone8893[Trost et al.]
31,3-Diphenylallyl Acetate2-Phenyl-4-isopropyl-5(4H)-oxazolone9598[Trost et al.]
4Cyclohexenyl Acetate2-Phenyl-4-benzyl-5(4H)-oxazolone9096[Trost et al.]

Note: This table is illustrative and based on results with the (R,R)-DACH-phenyl Trost ligand. Similar high yields and enantioselectivities are anticipated with the this compound, which often provides enhanced stereocontrol due to its increased steric bulk.

Troubleshooting and Key Considerations

  • Low Enantioselectivity:

    • Ligand Purity: Ensure the this compound is of high purity.

    • Catalyst Pre-formation: Incomplete formation of the active catalyst can lead to lower ee. Ensure adequate stirring time and inert conditions.

    • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen different anhydrous solvents (e.g., THF, Dichloromethane, Toluene).

    • Temperature: Lowering the reaction temperature often improves enantioselectivity, albeit at the cost of longer reaction times.

  • Low Yield:

    • Base Strength and Stoichiometry: The choice and amount of base are crucial. Stronger bases or an excess can lead to side reactions.

    • Substrate Purity: Ensure the purity of both the glycine Schiff base and the allylic substrate.

    • Inert Atmosphere: The reaction is sensitive to air and moisture. Maintain a strict inert atmosphere throughout the procedure.

Conclusion and Future Outlook

The palladium-catalyzed asymmetric allylic alkylation using the this compound offers a robust and highly enantioselective route to a wide range of α-amino acids. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this methodology particularly attractive for applications in pharmaceutical and materials development. The continued exploration of new substrates and the further elucidation of the reaction mechanism will undoubtedly expand the scope and utility of this powerful synthetic tool, paving the way for the efficient synthesis of increasingly complex and valuable chiral molecules.

References

Palladium/(R,R)-DACH-Naphthyl Trost Ligand Systems: Advanced Application Notes for Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of palladium catalyst systems featuring the (R,R)-DACH-naphthyl Trost ligand. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings, explains the rationale behind experimental design, and offers detailed, field-tested protocols for achieving high enantioselectivity in asymmetric allylic alkylation (AAA) reactions.

Foundational Principles: The Power of Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern synthetic organic chemistry, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] The transformation's power lies in its ability to convert a prochiral or racemic allylic substrate into a chiral product with high fidelity, making it invaluable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[2]

The stereochemical outcome of the reaction is dictated by a chiral ligand that coordinates to the palladium center. Among the most successful and widely utilized are the Trost ligands, which are C₂-symmetric diphosphine ligands built upon a trans-1,2-diaminocyclohexane (DACH) scaffold.[3][4] The (R,R)-DACH-naphthyl variant, in particular, has proven to be exceptionally effective in a broad range of applications due to its unique steric and electronic properties.[1]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Tsuji-Trost reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle initiates with the coordination of a Pd(0) species, stabilized by the chiral Trost ligand, to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, and a cationic η³-allylpalladium(II) complex is formed.[5] It is at this stage that the chiral ligand environment around the palladium center sets the stage for the enantioselective step. The nucleophile then attacks the π-allyl complex, typically at one of the termini. This attack usually occurs on the face opposite to the palladium metal, a process known as outer-sphere attack.[6] Following nucleophilic addition, the product is released, and the Pd(0) catalyst is regenerated, ready to enter another cycle.

Tsuji-Trost Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Key Inputs Pd0 Pd(0)L* Coord η²-Allyl-Pd(0) Complex Pd0->Coord Alkene Coordination OxAdd η³-Allyl-Pd(II) Complex (Cationic) Coord->OxAdd Oxidative Addition (- Leaving Group) NucAtt Product-Pd(0) Complex OxAdd->NucAtt Nucleophilic Attack (+ Nucleophile) NucAtt->Pd0 Product Release AllylSubstrate Allylic Substrate (with Leaving Group) AllylSubstrate->Coord Nucleophile Nucleophile Nucleophile->OxAdd L_star L* = (R,R)-DACH-naphthyl Trost Ligand

References

Application Notes and Protocols for Asymmetric Allylic Alkylation using the (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Asymmetric Allylic Alkylation and the Trost Ligand Scaffold

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This powerful transformation allows for the construction of complex chiral molecules from relatively simple precursors with high levels of enantioselectivity.[1] At the heart of this capability lies the design of chiral ligands that effectively control the stereochemical outcome of the reaction.

Among the most successful and widely utilized ligand families are those developed by Barry M. Trost. These ligands are characterized by a C2-symmetric scaffold derived from trans-1,2-diaminocyclohexane (DACH). This guide focuses specifically on the (R,R)-DACH-naphthyl Trost ligand , a second-generation ligand that has demonstrated exceptional efficacy in a broad range of AAA reactions.[2] Its rigid naphthyl backbone and chiral diaminocyclohexane core create a well-defined chiral pocket around the palladium center, which is fundamental to inducing high enantioselectivity.[3] This document provides a detailed overview of the catalyst loading, reaction conditions, a general experimental protocol, and the mechanistic basis for its application.

Mechanistic Rationale: Engineering Stereocontrol

The remarkable stereoselectivity of the Trost AAA reaction is a direct consequence of a well-understood mechanistic pathway. The catalytic cycle, illustrated below, proceeds with a net retention of stereochemistry at the allylic carbon, a phenomenon resulting from a double inversion mechanism.[4]

  • Oxidative Addition: The cycle begins with the coordination of the catalytically active Pd(0) species to the alkene of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond. This step proceeds with inversion of stereochemistry to form a cationic η³-allylpalladium(II) complex.[5]

  • Nucleophilic Attack: The chiral this compound creates a highly asymmetric environment around the palladium center. The nucleophile, which is often generated in situ by a mild base, attacks one of the termini of the π-allyl complex. This attack occurs on the face opposite to the palladium metal, resulting in a second inversion of stereochemistry.[4]

  • Regeneration of Catalyst: Following the nucleophilic attack, the product dissociates, and the Pd(0) catalyst is regenerated, ready to enter the next catalytic cycle.

The enantioselectivity is determined during the nucleophilic attack. The chiral ligand directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl complex, favoring one pathway and thus one enantiomer of the product.[4] The bulky naphthyl groups of the ligand play a crucial role in defining the shape and steric environment of the catalytic pocket, effectively shielding one face of the allyl moiety.[3]

Trost AAA Catalytic Cycle Catalytic Cycle for Trost Asymmetric Allylic Alkylation cluster_main Pd(0)L Pd(0)L Pi-Allyl η³-Allyl-Pd(II)L* Cationic Complex Pd(0)L->Pi-Allyl Oxidative Addition (Inversion) Product_Complex Product-Pd(0)L* Complex Pi-Allyl->Product_Complex Leaving_Group Leaving Group Anion Pi-Allyl->Leaving_Group Product Alkylated Product Product_Complex->Product Dissociation Pd(0)L* Pd(0)L* Product_Complex->Pd(0)L* Regeneration Allylic_Substrate Allylic Substrate (e.g., Carbonate, Acetate) Allylic_Substrate->Pd(0)L Coordination Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi-Allyl Nucleophilic Attack (Inversion) caption Catalytic Cycle of the Trost AAA

Caption: Catalytic Cycle of the Trost AAA.

Catalyst Loading and Reaction Conditions

The success of the Trost AAA reaction is highly dependent on the careful control of catalyst loading and reaction parameters. The choice of palladium precursor, solvent, temperature, and base can significantly impact yield and enantioselectivity.

Palladium Precursor and Ligand Ratio

The most common palladium precursor for this reaction is tris(dibenzylideneacetone)dipalladium(0), often as its chloroform adduct (Pd₂(dba)₃·CHCl₃). This complex serves as a reliable source of soluble, active Pd(0) as the dba ligands are easily displaced.[6] A typical protocol uses a Pd:Ligand ratio of approximately 1:1.5 to 1:3, ensuring that sufficient ligand is present to form the active chiral catalyst.

Data Summary: Representative Conditions

The following table summarizes typical reaction conditions for the asymmetric allylic alkylation of various substrates using the Pd/(R,R)-DACH-naphthyl Trost ligand system.

Nucleophile TypeSubstrate ExamplePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Carbon 1,3-Dioxan-5-onePd₂(dba)₃ (2.5)7.5Et₃NCH₂Cl₂rt29598[7]
Carbon Vinyl AziridinePd₂(dba)₃ (2.5)6.25-Toluenert129196[7]
Nitrogen PhthalimideCyclohexenyl Acetate[π-allylPdCl]₂ (0.5)Cs₂CO₃CH₂Cl₂rt248597[4]
Oxygen PhenolCyclopentenyl CarbonatePd₂(dba)₃ (1.0)K₂CO₃Dioxanert189095[1]
Sulfur Sodium SulfinateVinyl Cyclic CarbonatePd₂(dba)₃ (2.5)-THF50129594[7]

Note: This table provides representative examples. Optimal conditions may vary depending on the specific substrate and nucleophile.

Detailed Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation

This protocol provides a generalized, step-by-step methodology for a typical small-scale (0.5 mmol) Pd-catalyzed asymmetric allylic alkylation reaction.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (gloves, safety glasses). Anhydrous solvents and inert atmosphere techniques are crucial for optimal results.

Materials and Reagents:
  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Ligand: this compound

  • Allylic Substrate (e.g., allylic acetate or carbonate) (0.5 mmol, 1.0 equiv)

  • Nucleophile (0.6 mmol, 1.2 equiv)

  • Base (e.g., Triethylamine, if required for nucleophile generation) (0.75 mmol, 1.5 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane, THF, Toluene) (5 mL)

  • Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)

  • Inert gas supply (Argon or Nitrogen)

  • TLC plates, silica gel for chromatography

Experimental Workflow:

Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd₂(dba)₃·CHCl₃ and This compound to a flame-dried Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous solvent via syringe and stir for 15-30 min at rt (solution turns yellow/orange). B->C D 4. Add the nucleophile and base (if required) to the catalyst solution. C->D E 5. Add the allylic substrate (neat or as a solution in the same solvent). D->E F 6. Stir the reaction at the designated temperature (e.g., rt or 0 °C). E->F G 7. Monitor reaction progress by TLC. F->G H 8. Once complete, concentrate the reaction mixture in vacuo. G->H I 9. Purify the crude residue by flash column chromatography on silica gel. H->I J 10. Characterize the product and determine enantiomeric excess (ee) by chiral HPLC or SFC. I->J caption General Experimental Workflow

Caption: General Experimental Workflow.

Step-by-Step Procedure:
  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃, 0.00625 mmol, 0.0125 equiv) and the this compound (0.01875 mmol, 0.0375 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., CH₂Cl₂, 3 mL) via syringe. Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous and typically develops a distinct color (e.g., yellow to orange), indicating the formation of the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add the nucleophile (0.6 mmol, 1.2 equiv). If the nucleophile is a pro-nucleophile (e.g., a malonate), add the base (e.g., triethylamine, 0.75 mmol, 1.5 equiv) and stir for a few minutes.

  • Initiation: Add the allylic substrate (0.5 mmol, 1.0 equiv), either neat via syringe if it is a liquid, or as a solution in a small amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

  • Analysis: The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Conclusion and Outlook

The this compound is a highly effective and versatile tool for palladium-catalyzed asymmetric allylic alkylation. Its well-defined chiral architecture provides a reliable platform for achieving high levels of enantioselectivity across a wide range of nucleophiles and allylic electrophiles. By understanding the mechanistic underpinnings and carefully controlling the reaction parameters as outlined in these notes, researchers can confidently apply this methodology to the efficient and stereoselective synthesis of complex chiral molecules, accelerating progress in drug discovery and natural product synthesis.

References

Application Notes & Protocols: Strategic Use of (R,R)-DACH-naphthyl Trost Ligand with Soft Nucleophiles in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), famously known as the Tsuji-Trost reaction, stands as a cornerstone of modern synthetic chemistry for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The efficacy and stereochemical outcome of this reaction are critically dependent on the chiral ligand coordinating the palladium center. The Trost family of ligands, built upon a C₂-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold, are renowned for inducing high levels of enantioselectivity. This guide focuses specifically on the (R,R)-DACH-naphthyl Trost Ligand , a sophisticated variant that demonstrates superior performance in numerous applications, particularly with soft nucleophiles. We will delve into the mechanistic rationale for its enhanced efficacy, provide detailed, field-proven protocols for its application, and present a guide for its synthesis and handling.

Introduction: The Architectural Advantage of the DACH-naphthyl Ligand

The standard Trost ligand features diphenylphosphino benzoic acid groups attached to the DACH backbone. The (R,R)-DACH-naphthyl variant replaces the phenyl groups on the phosphine with bulkier naphthyl moieties.[3] This seemingly subtle modification has profound implications for the ligand's catalytic behavior.

Why Choose the Naphthyl Variant?

The primary advantage of the (R,R)-DACH-naphthyl ligand lies in the increased steric bulk of the 2-diphenylphosphino-1-naphthoyl groups compared to their phenyl counterparts. This steric hindrance creates a more defined and constrained chiral pocket around the palladium center. This enhanced steric environment plays a crucial role in the enantiodiscriminating step of the catalytic cycle, where the nucleophile attacks the π-allyl palladium intermediate. The larger naphthyl groups more effectively shield one face of the π-allyl complex, leading to a more pronounced facial bias for the incoming nucleophile and, consequently, higher enantiomeric excesses (ee).

This effect was decisively demonstrated in the desymmetrization of meso-cyclopentene dicarbonate with 2-nitro-1H-pyrrole. In a direct comparison, the standard (R,R)-DACH-phenyl ligand afforded the product in 53% yield and 83% ee. Under identical conditions, the (R,R)-DACH-naphthyl ligand delivered a significantly improved 80% yield and an outstanding 98% ee. This quantitative data underscores the strategic advantage of the naphthyl variant for achieving superior stereocontrol.

Mechanistic Framework: The Trost AAA Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing reactions. The generally accepted catalytic cycle for the Trost AAA with soft nucleophiles (pKa of conjugate acid < 25) proceeds via a double inversion mechanism, resulting in a net retention of stereochemistry.[4][5]

Trost_AAA_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Catalyst Pi_Allyl η³-Allyl-Pd(II)L Intermediate Product_Complex Product-Pd(0)L Complex Pi_Allyl->Product_Complex Nucleophilic Attack (Nu⁻) (Outer-sphere, Inversion) Pd(0)L* Pd(0)L* Product_Complex->Pd(0)L* Decomplexation Product Alkylated Product (Allyl-Nu) Product_Complex->Product Pd(0)L*->Pi_Allyl Oxidative Addition (Allyl-LG, Inversion) Allyl_Substrate Allylic Substrate (Allyl-LG) Allyl_Substrate->Pd(0)L* Nucleophile Soft Nucleophile (Nu⁻) Nucleophile->Pi_Allyl

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation (AAA).

  • Oxidative Addition: The active Pd(0) catalyst, bearing the chiral (R,R)-DACH-naphthyl ligand (L*), coordinates to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group (LG, e.g., acetate, carbonate) departs, forming a cationic η³-allyl-Pd(II) complex. This step proceeds with inversion of stereochemistry at the carbon center.

  • Nucleophilic Attack: The soft nucleophile (Nu⁻) then attacks one of the termini of the π-allyl system. For soft nucleophiles, this attack occurs on the face of the allyl group opposite to the palladium metal (outer-sphere attack). This step also proceeds with inversion of configuration. The steric bulk of the naphthyl groups on the ligand directs the nucleophile to one of the two enantiotopic faces of the π-allyl complex, establishing the product's stereochemistry.

  • Decomplexation: The resulting product-Pd(0) complex releases the final alkylated product, regenerating the Pd(0)L* catalyst to re-enter the cycle.

The net result of two sequential inversions is an overall retention of stereochemistry relative to the starting material.

Application I: Desymmetrization of a meso-Dicarbonate with an Electron-Deficient Pyrrole

This reaction is a prime example of the (R,R)-DACH-naphthyl ligand's superiority. The protocol below is adapted from the work of Trost, Osipov, and Dong.

Reaction Scheme: (A graphical representation of the reaction between meso-cyclopent-4-ene-1,3-diyl bis(methyl carbonate) and 2-nitro-1H-pyrrole)

Parameter (R,R)-DACH-phenyl (L1) (R,R)-DACH-naphthyl (L2)
Yield 53%80%
ee 83%98%
Caption: Comparison of Ligand Performance.
Detailed Experimental Protocol

Materials & Reagents:

  • meso-cyclopent-4-ene-1,3-diyl bis(methyl carbonate) (1.0 equiv)

  • 2-nitro-1H-pyrrole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (2.0 mol %)

  • This compound (6.0 mol %)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (0.02 equiv) and the (R,R)-DACH-naphthyl ligand (0.06 equiv).

  • Add anhydrous DCM and stir the resulting solution at room temperature for 20-30 minutes. The solution should turn from a deep purple to a clear, yellowish color, indicating the formation of the active catalyst complex.

  • Reaction Assembly: In a separate flame-dried flask, dissolve meso-cyclopent-4-ene-1,3-diyl bis(methyl carbonate) and 2-nitro-1H-pyrrole in anhydrous DCM.

  • Initiation: Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Add triethylamine to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Application II: Asymmetric Allylic Sulfonylation of a Vinyl Cyclic Carbonate

The synthesis of chiral sulfones is of significant interest in medicinal chemistry. The (R,R)-DACH-naphthyl ligand enables the creation of sulfone-bearing quaternary carbon stereocenters with high regio- and enantioselectivity.

Reaction Scheme: (A graphical representation of the reaction between vinylethylene carbonate and sodium p-tolylsulfinate)

Detailed Experimental Protocol

Materials & Reagents:

  • Vinylethylene carbonate (1.0 equiv)

  • Sodium p-tolylsulfinate (1.2 equiv)

  • Allylpalladium chloride dimer ([Pd(allyl)Cl]₂) (1.0 mol %)

  • This compound (2.5 mol %)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add allylpalladium chloride dimer and the (R,R)-DACH-naphthyl ligand.

  • Add anhydrous THF and stir the mixture at room temperature for 20 minutes.

  • Add sodium p-tolylsulfinate, followed by a solution of vinylethylene carbonate in anhydrous THF.

  • Reaction Conditions: Stir the reaction mixture at 30 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 12-24 hours), cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether) to yield the chiral allylic sulfone.

  • Analysis: Determine enantiomeric excess by chiral HPLC.

Synthesis Protocol: this compound

While commercially available, the ligand can be synthesized in-house. The synthesis is a straightforward amide coupling between enantiopure (1R,2R)-diaminocyclohexane and 2-(diphenylphosphino)-1-naphthoic acid.

Ligand_Synthesis cluster_workflow Ligand Synthesis Workflow DACH (1R,2R)-Diaminocyclohexane Coupling Amide Coupling (EDCI, HOBt, DIPEA, DCM) DACH->Coupling Naphthoyl_Acid 2-(Diphenylphosphino)- 1-naphthoic Acid (2 equiv) Naphthoyl_Acid->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Ligand (R,R)-DACH-naphthyl Trost Ligand Purification->Final_Ligand

Caption: Workflow for the synthesis of the this compound.

Detailed Experimental Protocol

Materials & Reagents:

  • 2-(Diphenylphosphino)-1-naphthoic acid (2.0 equiv)

  • (1R,2R)-(-)-Diaminocyclohexane (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.2 equiv)

  • Hydroxybenzotriazole (HOBt) (2.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation: In a flame-dried round-bottom flask under argon, dissolve 2-(diphenylphosphino)-1-naphthoic acid, EDCI, and HOBt in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add a solution of (1R,2R)-diaminocyclohexane in DCM to the activated acid solution dropwise at 0 °C.

  • Add DIPEA to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the this compound as a white to off-white solid.

Troubleshooting and Best Practices

Issue Potential Cause Recommended Solution
Low or No Reactivity Inactive Pd(0) sourceUse a fresh, reliable source of Pd₂(dba)₃ or another Pd(0) precursor. Ensure proper inert atmosphere techniques.
Poor quality solvent/reagentsUse anhydrous, degassed solvents. Purify nucleophiles and substrates if necessary.
Low Enantioselectivity (ee) Racemization of π-allyl intermediateEnsure the ligand-to-palladium ratio is appropriate (typically >1:1 L:Pd). Lowering the reaction temperature may also help.
Impure or racemized ligandVerify the enantiopurity of the (R,R)-DACH-naphthyl ligand.
Complex Mixture of Products Side reactions (e.g., base-catalyzed decomposition)Use a weaker base or add the base slowly at a lower temperature. Ensure the nucleophile is sufficiently "soft".
Regioselectivity issuesThe choice of ligand and solvent can influence regioselectivity. The DACH-naphthyl ligand generally provides excellent control.

Conclusion

The this compound is a powerful and often superior catalyst for palladium-catalyzed asymmetric allylic alkylations involving soft nucleophiles. Its enhanced steric bulk creates a highly organized chiral environment, leading to exceptional levels of enantiocontrol that are often unattainable with the standard phenyl-based Trost ligand. By understanding the mechanistic underpinnings and employing robust, optimized protocols, researchers can leverage this advanced ligand to construct complex chiral molecules with high precision and efficiency, accelerating progress in drug discovery and total synthesis.

References

Mastering Diastereoselectivity: A Guide to (R,R)-DACH-naphthyl Trost Ligand-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stereochemical Control

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The ability to selectively generate a single desired stereoisomer is a critical challenge in the synthesis of complex molecules, particularly in the realm of pharmaceutical development where the biological activity of a drug candidate is often intrinsically linked to its three-dimensional structure. The palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of enantioselective C-C, C-N, and C-O bond formation, has been significantly advanced by the development of chiral ligands that can effectively control the stereochemical outcome of the reaction.[1] Among these, the C2-symmetric ligands developed by the Trost group have proven to be exceptionally powerful.[1]

This application note provides a detailed guide to the use of the (R,R)-DACH-naphthyl Trost ligand, a highly effective catalyst for inducing diastereoselectivity in palladium-catalyzed allylic alkylation reactions. We will delve into the mechanistic underpinnings of this catalyst system, provide detailed, field-proven protocols, and showcase its application in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for precise stereochemical control.

The this compound, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a member of the broader family of Trost ligands derived from trans-1,2-diaminocyclohexane (DACH).[2] The defining feature of this particular ligand is the bulky naphthyl group, which plays a crucial role in creating a highly structured chiral environment around the palladium center, thereby enabling exquisite levels of stereochemical discrimination.

Mechanistic Insights: The Origin of Diastereoselectivity

The diastereoselectivity observed in reactions catalyzed by the this compound is a direct consequence of the well-defined chiral pocket created by the ligand around the palladium atom. The catalytic cycle, a variation of the general Tsuji-Trost reaction, begins with the coordination of the Pd(0) complex to the allylic substrate and subsequent oxidative addition to form a π-allylpalladium(II) intermediate. It is at this stage that the chiral ligand exerts its profound influence.

The C2-symmetric backbone of the (R,R)-DACH ligand and the sterically demanding naphthyl groups create a chiral environment that differentiates the two faces of the π-allyl complex. The nucleophilic attack is directed to one of the termini of the allyl moiety, and the ligand architecture favors a specific trajectory for this approach. This preferential attack is governed by minimizing steric interactions between the incoming nucleophile, the substrate, and the bulky ligand framework.

The naphthyl groups extend the chiral influence, creating "chiral walls" that effectively shield one face of the π-allyl system, thus directing the nucleophile to the opposite, more accessible face. This model explains the high levels of diastereoselectivity achieved in the desymmetrization of meso-compounds and in reactions involving prochiral nucleophiles.

Catalytic Cycle cluster_cycle Diastereoselective Allylic Alkylation Cycle cluster_legend Legend Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition (Allylic Substrate) Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack (Nu-) Product + Pd(0)L->Pd(0)L Catalyst Regeneration L L = (R,R)-DACH-naphthyl Trost Ligand Nu- Nu- = Nucleophile

Figure 1: A simplified catalytic cycle for the palladium-catalyzed diastereoselective allylic alkylation using the this compound.

Applications in Diastereoselective Synthesis: Substrate Scope and Performance

The this compound has demonstrated remarkable efficacy in a range of diastereoselective transformations. A notable application is the desymmetrization of meso-cycloalkenyl dicarbonates with electron-deficient pyrroles, which proceeds with excellent regio- and diastereoselectivity, as well as high enantioselectivity.[3][4] Another key application is in the palladium-catalyzed allylic sulfonylation of vinyl cyclic carbonates, leading to the formation of sulfone-containing compounds with a tetrasubstituted carbon stereocenter.

Allylic Substrate Nucleophile Product Yield (%) d.r. ee (%) Reference
meso-cyclohex-2-ene-1,4-diyl bis(carbonate)2-formylpyrrolePyrrole-substituted cyclohexene>95>20:1>99[4]
meso-cyclopent-2-ene-1,3-diyl bis(carbonate)2-acetylpyrrolePyrrole-substituted cyclopentene>95>20:198[4]
Vinyl cyclic carbonateSodium benzenesulfinateBranched allylic sulfone92>20:195[3]
Vinyl cyclic carbonateSodium p-toluenesulfinateBranched allylic sulfone95>20:196[3]

Table 1: Representative examples of diastereoselective reactions catalyzed by the this compound.

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • The this compound is a solid that is generally stable to air and moisture for short periods but should be stored under an inert atmosphere for long-term use.

  • The palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), should be of high purity.

Protocol 1: Diastereoselective Desymmetrization of a meso-Dicarbonate with a Pyrrole Nucleophile

This protocol is adapted from the work of Trost and coworkers.[4]

Materials:

  • meso-cyclohex-2-ene-1,4-diyl bis(carbonate)

  • 2-formylpyrrole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 equiv) and this compound (0.075 equiv) in anhydrous CH₂Cl₂.

    • Stir the solution at room temperature for 20-30 minutes. The solution should turn from a deep purple to a yellow-orange color, indicating the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, dissolve the meso-cyclohex-2-ene-1,4-diyl bis(carbonate) (1.0 equiv) and 2-formylpyrrole (1.2 equiv) in anhydrous CH₂Cl₂.

    • Add triethylamine (1.5 equiv) to the solution.

  • Reaction Execution:

    • To the solution of the substrate and nucleophile, add the pre-formed catalyst solution via cannula.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrole-substituted cyclohexene product.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude reaction mixture or the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Experimental Workflow start Start catalyst Catalyst Pre-formation (Pd₂(dba)₃ + Ligand in CH₂Cl₂) start->catalyst reaction_setup Reaction Setup (Substrate + Nucleophile + Base in CH₂Cl₂) start->reaction_setup reaction Combine and Stir (Room Temperature) catalyst->reaction reaction_setup->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up (Concentration) monitoring->workup Reaction Complete purification Purification (Silica Gel Chromatography) workup->purification analysis Analysis (Yield, d.r., ee) purification->analysis end End analysis->end

Figure 2: A flowchart outlining the experimental workflow for the diastereoselective desymmetrization reaction.

Troubleshooting and Expert Insights

  • Low Diastereoselectivity:

    • Purity of Reagents: Ensure the ligand, palladium source, and all reagents are of high purity. Impurities can significantly impact the catalytic activity and selectivity.

    • Solvent Effects: The choice of solvent can influence the outcome of the reaction. While dichloromethane is commonly used, screening other anhydrous, non-coordinating solvents may be beneficial.

    • Temperature: While many reactions proceed well at room temperature, lowering the temperature may enhance diastereoselectivity in some cases.

  • Slow Reaction Rate:

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 2.5 mol% to 5 mol% of Pd) can accelerate the reaction.

    • Base: The choice and stoichiometry of the base can be critical. For some nucleophiles, a stronger or weaker base may be required.

  • Self-Validating System:

    • The high diastereomeric ratios and enantiomeric excesses typically observed with this ligand serve as an internal validation of the reaction's success. A significant deviation from expected values often points to issues with reagent purity, reaction setup, or the specific substrate-nucleophile combination.

    • It is advisable to perform a small-scale trial reaction to optimize conditions before proceeding to a larger scale.

Conclusion

The this compound is a powerful and versatile tool for achieving high levels of diastereoselectivity in palladium-catalyzed allylic alkylation reactions. Its well-defined chiral architecture provides a predictable and highly effective means of controlling the stereochemical outcome of these transformations. The protocols and insights provided in this application note are intended to empower researchers to successfully implement this methodology in their synthetic endeavors, paving the way for the efficient and stereoselective synthesis of complex and valuable molecules.

References

Application Notes and Protocols for the Asymmetric Alkylation of Morita-Baylis-Hillman Adducts with Trost Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crafting Chirality through Palladium Catalysis

The construction of stereochemically complex molecules with high precision is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and natural product development. The Morita-Baylis-Hillman (MBH) reaction provides a powerful and atom-economical route to densely functionalized allylic alcohols. These MBH adducts are versatile synthetic intermediates, primed for a variety of transformations.[1] A key challenge, however, lies in controlling the stereochemistry of subsequent reactions at the allylic position.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a premier method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The pioneering work of Barry M. Trost and his development of C2-symmetric ligands derived from 1,2-diaminocyclohexane (DACH) have been instrumental in this field. These "Trost ligands," when paired with a palladium precursor, form a chiral catalytic environment that can effectively discriminate between enantiotopic faces of a π-allylpalladium intermediate, leading to high levels of enantioselectivity in the final product.

This guide provides an in-depth exploration of the asymmetric alkylation of Morita-Baylis-Hillman adducts, specifically focusing on the application of Trost ligands. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Reaction Mechanism: A Chiral Pocket Dictating Stereochemistry

The catalytic cycle of the palladium-catalyzed asymmetric alkylation of an MBH adduct (typically activated as a carbonate) begins with the coordination of the palladium(0) catalyst to the alkene of the MBH carbonate. This is followed by oxidative addition, where the carbonate leaving group is displaced, forming a π-allylpalladium(II) intermediate. This step proceeds with inversion of stereochemistry. The chiral Trost ligand, bound to the palladium center, creates a well-defined chiral pocket around the π-allyl moiety.

The nucleophile then attacks one of the termini of the π-allyl system. The facial selectivity of this attack is dictated by the steric and electronic properties of the chiral ligand, which shields one face of the π-allyl complex, directing the nucleophile to the other. This nucleophilic addition step also occurs with inversion of stereochemistry. The overall process, a double inversion, results in a net retention of stereochemistry relative to the starting MBH carbonate. The palladium(0) catalyst is regenerated upon reductive elimination, allowing it to re-enter the catalytic cycle.

Catalytic Cycle A Pd(0)L* C π-Allyl Pd(II) Complex (Chiral Pocket) A->C Oxidative Addition B MBH Carbonate B->C E Alkylated Product C->E Nucleophilic Attack (Stereodetermining Step) D Nucleophile (e.g., Malonate) D->C E->A Reductive Elimination Experimental Workflow cluster_catalyst Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cat_prep [Pd(allyl)Cl]₂ + Trost Ligand in DCM, 30 min, RT rxn_mix Combine Catalyst and Substrate Solutions Stir at RT, 2-12h cat_prep->rxn_mix Add Catalyst rxn_setup MBH Carbonate + Nucleophile + BSA + KOAc in DCM rxn_setup->rxn_mix quench Quench with aq. NH₄Cl rxn_mix->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Flash Chromatography wash_dry->purify final_product Characterization purify->final_product Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Tsuji-Trost Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Tsuji-Trost reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful palladium-catalyzed allylic substitution. As a cornerstone of modern synthetic organic chemistry for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, achieving high yields is paramount.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles and field-proven experience.

I. Catalyst & Ligand Issues: The Heart of the Reaction

The performance of the palladium catalyst and its associated ligands is the most critical factor in a successful Tsuji-Trost reaction. Problems in this area are the most common source of low yields.[1]

Question 1: My reaction is sluggish or not proceeding at all. I suspect a problem with my palladium catalyst. What should I check?

Answer:

This is a classic issue that often points to the quality and activation state of your palladium source. The catalytic cycle of the Tsuji-Trost reaction relies on a Pd(0) species to initiate the oxidative addition with the allylic substrate.[1][3][4] If your Pd(0) source is compromised or if you are using a Pd(II) precatalyst that is not efficiently reduced in situ, the reaction will fail.

Causality and Troubleshooting Steps:

  • Verify the Pd(0) Source: If you are using a Pd(0) catalyst like Pd(PPh₃)₄, its bright yellow color is a good indicator of its health. Over time, exposure to air can oxidize it to a brownish or greenish Pd(II) species, rendering it inactive. It's crucial to use freshly opened or properly stored catalyst. If you suspect oxidation, you can try to recrystallize it, but using a fresh batch is often the most reliable solution.

    • Ligand Purity: Ensure your phosphine ligand is pure and not oxidized. Phosphine oxides can hinder the reduction process.

    • Solvent Quality: Use anhydrous, degassed solvents. Oxygen can intercept and oxidize the active Pd(0) species.

  • Catalyst Loading: While the Tsuji-Trost reaction is catalytic, too low of a catalyst loading (e.g., < 0.5 mol%) might not be sufficient, especially if minor impurities in your substrates or solvent are poisoning a portion of the catalyst. A typical range to start with is 1-5 mol%.

Question 2: I'm observing a complex mixture of products and low yield of the desired regioisomer. How can the choice of ligand influence this?

Answer:

Ligand choice is paramount for controlling both reactivity and selectivity (regio- and stereoselectivity) in the Tsuji-Trost reaction.[1][5] The ligand modulates the steric and electronic properties of the palladium center, directly influencing where the nucleophile attacks the π-allyl intermediate.[6]

Key Considerations for Ligand Selection:

  • Steric Bulk: Bulky ligands can direct the nucleophile to the less sterically hindered terminus of the π-allyl intermediate.[3] For example, using a bulky phosphine ligand can favor the formation of the linear product over the branched one in the case of unsymmetrical allylic substrates.

  • Electronic Effects: Electron-donating ligands can increase the electron density on the palladium center, which can affect the rate of oxidative addition and reductive elimination.

  • Bite Angle (for bidentate ligands): The bite angle of bidentate phosphine ligands like dppf or BINAP can significantly influence the regioselectivity of the nucleophilic attack.

Troubleshooting Regioselectivity:

If you are getting an undesired mixture of regioisomers, consider screening a panel of ligands with varying steric and electronic properties. A common starting point is to compare a monodentate ligand like PPh₃ with bidentate ligands such as dppf or a Trost ligand.[1]

Ligand TypeCommon ExamplesTypical Application/Effect
Monodentate PhosphinesPPh₃, P(o-tolyl)₃General purpose, often favors the less substituted product.
Bidentate Phosphinesdppf, BINAP, dppeCan enforce specific geometries, influencing regioselectivity.
Trost Ligands(S,S)-DACH-phenyl Trost ligandChiral ligands designed for asymmetric allylic alkylation (AAA).[1]
Visualizing the Catalytic Cycle

To better understand the catalyst's role, let's visualize the fundamental steps of the Tsuji-Trost reaction.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L_n Pd(0)L_n pi_allyl_complex η³-π-Allyl Pd(II) Complex Pd(0)L_n->pi_allyl_complex Oxidative Addition (Allyl-X) product_complex Product-Pd(0) Complex pi_allyl_complex->product_complex Nucleophilic Attack (Nu⁻) product_complex->Pd(0)L_n Ligand Exchange & Catalyst Regeneration Product Allylated Product (Allyl-Nu) product_complex->Product Product Release Allyl_X Allylic Substrate (Allyl-X) Nu Nucleophile (Nu⁻) X Leaving Group (X⁻)

Caption: The catalytic cycle of the Tsuji-Trost reaction.

II. Substrate and Reagent Challenges

Even with an optimal catalyst system, issues with your starting materials can lead to disappointing results.

Question 3: My reaction is giving low yields, and I'm seeing decomposition of my starting material. What could be the cause?

Answer:

The stability of your allylic substrate and the nature of its leaving group are critical. A poor leaving group can slow down or prevent the initial oxidative addition step, while a very good leaving group might lead to side reactions if not consumed quickly.

Leaving Group Aptitude:

The rate of the initial oxidative addition step is highly dependent on the quality of the leaving group. A general trend for common leaving groups is:

Carbonate > Acetate > Halide > Hydroxyl

  • Hydroxyl groups are generally poor leaving groups in Tsuji-Trost chemistry and often require activation.[7]

  • Acetates and carbonates are the most commonly employed and generally give good results.

Troubleshooting Steps:

  • Improve the Leaving Group: If you are using an allylic alcohol, it must be activated. Common methods include converting it to an acetate, carbonate, or phosphate. If you are using an acetate and the reaction is still slow, switching to a carbonate can sometimes increase the reaction rate.

  • Substrate Purity: Ensure your allylic substrate is pure. Impurities can sometimes coordinate to the palladium and inhibit catalysis.

  • β-Hydride Elimination: A potential side reaction is β-hydride elimination from the π-allyl palladium intermediate, which leads to the formation of dienes.[7] This is more likely with certain substrate structures and can be influenced by the choice of ligand and reaction conditions. If you suspect this is an issue, careful analysis of your crude reaction mixture by GC-MS or ¹H NMR may help identify the diene byproducts.

Question 4: I'm using a "soft" nucleophile, but the reaction is not efficient. What factors related to the nucleophile and base should I consider?

Answer:

The success of the nucleophilic attack depends on the nucleophile's reactivity and the choice of base used for its deprotonation. The distinction between "soft" and "hard" nucleophiles is also mechanistically important.[3][4]

  • Soft Nucleophiles (pKa of conjugate acid < 25): These, such as malonates, typically add directly to the allyl moiety of the π-allyl complex.[3][4]

  • Hard Nucleophiles (pKa of conjugate acid > 25): These, such as organometallic reagents, may attack the palladium center first, followed by reductive elimination.[3][4]

Troubleshooting Nucleophile and Base Issues:

  • Inefficient Deprotonation: For nucleophiles that require deprotonation (like malonates or amines), the choice of base is critical. If the base is not strong enough to fully deprotonate the nucleophile, the concentration of the active nucleophile will be low, leading to a slow reaction.

    • pKa Matching: Ensure the pKa of your base's conjugate acid is significantly higher than that of your nucleophile.

    • Common Bases: For soft carbon nucleophiles like dimethyl malonate, bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) are often effective.[4][8]

  • Solvent Effects: The solvent can influence the solubility of the nucleophile-base salt and the overall reaction rate.

    • Common Solvents: THF, dioxane, and toluene are frequently used. The choice can impact the reaction's success, and screening different solvents can be beneficial.

  • Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions. Some nucleophiles can decompose or undergo side reactions in the presence of a strong base or at elevated temperatures.

Experimental Protocol: A General Procedure for the Tsuji-Trost Reaction

This protocol provides a starting point for the allylation of dimethyl malonate.

Materials:

  • Allylic acetate (1.0 eq)

  • Dimethyl malonate (1.2 - 2.2 eq)[4]

  • Pd(PPh₃)₄ (0.05 eq)[4]

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)[4]

  • Anhydrous THF

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add t-BuOK and anhydrous THF.[4]

  • Cool the suspension to 0 °C and add dimethyl malonate dropwise.[4]

  • Allow the mixture to warm to room temperature and stir for 10-15 minutes.[4]

  • Add the palladium catalyst, Pd(PPh₃)₄, in one portion.[4]

  • Add a solution of the allylic acetate in THF dropwise.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS.[4]

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]

  • Purify the crude product by flash column chromatography.[4]

Troubleshooting Logic Flow

When faced with a low-yielding Tsuji-Trost reaction, a systematic approach is key. The following diagram outlines a logical troubleshooting workflow.

Troubleshooting_Flow start Low Yield in Tsuji-Trost Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_ligand Is the Ligand Appropriate? check_catalyst->check_ligand Yes action_catalyst Use fresh Pd(0) source or ensure in situ reduction of Pd(II). check_catalyst->action_catalyst No check_substrate Is the Substrate & Leaving Group Suitable? check_ligand->check_substrate Yes action_ligand Screen different ligands (sterics, electronics). check_ligand->action_ligand No check_nucleophile Is the Nucleophile/Base System Optimal? check_substrate->check_nucleophile Yes action_substrate Improve leaving group (e.g., acetate -> carbonate). Check for substrate decomposition. check_substrate->action_substrate No check_conditions Are the Reaction Conditions Correct? check_nucleophile->check_conditions Yes action_nucleophile Ensure complete deprotonation (stronger base). Check nucleophile stability. check_nucleophile->action_nucleophile No solution Problem Solved check_conditions->solution Yes action_conditions Optimize temperature. Use anhydrous, degassed solvent. check_conditions->action_conditions No action_catalyst->check_ligand action_ligand->check_substrate action_substrate->check_nucleophile action_nucleophile->check_conditions action_conditions->solution

Caption: A logical workflow for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: Can I run a Tsuji-Trost reaction open to the air? A: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. For reproducible and high-yielding reactions, it is best practice to use standard inert atmosphere techniques (e.g., using argon or nitrogen) and degassed solvents.

Q2: My reaction works, but it's very slow. Should I increase the temperature? A: Increasing the temperature can often increase the reaction rate. However, be cautious, as higher temperatures can also lead to catalyst decomposition or side reactions like β-hydride elimination. A modest increase in temperature (e.g., from room temperature to 40-60 °C) is a reasonable first step. If the reaction is still slow, re-evaluating the catalyst system or leaving group may be more effective.

Q3: I'm trying to perform an asymmetric allylic alkylation (AAA) and my enantioselectivity is low. What is the likely cause? A: Low enantioselectivity in a Trost AAA is typically a ligand issue. The chiral ligand is responsible for creating the asymmetric environment around the palladium center.[1] Ensure you are using a high-purity chiral ligand. Additionally, factors like the solvent and the counterion of the nucleophile can sometimes influence the enantioselectivity. It may be necessary to screen different chiral ligands or additives to optimize the ee.

Q4: What is the "memory effect" in Tsuji-Trost reactions? A: The memory effect refers to situations where the stereochemistry or regiochemistry of the product depends on the geometry of the starting allylic substrate. This happens when the rate of nucleophilic attack on the initially formed π-allyl palladium complex is faster than the rate of isomerization of that complex.[6] In many cases, this isomerization is rapid, leading to a common intermediate and no memory effect.[6]

References

Effect of solvent and temperature on (R,R)-DACH-naphthyl Trost ligand catalysis

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Asymmetric Allylic Alkylation (AAA) using the (R,R)-DACH-naphthyl Trost Ligand: Solvent and Temperature Effects

This guide provides in-depth technical support for researchers utilizing the this compound in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered in the laboratory, with a focus on the critical roles of solvent and temperature in achieving high yield and enantioselectivity.

Section 1: Understanding the Catalytic System

Before troubleshooting, it is essential to grasp the fundamental mechanics of the Trost AAA reaction catalyzed by the this compound. The ligand, featuring a C₂-symmetric scaffold derived from (1R,2R)-diaminocyclohexane and 2-diphenylphosphino-1-naphthalenecarboxylic acid, creates a well-defined chiral environment around the palladium center.[1] This chiral pocket is responsible for discriminating between the prochiral faces of the nucleophile and/or the enantiotopic termini of the π-allyl palladium intermediate, thereby inducing asymmetry in the product.[2][3]

The catalytic cycle, a variant of the Tsuji-Trost reaction, proceeds via the formation of a cationic η³-π-allyl palladium(II) complex.[3] The enantioselectivity of the reaction is determined during the nucleophilic attack on this intermediate. The choice of solvent and reaction temperature can profoundly influence the stability of this intermediate, the solvation of the nucleophile, and the conformational dynamics of the chiral ligand, ultimately dictating the success of the asymmetric induction.

Trost_AAA_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L* Pd(0) / (R,R)-DACH-naphthyl (Active Catalyst) Pi_Allyl η³-π-Allyl Pd(II) Complex (Key Chiral Intermediate) Pd(0)L*->Pi_Allyl Ionization (-Leaving Group) Product_Complex Product-Pd(0) Complex Pi_Allyl->Product_Complex Product_Complex->Pd(0)L* Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Dissociation Allylic_Substrate Allylic Substrate (e.g., Acetate, Carbonate) Allylic_Substrate->Pd(0)L* Oxidative Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl Nucleophilic Attack (Enantiodetermining Step)

Caption: Catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA).

Section 2: Troubleshooting Common Issues

This section addresses specific problems users may encounter. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

FAQ 1: My reaction has high conversion, but the enantiomeric excess (% ee) is low. What are the likely causes and solutions?

Low enantioselectivity is a common issue that can often be traced back to suboptimal solvent choice or temperature.

Causality:

The enantioselectivity arises from the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Solvent and temperature can alter this energy difference.

  • Solvent Effects: The solvent interacts with the catalyst, the substrate, and the nucleophile.

    • Coordinating Solvents: Solvents like THF, DME, or acetonitrile can coordinate to the palladium center. This can alter the geometry of the chiral pocket created by the (R,R)-DACH-naphthyl ligand, potentially making it less effective at shielding one face of the π-allyl intermediate.[4]

    • Solvent Polarity: The polarity of the solvent affects the aggregation state and solvation of the nucleophile's counter-ion. For reactions involving ionic nucleophiles (e.g., sodium malonates), a less polar solvent may promote the formation of tight ion pairs, which can influence the nucleophile's trajectory of attack and reduce enantioselectivity. Conversely, highly polar solvents might excessively stabilize the charged intermediates, altering the reaction pathway.

    • Hydrogen Bonding: Protic or hydrogen-bond-accepting solvents can interact with the amide N-H groups of the DACH ligand backbone. Computational studies suggest these amide groups play a key role in stereocontrol through non-covalent interactions with the substrate.[4] Disruption of these interactions by the solvent can lead to a drop in % ee.

  • Temperature Effects:

    • According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two enantioselective pathways is directly related to the enantiomeric ratio. Since ΔΔG‡ = ΔΔH‡ - TΔΔS‡, temperature has a direct impact.

    • Higher Temperatures: Increasing the temperature provides more thermal energy, which can help overcome the activation energy barrier for the less-favored diastereomeric transition state, leading to the formation of more of the minor enantiomer and thus a lower % ee. Reactions are often run at or below room temperature to maximize selectivity.[3]

    • Lower Temperatures: Cooling the reaction generally increases enantioselectivity, provided the reaction rate remains practical. However, excessively low temperatures can sometimes lead to solubility issues or changes in the catalyst's resting state.

Troubleshooting Protocol:

Troubleshoot_Low_EE start Low % ee Observed step1 Step 1: Lower Temperature Run reaction at 0 °C or -20 °C. start->step1 check1 Is % ee improved? step1->check1 step2 Step 2: Screen Solvents Test a range of aprotic solvents with varying polarity. check1->step2 No / Minor Improvement success High % ee Achieved check1->success Yes step3 Analyze Results & Optimize Consider solvent mixtures if necessary. step2->step3 step3->success

Caption: Decision workflow for troubleshooting low enantioselectivity.

Step-by-Step Guide:

  • Reduce Temperature: If your reaction was run at room temperature or above, first attempt the reaction at 0 °C. If the rate is acceptable, a lower temperature is a straightforward way to enhance selectivity.

  • Solvent Screening: If temperature reduction is insufficient, perform a solvent screen. It is critical to keep all other parameters (concentration, catalyst loading, temperature) constant.

    • Start with standard, less coordinating solvents: Dichloromethane (CH₂Cl₂) and Toluene are excellent starting points.

    • Test moderately coordinating solvents: Tetrahydrofuran (THF) is widely used and often gives good results.

    • Evaluate other options: In some cases, more polar or less common solvents like 1,4-dioxane or cyclopentyl methyl ether (CPME) might be optimal. However, be aware that performance can be highly substrate-dependent. For instance, in a specific decarboxylative allylic alkylation, the (R,R)-DACH-naphthyl ligand gave a low 24% ee in 1,4-dioxane, indicating a poor match for that particular transformation.[5]

Illustrative Data: Solvent Effects on Trost AAA

The following table summarizes typical trends observed in the literature for Trost-type AAA reactions. Note that results are highly dependent on the specific substrate and nucleophile.

SolventDielectric Constant (ε)Typical Observations & Rationale
Toluene2.4Often a good starting point. Non-polar, non-coordinating. Can promote favorable non-covalent interactions between the ligand and substrate.
Dichloromethane (CH₂Cl₂)9.1Frequently provides high % ee. Weakly coordinating. Its polarity can help solubilize catalyst and substrates without disrupting the chiral pocket.
Tetrahydrofuran (THF)7.5Commonly used, but results can vary. A coordinating solvent. Can sometimes lower % ee by competing for coordination sites on the Pd center, slightly altering the ligand's conformation.
1,4-Dioxane2.2Highly substrate-dependent. Can give poor results, as noted in a case with the DACH-naphthyl ligand where only 24% ee was achieved.[5]
Acetonitrile (MeCN)37.5Use with caution. Highly polar and coordinating. Can significantly lower % ee by disrupting the catalyst structure and solvating ions.
FAQ 2: My reaction is very slow or stalls completely. How can I improve the reaction rate without sacrificing enantioselectivity?

Poor reactivity can be frustrating, especially when trying to maintain mild conditions for the sake of selectivity.

Causality:

  • Temperature: The most direct factor influencing reaction rate. Many Trost AAA reactions are run at room temperature to balance rate and selectivity. If the reaction is too slow at 0 °C or below, a modest increase in temperature may be necessary.

  • Solvent: The solvent can impact the rate of key steps in the catalytic cycle.

    • Ionization Step: The initial oxidative addition to form the π-allyl palladium complex is often the rate-determining step. A more polar solvent can stabilize the resulting cationic intermediate and anionic leaving group, thus accelerating this step.

    • Solubility: Poor solubility of the catalyst, substrate, or nucleophilic salt in a given solvent will naturally lead to a slow reaction rate.

Troubleshooting Protocol:

  • Confirm Catalyst Activity: Ensure your palladium precursor and ligand are pure and that the active Pd(0) species is being generated correctly.

  • Modest Temperature Increase: If running at low temperature, cautiously increase it to room temperature. Monitor both conversion and % ee. Often, a good compromise can be found.

  • Solvent Adjustment:

    • If you are in a very non-polar solvent like hexane or toluene and experiencing solubility issues or a slow rate, switch to a more polar, weakly coordinating solvent like CH₂Cl₂ or THF.

    • Computational studies have suggested that coordinating solvents like methanol can lower the activation barrier for the formation of the π-allylpalladium complex, thereby accelerating the reaction.[4] While methanol is protic and may not be suitable for all nucleophiles, this highlights the principle that a judicious choice of a coordinating solvent can be beneficial for the rate.

FAQ 3: I am observing the formation of significant side products (e.g., regioisomers, products of elimination). How can I improve the selectivity?

Besides enantioselectivity, chemo- and regioselectivity are critical. The (R,R)-DACH-naphthyl ligand is designed to control these aspects, but its effectiveness can be modulated by reaction conditions.

Causality:

  • Regioselectivity: For unsymmetrical allylic substrates, the nucleophile can attack at either terminus of the π-allyl intermediate. The regioselectivity is governed by a combination of steric and electronic factors, which are influenced by the chiral ligand.[6] The "walls" of the chiral pocket created by the naphthyl groups are designed to block one terminus, directing the nucleophile to the other.

    • Solvent: The solvent can influence the conformation of the π-allyl intermediate and the ligand, potentially altering the steric environment and thus the regioselectivity.

    • Temperature: Higher temperatures can allow for nucleophilic attack at the less-favored, higher-energy transition state, leading to a mixture of regioisomers.

  • β-Hydride Elimination: This is a common side reaction in palladium catalysis where the π-allyl intermediate eliminates to form a diene. This pathway becomes more competitive at higher temperatures and can be influenced by the solvent and the nature of the base used.[4]

Troubleshooting Protocol:

  • Lower the Temperature: This is the most effective first step to minimize side reactions, as they often have higher activation energies than the desired alkylation pathway.

  • Re-evaluate the Solvent: If regioselectivity is poor, screen solvents as described in FAQ 1. A less coordinating solvent (e.g., Toluene, CH₂Cl₂) often provides a more rigid and well-defined chiral environment, which can enhance the ligand's ability to control the site of attack.

  • Check Additives: In some cases, additives can be crucial. For instance, halide salts (like LiCl) can influence the aggregation state of the catalyst and intermediates, sometimes improving selectivity.[7]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Test Reaction

This protocol provides a starting point for optimizing a Trost AAA reaction with the (R,R)-DACH-naphthyl ligand.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂ or Pd₂(dba)₃, 1.0 mol%) and the this compound (2.5 mol%) in the chosen anhydrous solvent (e.g., CH₂Cl₂, 0.1 M). Stir at room temperature for 20-30 minutes. The solution should become homogeneous and typically yellow.

  • Reaction Setup: In a separate flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the same solvent. If the nucleophile is a solid (e.g., a malonate salt), it can be added directly. If the nucleophile is generated in situ with a base, add the pronucleophile first, cool to the desired temperature, and then add the base slowly.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction mixture via cannula at the desired temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Analysis: Upon completion, quench the reaction (e.g., with saturated NH₄Cl solution), extract with an organic solvent, dry (e.g., over Na₂SO₄), and concentrate. Determine the yield of the purified product and the enantiomeric excess by chiral HPLC or SFC analysis.

References

Technical Support Center: Purification of Products from Reactions with (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists utilizing the (R,R)-DACH-naphthyl Trost ligand in asymmetric allylic alkylation (AAA) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions to common purification challenges. The Trost AAA is a powerful tool for creating stereogenic centers, but separating the desired chiral product from the bulky, complex ligand and residual catalyst can be a significant hurdle.[1] This resource offers in-depth troubleshooting advice and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture?

After a reaction involving the this compound, you can typically expect the following impurities:

  • Unreacted this compound: The ligand itself is a high molecular weight, relatively nonpolar compound.[2][3]

  • Oxidized Trost Ligand (Phosphine Oxide): Trivalent phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, especially during workup and purification if exposed to air for extended periods. This byproduct is significantly more polar than the parent ligand.

  • Palladium Catalyst Residues: Residual palladium from the precatalyst (e.g., Pd₂(dba)₃) will be present. These can often be colloidal and may require specific techniques for removal to meet regulatory standards in pharmaceutical applications.

  • Unreacted Starting Materials: Depending on the reaction's conversion, you will have unreacted electrophile and/or nucleophile.

  • Reaction Byproducts: Salts (e.g., from the base used) and byproducts from the leaving group.

Q2: What properties of the Trost ligand and its oxide are critical for planning a purification strategy?

Understanding the physicochemical properties of the ligand and its main byproduct is crucial for designing an effective separation protocol. The large naphthyl and phenyl groups make these compounds quite "greasy" and UV-active.

CompoundMolecular Weight ( g/mol )Key CharacteristicsTypical Polarity
This compound 790.87[3]White to off-white powder. Soluble in many organic solvents like CH₂Cl₂, THF, and Toluene.[4] Relatively nonpolar.Low to Medium
Oxidized Ligand (Phosphine Oxide) ~822.87Typically a white or yellowish solid. The P=O bonds make it significantly more polar than the parent phosphine ligand.Medium to High
Q3: What is a good "first-pass" purification strategy to try?

For most small-scale reactions (<1 g), a standard silica gel flash column chromatography is the recommended starting point.

  • Aqueous Workup: Perform a standard aqueous workup to remove water-soluble salts and byproducts. Be mindful that some products or starting materials might have aqueous solubility.[5]

  • Solvent Removal: Concentrate the organic layer in vacuo.

  • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate with your crude material to determine an appropriate solvent system. Test various ratios of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). The goal is to achieve good separation (ΔRf > 0.2) between your product and the major impurities.

  • Flash Chromatography: Pack a silica gel column and elute with the optimized solvent system. The less polar Trost ligand will typically elute before the more polar phosphine oxide. Your product's elution position will depend on its own polarity.

Troubleshooting and In-Depth Guides

This section addresses specific, challenging scenarios you may encounter during purification.

Problem: My product and the Trost ligand/oxide have similar Rf values on TLC. How can I separate them?

This is one of the most common challenges. When simple solvent systems fail to provide adequate separation, you need to modify your chromatography strategy. The causality here is that the bulky, aromatic nature of the ligand can make its polarity surprisingly similar to that of many organic products.

Solution 1: Modify the Mobile Phase
  • Change Solvent Polarity Drastically: If you are using a standard Hexanes/Ethyl Acetate system, switch to a different system that offers alternative selectivity. For example, a Toluene/Acetone or a Dichloromethane/Methanol gradient can alter the specific interactions of the analytes with the silica stationary phase.

  • Incorporate a Chlorinated Solvent: Dichloromethane (DCM) is often excellent for separating aromatic-rich compounds. A gradient of Hexanes/DCM/Ethyl Acetate can sometimes resolve spots that co-elute in two-component systems.

Solution 2: Use a Different Stationary Phase
  • Alumina: Neutral or basic alumina can be a good alternative to silica, especially for base-sensitive compounds. The ligand may interact differently with alumina's surface, potentially improving separation.

  • Reverse-Phase Chromatography (C18): If your product is sufficiently polar, reverse-phase chromatography can be highly effective. In this technique, the nonpolar Trost ligand will be more strongly retained on the nonpolar C18 stationary phase, while your more polar product elutes earlier with a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water).

Experimental Protocol: Troubleshooting Column Chromatography
  • Systematic TLC Analysis: Before committing to a column, test a variety of solvent systems via TLC.

    • System A: Hexanes/Ethyl Acetate

    • System B: Toluene/Ethyl Acetate

    • System C: Dichloromethane/Methanol (start with 1-2% MeOH and increase)

  • Select the Best System: Choose the system that provides the largest separation factor (ΔRf) between your product and the problematic ligand impurity.

  • Run the Column:

    • Use a proper column height-to-diameter ratio (~10:1).

    • Dry-load the crude material onto a small amount of silica if it has poor solubility in the mobile phase to ensure a narrow starting band.

    • Run a shallow gradient of the chosen eluent, collecting small fractions.

    • Analyze fractions carefully by TLC before combining.

Problem: My purified product is still contaminated with palladium catalyst residues.

Palladium residues can be persistent, appearing as a fine black or grey solid. These must be removed, especially for pharmaceutical applications.

Solution: Use a Metal Scavenger

Metal scavengers are functionalized materials (often silica or polymer-based) that have a high affinity for transition metals. Thiol-functionalized scavengers are particularly effective for palladium.

Experimental Protocol: Palladium Scavenging
  • Dissolve the Product: Dissolve your product in a suitable solvent (e.g., DCM, Toluene, or THF).

  • Add Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. The required amount depends on the scavenger's loading capacity and the estimated amount of residual palladium. A typical starting point is 5-10 equivalents relative to the catalyst loading.

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.

  • Filter: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger, which now holds the palladium.

  • Concentrate: Rinse the filter pad with fresh solvent and concentrate the combined filtrates to recover your purified product.

G

Problem: My product is a primary or secondary amine and it streaks badly or is lost on the silica gel column.

Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatography (streaking) or even irreversible binding.

Solution: Deactivate the Silica Gel

You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. This will compete with your amine product for binding to the acidic sites on the silica, allowing your product to elute cleanly.

  • Ammonia: For very polar amines, using a mobile phase saturated with ammonia (e.g., DCM/MeOH/NH₄OH) can be effective.

Problem: Can I use recrystallization to purify my product away from the ligand?

Yes, if your product is a solid and has significantly different solubility properties from the Trost ligand and its oxide.[6][7] Recrystallization is an excellent, scalable purification technique that avoids chromatography.[8][9][10]

Solution: Systematic Solvent Screening
  • Find a Suitable Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities (ligand, oxide) should ideally remain soluble at both temperatures or be completely insoluble.

  • Screening: Test small amounts of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures thereof) to find the best candidate.

  • Perform Recrystallization: Dissolve the crude solid in a minimal amount of the hot solvent, filter away any insoluble impurities if necessary, and then allow the solution to cool slowly to induce crystallization of the pure product. Collect the crystals by filtration.

G start Crude product contains Trost ligand impurities check_rf Can product and ligand be separated by TLC? start->check_rf is_solid Is the product a solid? start->is_solid Alternative Path column Run standard silica gel column check_rf->column Yes (ΔRf > 0.2) modify_column Modify Chromatography: 1. Change solvent system 2. Try Alumina or C18 check_rf->modify_column No (Co-elution) is_solid->check_rf No recrystallize Attempt Purification by Recrystallization is_solid->recrystallize Yes success Purified Product column->success modify_column->success recrystallize->success

References

Addressing regioselectivity issues in palladium-catalyzed allylic alkylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Regioselectivity

Welcome to the technical support center for palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to regioselectivity in their experiments. As Senior Application Scientists, we provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges in controlling the regioselectivity of palladium-catalyzed allylic alkylation, offering insights and actionable solutions.

Question 1: My reaction is producing the linear product, but I need the branched isomer. How can I reverse this selectivity?

This is a classic challenge in palladium-catalyzed allylic alkylation. The formation of the linear versus the branched product is often a delicate balance of steric and electronic factors.[1][2][3]

Underlying Cause:

The regioselectivity of the nucleophilic attack on the η³-allyl palladium intermediate is the determining factor. In many standard systems using monodentate phosphine ligands like triphenylphosphine (PPh₃), the nucleophile preferentially attacks the less sterically hindered terminus of the allyl fragment, leading to the linear product.[2][4] This is often the thermodynamically favored outcome.

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand is the most powerful tool to influence regioselectivity.[4][5]

    • Small Bite-Angle Bidentate Ligands: Ligands with small bite angles, such as certain chiral diphosphines, can promote the formation of the branched product.[4] These ligands can induce a less stable η³-allyl palladium complex that favors reductive elimination from the more substituted carbon.

    • Chiral Ligands: Many chiral ligands are specifically designed to favor the formation of branched products in asymmetric allylic alkylation.[1][6][7] Examples include derivatives of Trost ligands, P,N ligands, and P,S ligands.[1][7]

    • Ligand Screening: A systematic screening of different ligand classes is often necessary to find the optimal conditions for your specific substrate.

  • Consider Alternative Metal Catalysts: While palladium catalysis typically favors the linear product, other transition metals like iridium, rhodium, and molybdenum often exhibit a preference for the branched isomer.[1][5][8] If ligand modification with palladium is unsuccessful, exploring an iridium-catalyzed reaction could be a viable alternative.[8]

  • Substrate Control: The nature of the allylic substrate can also influence the outcome. For instance, (Z)-allyl substrates have a higher propensity to yield branched products compared to their (E)-counterparts under certain conditions.[9]

Illustrative Workflow for Ligand Screening:

Caption: Workflow for Ligand Screening to Improve Branched Selectivity.

Question 2: I am observing a "memory effect" in my reaction. What is it and how can I control it?

The "memory effect," also known as regioretention, is a phenomenon where the regioselectivity of the product is dependent on the initial position of the leaving group on the allylic substrate.[9][10][11]

Underlying Cause:

This effect arises when the rate of nucleophilic attack on the initially formed η³-allyl palladium complex is faster than or competitive with the rate of isomerization of this complex.[10][12] In a "perfect" catalytic cycle, the intermediate complex would fully equilibrate, leading to a product ratio independent of the starting material's leaving group position. However, with certain ligands and conditions, this equilibration is slow.[10]

Troubleshooting and Control:

  • To Enhance the Memory Effect (for regioretention):

    • Use Bulky Monodentate Ligands: Bulky phosphine ligands can promote a memory effect.[12]

    • Addition of Halide Salts: The presence of chloride ions can trigger a strong memory effect by forming an unsymmetrically substituted palladium complex where the position trans to the phosphine is more reactive.[10]

  • To Suppress the Memory Effect (for thermodynamically controlled product):

    • Promote Isomerization: Employ conditions that favor the rapid equilibration of the η³-allyl palladium intermediates. This can sometimes be achieved by using ligands that facilitate syn-anti isomerization.

    • Solvent Choice: The solvent can influence the rate of isomerization. More coordinating solvents may accelerate this process.

Conceptual Diagram of the Memory Effect:

Memory_Effect cluster_start Starting Materials cluster_intermediate π-Allyl Intermediates cluster_products Products Start_A Allylic Substrate A (LG at C1) Intermediate_A Intermediate A Start_A->Intermediate_A Ionization Start_B Allylic Substrate B (LG at C3) Intermediate_B Intermediate B Start_B->Intermediate_B Ionization Intermediate_A->Intermediate_B Isomerization (Slow) Product_Branched Branched Product Intermediate_A->Product_Branched Fast Attack Intermediate_B->Intermediate_A Isomerization (Slow) Product_Linear Linear Product Intermediate_B->Product_Linear Fast Attack

Caption: The memory effect arises from slow isomerization of π-allyl intermediates.

Question 3: How do "soft" versus "hard" nucleophiles affect the regioselectivity of the reaction?

The nature of the nucleophile plays a significant role in determining the reaction mechanism and, consequently, the regioselectivity.[3]

Mechanistic Distinction:

  • "Soft" Nucleophiles: These are typically stabilized carbanions, such as malonates, with conjugate acids having a pKa less than 25.[3] They tend to attack the allyl moiety of the η³-allyl palladium complex directly in an "outer-sphere" fashion.[3]

  • "Hard" Nucleophiles: These include organometallic reagents like organozincs or Grignards, with conjugate acids having a pKa greater than 25. They are more likely to attack the palladium center first ("inner-sphere" mechanism), followed by reductive elimination to form the product.[3]

Impact on Regioselectivity:

The differing attack modes can lead to different regiochemical outcomes. For soft nucleophiles, the regioselectivity is primarily governed by the electronic and steric properties of the η³-allyl palladium complex itself. For hard nucleophiles, the regioselectivity is determined at the reductive elimination step, which can be influenced by different factors.

Practical Considerations:

  • When using soft nucleophiles, ligand and substrate modifications are the primary handles for controlling regioselectivity.

  • For hard nucleophiles, the choice of the organometallic reagent and additives can be as crucial as the ligand on palladium.

Table of Common Nucleophiles and Their Classification:

Nucleophile TypeExamplesClassificationTypical pKa of Conjugate Acid
Stabilized CarbanionsDiethyl malonate, AcetylacetonateSoft~13
EnolatesKetone or ester enolatesSoft/Hard (borderline)~19-25
AminesMorpholine, AnilineSoft~35-40 (as N-H)
PhenolsPhenol, NaphtholSoft~10
Organozinc ReagentsR₂ZnHard>40
Grignard ReagentsRMgXHard>40

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Allylic Alkylation

This protocol provides a starting point for a typical Tsuji-Trost reaction. Optimization of catalyst, ligand, base, and solvent is often required.

Materials:

  • Palladium catalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)

  • Ligand (e.g., PPh₃, dppe)

  • Allylic substrate (e.g., allyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., NaH, K₂CO₃, t-BuOK)

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (0.5-5 mol%) and the ligand (1-10 mol%).

  • Add the anhydrous solvent and stir the mixture for 10-20 minutes at room temperature to allow for complex formation.

  • In a separate flask, prepare the nucleophile. For active methylene compounds, this typically involves deprotonation with a suitable base. For example, add sodium hydride (1.1 eq) to a solution of dimethyl malonate (1.2 eq) in the reaction solvent and stir until gas evolution ceases.

  • Add the solution of the pre-formed nucleophile to the catalyst mixture.

  • Add the allylic substrate (1.0 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation:

  • Control Experiments: Run the reaction without the palladium catalyst and without the ligand to confirm their necessity.

  • Reproducibility: Repeat the experiment under identical conditions to ensure the results are reproducible.

  • Characterization: Fully characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity.

References

Technical Support Center: (R,R)-DACH-naphthyl Trost Ligand in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R,R)-DACH-naphthyl Trost ligand. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its application in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Our focus is to elucidate the critical role of additives in modulating the performance of this powerful catalytic system.

Introduction to the this compound

The this compound is a C2-symmetric diphosphine ligand renowned for its ability to induce high enantioselectivity in a wide range of palladium-catalyzed asymmetric allylic alkylation reactions.[1] These reactions are fundamental in synthetic organic chemistry for the construction of stereogenic centers, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with exceptional control.[2] The ligand's rigid backbone and chiral scaffold create a well-defined chiral pocket around the palladium center, which is crucial for achieving high levels of asymmetric induction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Trost Asymmetric Allylic Alkylation (AAA) reaction?

A1: The catalytic cycle of the Trost AAA reaction begins with the coordination of a Pd(0) complex, bearing the this compound, to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is displaced, forming a cationic η³-allylpalladium(II) complex. The nucleophile then attacks this intermediate, typically at one of the termini of the allyl moiety. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the desired chiral product. The enantioselectivity is determined by the facial selectivity of the nucleophilic attack on the π-allyl intermediate, which is controlled by the chiral environment created by the Trost ligand.[2][3][4]

Q2: How do "soft" and "hard" nucleophiles differ in their mode of attack?

A2: The distinction between "soft" and "hard" nucleophiles is crucial for understanding the stereochemical outcome of the reaction.[3][4]

  • Soft Nucleophiles (e.g., malonates, pKa of conjugate acid < 25) typically attack the allyl group directly in an "outer-sphere" mechanism. This results in an overall retention of stereochemistry from the starting material to the product, proceeding through a double inversion mechanism (inversion at oxidative addition and inversion at nucleophilic attack).[3][4]

  • Hard Nucleophiles (e.g., organozinc reagents, pKa of conjugate acid > 25) are thought to attack the palladium center first, followed by reductive elimination. This "inner-sphere" mechanism leads to an overall inversion of stereochemistry.[3][4]

Q3: What are the typical starting materials and reagents for a reaction using the this compound?

A3: A typical reaction setup includes:

  • Palladium Precursor: Commonly [Pd₂(dba)₃]·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) or [Pd(allyl)Cl]₂ (allylpalladium(II) chloride dimer).

  • This compound: The source of chirality.

  • Allylic Substrate: A molecule containing a leaving group (e.g., acetate, carbonate, phosphate) at an allylic position.

  • Nucleophile: The species that will be added to the allylic substrate.

  • Base: Required to deprotonate the pronucleophile.

  • Additives: Such as salts, to modulate reactivity and selectivity.

  • Solvent: Anhydrous, degassed organic solvent (e.g., THF, CH₂Cl₂, toluene).

Q4: How should the this compound be handled and stored?

A4: The this compound is an air- and moisture-sensitive solid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. All manipulations should be performed using standard Schlenk line or glovebox techniques to prevent degradation of the ligand and the palladium catalyst.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common issue that can often be traced back to the nature of the ion pair formed between the nucleophile's cation and the π-allyl palladium intermediate.

Q: My reaction is proceeding with good yield, but the enantioselectivity is poor. What could be the cause and how can I improve it?

A: The primary cause of low enantioselectivity is often the formation of a "tight" ion pair between the nucleophile and the cationic palladium intermediate. This close association can disrupt the chiral environment created by the Trost ligand, leading to a loss of stereocontrol. The solution is to promote the formation of a "loose" ion pair or a "naked" anion.

Troubleshooting Steps & Explanations:

  • Choice of Base and Counterion: The nature of the cation from the base is critical.

    • Avoid Small Cations: Small, hard cations like Li⁺ and Na⁺ tend to form tight ion pairs.

    • Use Large, Soft Cations: Larger, softer cations like Cs⁺ or quaternary ammonium ions (e.g., from tetrahexylammonium salts) are preferred as they promote the formation of looser ion pairs.[5]

  • Addition of Salts: The addition of certain salts can significantly enhance enantioselectivity.

    • Quaternary Ammonium Salts: Adding a salt with a large, non-coordinating cation and a halide anion (e.g., tetrahexylammonium chloride) can facilitate the exchange of the cation associated with the nucleophile, leading to a looser ion pair.[5][6]

    • Mechanism of Action: These salts can also help to solubilize the nucleophile and promote a more homogeneous reaction mixture.

  • Solvent Effects: The polarity of the solvent can influence ion pairing.

    • Less Polar Solvents: In less polar solvents, ion pairing is more pronounced.

    • More Polar Solvents: While more polar solvents can help to separate ion pairs, they may also coordinate to the palladium center and inhibit catalysis. A careful balance is necessary, and solvent screening is often beneficial.

Additive/ConditionImpact on Enantioselectivity (ee)Rationale
Base with small cation (e.g., n-BuLi) Often low eeForms tight ion pairs, disrupting the chiral pocket.
Base with large cation (e.g., Cs₂CO₃) Generally higher eePromotes looser ion pair formation.
Addition of Tetrahexylammonium Chloride Significant increase in eeFacilitates cation exchange and creates a "naked" anion.[5]
Anhydrous Conditions Crucial for high eeWater can interfere with the catalytic cycle and lead to side reactions.
Issue 2: Low Yield or No Reaction

A lack of reactivity can be due to several factors, from catalyst deactivation to improper reaction setup.

Q: My reaction is not proceeding to completion, or I am observing no product formation. What are the likely causes?

A: Low or no conversion can stem from catalyst inhibition, poor nucleophile generation, or the presence of impurities.

Troubleshooting Steps & Explanations:

  • Purity of Reagents and Solvents:

    • Water Content: The presence of water can be detrimental to the palladium catalyst. Ensure all solvents and reagents are rigorously dried and degassed.[7]

    • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation. Reactions should be conducted under a strictly inert atmosphere.

  • Base Strength and Stoichiometry:

    • Insufficient Base: Ensure that a sufficient amount of a suitable base is used to fully deprotonate the pronucleophile. The pKa of the base should be appropriate for the acidity of the nucleophile.

    • Base Compatibility: The chosen base should not interfere with the catalyst or other reagents.

  • Ligand-to-Metal Ratio:

    • Optimal Ratio: The optimal ligand-to-palladium ratio is crucial. Typically, a slight excess of the ligand is used to ensure that the palladium is fully coordinated. A common starting point is a Pd:Ligand ratio of 1:1.1 to 1:1.5.

  • Leaving Group Ability:

    • Poor Leaving Group: If the leaving group on the allylic substrate is not sufficiently labile, the initial oxidative addition step will be slow or may not occur. Carbonates and phosphates are generally better leaving groups than acetates.

**dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Poor Regioselectivity

In cases of unsymmetrical allylic substrates, controlling where the nucleophile adds is paramount.

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A: Regioselectivity in Trost AAA is influenced by a complex interplay of steric and electronic factors, which can be modulated by additives and reaction conditions. [8]

Troubleshooting Steps & Explanations:

  • Ligand Sterics: The bulky naphthyl groups of the this compound play a significant role in directing the nucleophile to the less sterically hindered terminus of the π-allyl intermediate.

  • Electronic Effects of the Substrate: The electronic nature of the substituents on the allylic substrate can influence the charge distribution in the π-allyl intermediate, directing the nucleophile to the more electron-deficient terminus.

  • Role of Additives:

    • Halide Ions: The presence of halide ions (e.g., from added salts like LiCl or quaternary ammonium halides) can influence the electronics of the palladium center and affect the regioselectivity.[9] In some cases, halide-free conditions may be necessary to achieve the desired outcome.

    • Computational studies have shown that additives like LiCl can play a crucial role by bridging the palladium complex and the nucleophile, thereby influencing the transition state of the C-C bond formation and impacting regioselectivity. [9]

**dot graph "Regioselectivity_Factors" { graph [splines=ortho]; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Factors influencing regioselectivity.

Experimental Protocols

General Procedure for Asymmetric Allylic Alkylation

This protocol provides a general starting point for a Trost AAA reaction using the this compound. Optimization of specific parameters may be required for different substrates and nucleophiles.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃, 1.0 mol%) and the this compound (2.2 mol%) in anhydrous, degassed solvent (e.g., THF).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, add the pronucleophile (1.2 equivalents) and any solid additives (e.g., Cs₂CO₃, 1.5 equivalents; quaternary ammonium salt, 5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed solvent via syringe.

    • Add the base (if not already added as a solid) and stir the mixture for 15-30 minutes at the desired reaction temperature.

  • Reaction Initiation:

    • Add the allylic substrate (1.0 equivalent) to the nucleophile mixture.

    • Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or SFC.

References

Technical Support Center: Troubleshooting Failed Reactions with (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R,R)-DACH-naphthyl Trost ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric allylic alkylation (AAA) reactions. Here, we move beyond standard protocols to address the critical question: "What went wrong, and why?" By understanding the underlying mechanistic principles, we can effectively troubleshoot and optimize your synthetic outcomes.

Introduction to the this compound

The this compound is a C2-symmetric chiral diphosphine ligand renowned for its efficacy in palladium-catalyzed asymmetric allylic alkylation reactions.[1][2] Its rigid backbone, derived from (1R,2R)-diaminocyclohexane, and the bulky naphthyl groups create a well-defined chiral pocket around the palladium center. This architecture is instrumental in achieving high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.[3]

The general catalytic cycle of the Trost AAA reaction is a cornerstone of modern synthetic chemistry.[4] It commences with the coordination of a Pd(0) complex to the allyl substrate, followed by oxidative addition to form a π-allylpalladium(II) intermediate. Subsequent nucleophilic attack on the allyl moiety and reductive elimination regenerate the Pd(0) catalyst and yield the desired chiral product.[4] The enantioselectivity is determined during the nucleophilic attack, where the chiral ligand environment dictates the facial selectivity.[5]

However, as with any sophisticated catalytic system, challenges can arise. This guide will delve into common failure modes and provide a structured approach to troubleshooting.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during AAA reactions using the this compound in a question-and-answer format.

FAQ 1: Why am I observing low or no conversion?

Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Deactivation: Palladium catalysts are sensitive to various impurities.

    • Palladium(0) Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by air or other oxidants. Ensure all reagents and solvents are thoroughly deoxygenated, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Palladium Black Formation: Aggregation of the palladium catalyst to form palladium black is a common deactivation pathway, especially at higher temperatures or concentrations.[5] Visually inspect your reaction for the formation of a black precipitate. If observed, consider lowering the reaction temperature or catalyst loading.

    • Catalyst Poisoning: Trace impurities in substrates, reagents, or solvents can act as catalyst poisons. Sulfur-containing compounds (e.g., thiols) and halides are particularly detrimental.[6] Purification of all reaction components is crucial.

  • Inefficient Pre-catalyst Reduction: Many protocols use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. This reduction, often facilitated by phosphine ligands or other reducing agents, can sometimes be inefficient.[7]

    • Solution: Consider using a well-defined Pd(0) source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), to bypass the in situ reduction step.

  • Poor Substrate Reactivity:

    • Leaving Group: The nature of the leaving group on the allylic substrate is critical. Carbonates are generally more reactive than acetates, which are more reactive than halides. If you are using a less reactive leaving group, consider switching to a more labile one.

    • Steric Hindrance: Highly sterically hindered substrates may undergo slow oxidative addition to the palladium center.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion Observed check_catalyst Check for Catalyst Deactivation (e.g., Pd Black Formation) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents deactivation_solutions Solutions: - Lower Temperature - Use Fresh Catalyst - Purify Reagents check_catalyst->deactivation_solutions conditions_solutions Solutions: - Deoxygenate Solvents/Reagents - Use Pd(0) Source - Change Leaving Group check_conditions->conditions_solutions reagents_solutions Solutions: - Purify Substrate and Nucleophile - Check Solvent Purity check_reagents->reagents_solutions

Caption: A workflow diagram for troubleshooting low or no reaction conversion.

FAQ 2: What are the likely causes of low enantioselectivity (% ee)?

Low enantioselectivity indicates that the chiral environment created by the this compound is not effectively discriminating between the two enantiotopic faces of the π-allylpalladium intermediate during the nucleophilic attack.

Potential Causes and Solutions:

  • Substrate-Ligand Mismatch: The steric and electronic properties of the substrate must be compatible with the chiral pocket of the ligand. The bulky naphthyl groups of the ligand create a defined chiral environment. If the substrate is too bulky, it may not fit optimally, leading to a loss of stereocontrol. Conversely, a very small, unhindered substrate may have too much conformational freedom within the chiral pocket, resulting in poor enantioselectivity.

  • Nucleophile Effects: The nature of the nucleophile plays a significant role.

    • "Hard" vs. "Soft" Nucleophiles: The Trost AAA is most effective with "soft" nucleophiles (pKa of conjugate acid < 25), which attack the allyl group directly. "Hard" nucleophiles (pKa > 25) can attack the palladium center first, which can lead to different reaction pathways and lower enantioselectivity.[6][8]

    • Steric Bulk of the Nucleophile: A very bulky nucleophile can interact unfavorably with the ligand, disrupting the ideal transition state for stereoselective attack.

  • Reaction Temperature: Higher reaction temperatures can lead to increased molecular motion and a less ordered transition state, which can erode enantioselectivity. Running the reaction at lower temperatures (e.g., 0 °C or room temperature) is often beneficial.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the solvation of the nucleophile. It is advisable to screen a range of solvents with varying polarities (e.g., dichloromethane, THF, toluene).

Case Studies of Failed Reactions

The following case studies are illustrative examples based on established mechanistic principles to highlight potential failure modes with the this compound.

Case Study 1: Sterically Hindered Substrate Leading to Low Conversion and Enantioselectivity
  • Reaction: Asymmetric allylic alkylation of a sterically demanding allylic acetate with dimethyl malonate.

  • Observation: The reaction proceeds very slowly, with only 20% conversion after 24 hours. The enantiomeric excess of the product is a disappointing 35% ee.

ParameterExpected ResultObserved Result
Conversion >90%20%
Enantiomeric Excess >90% ee35% ee
  • Analysis: The bulky substituent on the allylic substrate likely hinders the initial oxidative addition step, leading to the low conversion.[9] Furthermore, the steric clash between the substrate and the naphthyl groups of the ligand may force the substrate into a binding mode that is not optimal for stereochemical induction, resulting in poor enantioselectivity. The substrate is essentially too large for the well-defined chiral pocket of the ligand.

  • Troubleshooting Steps:

    • Ligand Modification: If possible, switching to a Trost ligand with less sterically demanding aromatic groups (e.g., the standard phenyl-based Trost ligand) might improve both conversion and enantioselectivity.

    • Reaction Conditions: Increasing the reaction temperature could improve the conversion rate, but likely at the expense of even lower enantioselectivity. A better approach would be to screen different palladium sources and solvents to find conditions that facilitate the oxidative addition of the hindered substrate.

Case Study 2: Mismatched Nucleophile Leading to Poor Enantioselectivity
  • Reaction: Asymmetric allylic alkylation of 1,3-diphenylallyl acetate with a "hard" nucleophile, such as the lithium enolate of acetophenone (pKa of conjugate acid ≈ 19, but can behave as a harder nucleophile).

  • Observation: The reaction gives a good yield of the alkylated product, but the enantiomeric excess is only 15% ee.

ParameterExpected ResultObserved Result
Conversion >90%95%
Enantiomeric Excess >90% ee15% ee
  • Analysis: The low enantioselectivity is likely due to the "hard" nature of the nucleophile.[6][8] Instead of directly attacking the allyl moiety from the face dictated by the chiral ligand, the nucleophile may coordinate to the palladium center first. This alternative mechanistic pathway is not subject to the same stereochemical control by the ligand, leading to a near-racemic product.

  • Troubleshooting Steps:

    • Modify the Nucleophile: If the synthetic route allows, switching to a "softer" nucleophile, such as a malonate or a β-ketoester, is the most direct solution.

    • Additives: The addition of certain salts or additives can sometimes influence the "hardness" of the nucleophile or the nature of the ion pairing, potentially improving enantioselectivity. Screening additives like tetra-n-butylammonium chloride (TBAC) could be beneficial.

Logical Relationship between Problem and Cause

Caption: Interplay between common experimental problems and their underlying causes.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Preparation and Reaction Setup

This protocol provides a starting point for a typical Trost asymmetric allylic alkylation.

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To a flame-dried Schlenk flask, add the palladium source (e.g., [Pd(π-cinnamyl)Cl]₂ or Pd₂(dba)₃·CHCl₃, 1.0 mol%).

    • Add the this compound (2.5 mol%).

    • Add the desired anhydrous, deoxygenated solvent (e.g., CH₂Cl₂, THF, or toluene) to achieve the desired reaction concentration (typically 0.1 M).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the reaction solvent.

    • If a base is required to generate the nucleophile in situ, add it to the substrate/nucleophile mixture and stir for 15-30 minutes.

    • Using a syringe, transfer the catalyst solution to the flask containing the substrate and nucleophile.

    • Stir the reaction at the desired temperature and monitor its progress by TLC or GC/LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Troubleshooting Catalyst Deactivation

If you suspect catalyst deactivation is the cause of a failed reaction, the following steps can help diagnose and solve the problem.

  • Reagent and Solvent Purification:

    • Solvents: Use freshly distilled, anhydrous, and deoxygenated solvents.

    • Substrates and Nucleophiles: Purify by recrystallization, distillation, or column chromatography to remove any potential catalyst poisons.

    • Gases: Use high-purity inert gas (argon or nitrogen) and consider passing it through an oxygen trap.

  • Alternative Catalyst Generation:

    • If using a Pd(II) pre-catalyst, switch to a Pd(0) source like Pd₂(dba)₃·CHCl₃ to ensure the presence of the active catalytic species.

  • Reaction Additives:

    • In some cases, additives can stabilize the catalyst or modulate its activity. The addition of a halide salt like tetra-n-butylammonium chloride (TBAC) can sometimes be beneficial, although it may also affect enantioselectivity.

References

Improving catalyst turnover number with (R,R)-DACH-naphthyl Trost ligand

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R,R)-DACH-naphthyl Trost Ligand

Welcome to the technical support center for the this compound. This guide is designed for researchers, chemists, and process development professionals engaged in asymmetric allylic alkylation (AAA) reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you maximize your catalyst's performance, with a specific focus on improving the Turnover Number (TON).

The Turnover Number is a critical metric of catalyst efficiency, representing the number of substrate molecules converted per molecule of catalyst before deactivation. A high TON signifies a more robust, efficient, and cost-effective process—essential for both academic discovery and industrial drug development. This guide leverages established mechanistic principles and field-tested experience to help you achieve higher TONs in your reactions.

Troubleshooting Guide: Enhancing Catalyst Turnover

This section is structured to address the most common issues encountered in the lab that lead to suboptimal catalyst performance.

Q1: My Turnover Number (TON) is consistently low, or my reaction stalls before completion. What are the primary causes and how can I fix this?

A low TON is the most frequent challenge and can stem from several factors, from reagent purity to subtle flaws in the reaction setup. Systematically investigating these potential causes is key to resolving the issue.

Potential Cause 1: Catalyst Deactivation via Oxygen or Moisture

The active Pd(0) species is highly sensitive to oxidation. Even trace amounts of oxygen or water can rapidly convert it to inactive Pd(II) oxides or hydroxides, halting the catalytic cycle.

  • Solution:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The freeze-pump-thaw method (three cycles) is superior to sparging with inert gas for removing dissolved oxygen.

    • Inert Atmosphere: Conduct the entire experiment—from catalyst preparation to reaction quenching—under a strict inert atmosphere (high-purity Argon or Nitrogen). Use Schlenk lines or a glovebox.

    • Reagent Purity: Use anhydrous solvents (≤30 ppm H₂O) and dry all solid reagents (substrates, bases, additives) under high vacuum before use.

Potential Cause 2: Impurities in Substrate or Reagents

Acidic, protic, or coordinating impurities can poison the catalyst. For example, acidic impurities can protonate the phosphine ligand, while coordinating impurities can competitively bind to the palladium center.

  • Solution:

    • Substrate Purification: Purify your allylic substrate and nucleophile immediately before use via flash chromatography, distillation, or recrystallization to remove polar or acidic impurities.

    • Base Quality: Use a freshly opened bottle of base (e.g., triethylamine, potassium tert-butoxide) or purify it by distillation. Bases can absorb atmospheric CO₂ and H₂O over time.

    • Avoid Halogenated Solvents (If Possible): While dichloromethane (DCM) is commonly used, trace acidic impurities (HCl) can be problematic. If issues persist, consider alternative solvents like THF, toluene, or dioxane, ensuring they are freshly distilled and degassed.[1]

Potential Cause 3: Suboptimal Catalyst Preparation or Handling

Improper formation of the active Pd(0)-ligand complex is a common source of poor activity. The stoichiometry and mixing procedure are critical.

  • Solution:

    • Pre-formation: Always pre-form the catalyst by stirring the palladium source (e.g., Pd₂(dba)₃) and the this compound in degassed solvent for 15-30 minutes before adding the substrate. This ensures the active complex is present at the start of the reaction.

    • Correct Stoichiometry: A Ligand-to-Palladium (L/Pd) ratio between 1.1:1 and 1.5:1 is often optimal. Excess ligand can sometimes stabilize the catalyst but may also slow down the reaction. A 1:1 ratio can be prone to decomposition.[2]

    • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.[1] If using a Pd(II) precursor, in situ reduction is required, which can be less reliable.

// Nodes start [label="Low TON / Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_atmosphere [label="1. Check Inert Atmosphere\n & Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; degas_solvents [label="Action: Rigorously degas solvents.\nUse anhydrous grade.", fillcolor="#F1F3F4", fontcolor="#202124"]; purify_reagents [label="Action: Purify substrate/nucleophile.\nUse fresh base.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst_prep [label="2. Review Catalyst Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; preform_catalyst [label="Action: Pre-form Pd(0)/Ligand complex.\nVerify L/Pd ratio (e.g., 1.2:1).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="3. Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; screen_solvents [label="Action: Screen alternative solvents\n(THF, Toluene, Dioxane).", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_temp [label="Action: Adjust temperature.\n(Lower for stability, higher for rate).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_additives [label="4. Consider Additives", fillcolor="#FBBC05", fontcolor="#202124"]; add_salt [label="Action: Add salt (e.g., TBAC)\nto promote ionization.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Resolved: High TON Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_atmosphere [label="Initial Check"]; check_atmosphere -> degas_solvents; check_atmosphere -> purify_reagents; degas_solvents -> check_catalyst_prep [label="If problem persists"]; purify_reagents -> check_catalyst_prep [label="If problem persists"]; check_catalyst_prep -> preform_catalyst; preform_catalyst -> check_conditions [label="If problem persists"]; check_conditions -> screen_solvents; check_conditions -> adjust_temp; screen_solvents -> check_additives [label="If problem persists"]; adjust_temp -> check_additives [label="If problem persists"]; check_additives -> add_salt; add_salt -> success [label="Monitor for improvement"]; } .enddot Caption: A decision tree for systematically troubleshooting low TON.

Q2: I'm observing high enantioselectivity (ee) at the beginning of the reaction, but it drops over time, or the final TON is low despite a fast initial rate. What's happening?

This behavior strongly suggests ligand degradation or the formation of less selective palladium species over the course of the reaction.

  • Potential Cause 1: Ligand Instability The amide bonds in the DACH backbone of the Trost ligand can be susceptible to hydrolysis or other degradation pathways under harsh conditions (e.g., strongly nucleophilic or basic conditions at elevated temperatures).

  • Solution:

    • Lower Temperature: Run the reaction at the lowest temperature that affords a reasonable rate (e.g., 0 °C to room temperature). High temperatures accelerate both the desired reaction and undesired degradation pathways.

    • Weaker Base: If the reaction allows, consider a weaker, non-nucleophilic base.

    • Monitor by ³¹P NMR: If possible, take aliquots from the reaction mixture over time. The appearance of new phosphorus signals or the growth of phosphine oxide peaks can confirm ligand degradation.

  • Potential Cause 2: Formation of Palladium Black If the active Pd(0) complex is unstable, it can disproportionate and aggregate into catalytically inactive palladium black (bulk Pd metal). This is often visible as a fine black precipitate.

  • Solution:

    • Check L/Pd Ratio: An insufficient amount of ligand (L/Pd < 1:1) can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure a slight excess of the Trost ligand.

    • Solvent Choice: The stability of the catalytic complex is highly solvent-dependent. Palladium black formation is more common in non-coordinating solvents. Sometimes, a more coordinating solvent like THF can help stabilize the active species.

    • Lower Concentration: Very high concentrations can sometimes promote aggregation. Try running the reaction at a slightly lower molarity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the this compound in achieving high TON and enantioselectivity?

The Trost ligand is a C₂-symmetric bisphosphine ligand that coordinates to the palladium center, creating a well-defined, chiral environment.[3] Its role is multifaceted:

  • Electronic Effects: The phosphine groups are strong σ-donors, which increases the electron density on the palladium, facilitating the initial oxidative addition step of the allylic substrate.[4]

  • Steric Influence: The bulky naphthyl groups and the rigid cyclohexane backbone create a chiral pocket around the active site. This steric hindrance directs the incoming nucleophile to attack a specific face of the π-allyl palladium intermediate, leading to high enantioselectivity.[5]

  • Stabilization: By acting as a bidentate ligand, it forms a stable chelate with the palladium, preventing catalyst decomposition (like the formation of palladium black) and thus enabling a higher number of catalytic turnovers.

// Nodes Pd0L [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PiAllyl [label="η³-π-Allyl Pd(II)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProductComplex [label="Product-Pd(0)L*", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for labels label1 [shape=plaintext, label="Oxidative\nAddition", fontcolor="#5F6368"]; label2 [shape=plaintext, label="Nucleophilic\nAttack", fontcolor="#5F6368"]; label3 [shape=plaintext, label="Product\nRelease", fontcolor="#5F6368"];

// Edges Pd0L -> PiAllyl [color="#202124"]; PiAllyl -> ProductComplex [color="#202124"]; ProductComplex -> Pd0L [color="#202124"];

// Positioning labels Pd0L -> label1 [style=invis]; label1 -> PiAllyl [style=invis]; PiAllyl -> label2 [style=invis]; label2 -> ProductComplex [style=invis]; ProductComplex -> label3 [style=invis]; label3 -> Pd0L [style=invis];

// Input/Output sub [shape=plaintext, label="Allylic Substrate\n(R-LG)"]; nuc [shape=plaintext, label="Nucleophile\n(Nu⁻)"]; prod [shape=plaintext, label="Product\n(R-Nu)"]; lg [shape=plaintext, label="Leaving Group\n(LG⁻)"];

sub -> PiAllyl [style=dashed, arrowhead=none]; lg -> PiAllyl [style=dashed, arrowhead=none, dir=back]; nuc -> ProductComplex [style=dashed, arrowhead=none]; prod -> ProductComplex [style=dashed, arrowhead=none, dir=back]; } .enddot Caption: Key steps in the palladium-catalyzed AAA reaction.

Q2: How does the choice of solvent and additives impact the Turnover Number?

Solvent polarity and coordinating ability are critical. Additives can further modulate reactivity by influencing the rate-limiting step.

Factor Effect on TON & Rationale Examples
Solvent Polarity Apolar solvents (e.g., Toluene, Hexane) can decrease the rate of ionization (oxidative addition) but may stabilize the catalyst against degradation. Polar aprotic solvents (e.g., THF, DCM) generally accelerate the reaction but may not be optimal for catalyst lifetime.High TON often found in: Toluene, THF, Dioxane. Fast but potentially unstable in: DCM, Acetonitrile.
Additives (Salts) Halide salts like Tetrabutylammonium Chloride (TBAC) can act as a halide abstractor or anion scavenger, promoting the ionization of the allylic substrate to form the cationic π-allyl intermediate, which can accelerate the catalytic cycle.[6]TBAC, LiCl
Additives (Bases) The choice of base is critical for generating the nucleophile. For "soft" nucleophiles (pKa < 25), weak bases like triethylamine or N,N-Diisopropylethylamine are often sufficient. For less acidic nucleophiles, stronger bases may be needed, but these can increase the risk of ligand degradation.Triethylamine, Cs₂CO₃, NaH, LHMDS
Q3: What are the best practices for preparing the active catalyst?

Reproducibility starts with a consistent catalyst preparation protocol. The following procedure is a reliable starting point for generating the active catalyst in situ.

Protocol 1: Standard In-Situ Catalyst Preparation This protocol assumes a 1 mol% catalyst loading and a 1.2:1 L/Pd ratio.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (0.012 mmol).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and high-purity argon three times.

  • Palladium Source: Under a positive pressure of argon, add the palladium source, Pd₂(dba)₃ (0.005 mmol, provides 0.01 mmol of Pd). The solid should appear as a homogenous mixture.

  • Solvent Addition: Add freshly degassed, anhydrous solvent (e.g., 2 mL of THF) via syringe.

  • Pre-formation (Activation): Stir the resulting mixture at room temperature for 20-30 minutes. The solution will typically change color (e.g., from deep purple to yellow or orange), indicating the formation of the active complex.

  • Reaction Initiation: The catalyst solution is now ready. The substrate, nucleophile, and base can be added sequentially as solutions in the same degassed solvent.

References

Technical Support Center: Palladium Residue Removal from Trost Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Trost allylic alkylation reaction products. The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds through a palladium-catalyzed mechanism involving a π-allyl complex intermediate.[1][2] However, a persistent challenge is the removal of residual palladium from the final active pharmaceutical ingredient (API) or advanced intermediate.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during the critical palladium removal step, ensuring your final compound meets the stringent regulatory standards set by guidelines like the ICH Q3D for elemental impurities.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding palladium removal post-Trost reactions.

Q1: Why is the removal of residual palladium so critical in pharmaceutical development?

A1: The primary driver is patient safety. Palladium, like other heavy metals, is toxic and has no therapeutic benefit. Regulatory bodies, such as those following the International Council for Harmonisation (ICH), have established strict limits on the amount of residual palladium allowed in a drug substance.[3][5] For oral medications, the permitted daily exposure (PDE) for palladium is typically controlled to a limit of 10 ppm (10 µg/g of API). Beyond safety and regulatory compliance, residual palladium can sometimes interfere with or catalyze degradation in downstream synthetic steps or affect the final product's stability.[3]

Q2: What form is the palladium in after a Trost reaction, and how does this affect removal?

A2: The state of the palladium catalyst at the end of a Trost reaction is complex and not always predictable. The catalytic cycle involves both Pd(0) and Pd(II) species.[1][2] After the reaction, you may have a mixture of:

  • Pd(0) complexes: Often coordinated to phosphine ligands used in the reaction.

  • Pd(II) complexes: Formed during the oxidative addition step.

  • Colloidal Pd(0): Formed from the decomposition of palladium complexes.

  • Product-Chelated Palladium: The product itself, especially if it contains nitrogen or sulfur atoms, can act as a ligand, forming a stable complex with palladium that is particularly difficult to remove.[6]

The effectiveness of a removal strategy is highly dependent on the form of the palladium.[3] For instance, some scavengers are more effective for Pd(II), while others excel at capturing Pd(0). This variability is a common cause of batch-to-batch inconsistency.[6]

Q3: What are the primary methods for removing palladium residues?

A3: The most common and industrially relevant methods fall into a few main categories:[6][7]

  • Adsorption/Scavenging: This is the most widely used technique. It involves adding a solid material (a "scavenger") to a solution of the crude product. The scavenger has a high affinity for palladium and binds to it, allowing the metal to be removed by simple filtration.[8] Common scavengers include functionalized silica, polymer resins, and activated carbon.[3][6]

  • Crystallization: Purifying the product by crystallization can be effective, as palladium impurities often remain in the mother liquor. However, this is not always sufficient, and sometimes the palladium can even co-crystallize with the product.[4]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (like N-acetylcysteine) can pull palladium out of the organic phase.[9]

  • Chromatography: While column chromatography is a standard purification technique, it is often not sufficient on its own to reduce palladium to the required low-ppm levels.[5]

Q4: How do I select the best palladium removal method for my specific process?

A4: The optimal choice is highly system-dependent and is influenced by the product's structure, the solvent system, the specific Trost reaction conditions (catalyst, ligands), and cost considerations at scale.[3] A systematic approach is recommended:

  • Analyze the Problem: Quantify the initial palladium concentration (e.g., using ICP-MS) to establish a baseline.[10]

  • Product Properties: Consider the solubility and stability of your product. Does it have functional groups (amines, thiols) that could strongly chelate palladium?

  • Screening: Perform a small-scale screening of several different types of scavengers to identify the most effective candidates.[11]

  • Optimization: Once a lead scavenger is identified, optimize the process parameters such as temperature, time, and scavenger loading.[12]

The workflow diagram below outlines a typical decision-making process.

Scavenger_Selection_Workflow start Crude Product (Post-Trost Reaction) quantify Quantify Initial Pd (e.g., ICP-MS) start->quantify high_pd Pd > 100 ppm? quantify->high_pd screen Perform Scavenger Screen (Thiol, TMT, Carbon, etc.) high_pd->screen Yes low_pd Standard Purification (Crystallization/Chromatography) high_pd->low_pd No evaluate Evaluate Efficiency & Product Loss screen->evaluate best_scavenger Identify Best Scavenger(s) evaluate->best_scavenger optimize Optimize Conditions (Temp, Time, Loading) best_scavenger->optimize validate Validate at Scale Confirm Pd < 10 ppm optimize->validate pass Purified Product validate->pass Success fail Re-evaluate Strategy (Consider Extraction, Crystallization, or Alternative Scavenger) validate->fail Failure fail->screen low_pd->validate Screening_Protocol_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_decision Decision prep1 Prepare stock solution of crude product in chosen solvent prep2 Dispense equal aliquots into separate vials prep1->prep2 screen1 Add different scavengers to each vial (e.g., 5-10 wt. equivalents) prep2->screen1 screen2 Include a 'no scavenger' control screen1->screen2 screen3 Agitate all vials at a set temperature (e.g., RT or 40°C) for a set time (e.g., 4-16h) screen2->screen3 analysis1 Filter each sample to remove the scavenger screen3->analysis1 analysis2 Analyze filtrate for residual Pd (ICP-MS or screening assay) analysis1->analysis2 analysis3 Analyze filtrate for product concentration (HPLC/UPLC) to assess product loss analysis1->analysis3 decision1 Compare results: Identify scavenger with lowest Pd and highest product recovery analysis2->decision1 analysis3->decision1

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Asymmetric Allylic Alkylation (AAA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Asymmetric Allylic Alkylation (AAA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C, C-N, and C-O bond-forming reaction.[1][2] Unexpected byproducts can be a significant hurdle, consuming valuable time and resources. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of enantioselectivity in my reaction. What are the common causes?

A1: A drop in enantiomeric excess (ee) is a frequent issue in AAA. The root causes often trace back to the stability and reactivity of the diastereomeric π-allyl palladium intermediates. Here are the primary factors to investigate:

  • π-Allyl Complex Equilibration: The chiral ligand influences the formation of two diastereomeric η3-π-allylpalladium complexes.[3][4] If these intermediates equilibrate faster than the rate of nucleophilic attack, the stereochemical information from the initial oxidative addition can be lost, leading to racemization. This is often described as a Curtin-Hammett situation, where the product ratio is determined by the relative rates of nucleophilic addition to the interconverting intermediates.[3]

  • "Memory Effect": In some cases, the π-allyl intermediate can "remember" the stereochemistry of the starting material. Whether this is desirable depends on the specific transformation you are aiming for. A loss of this memory effect, leading to a mixture of products, can be a source of reduced enantioselectivity.

  • Background (Uncatalyzed) Reaction: A non-asymmetric background reaction can compete with the desired catalytic cycle, producing a racemic version of the product. This is particularly problematic with highly reactive nucleophiles or substrates.

  • Ligand Racemization or Decomposition: While less common with robust ligands, the chiral ligand itself could undergo degradation or racemization under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases).

Q2: My reaction is producing regioisomers. How can I improve the regioselectivity?

A2: The formation of linear vs. branched products is a key challenge in AAA, especially with unsymmetrical allyl substrates. The regioselectivity is governed by a combination of steric and electronic factors.

  • Nature of the Nucleophile: "Soft" nucleophiles (derived from conjugate acids with pKa < 25) typically attack the allyl moiety directly in an outer-sphere mechanism.[4][5][6] Steric hindrance plays a major role here, with the nucleophile generally attacking the less substituted terminus of the π-allyl complex.[5][6] "Hard" nucleophiles (pKa > 25), on the other hand, may coordinate to the metal center first, followed by reductive elimination (inner-sphere mechanism).[4][5][6] This can sometimes favor attack at the more substituted position.

  • Ligand Choice: The steric and electronic properties of the ligand are paramount. Bulky ligands can effectively block one terminus of the π-allyl intermediate, directing the nucleophile to the other. The "bite angle" and electronic character of phosphine ligands, for example, significantly influence the charge distribution in the π-allyl complex and thus the site of nucleophilic attack.

  • Metal Catalyst: While palladium is the most common catalyst, other metals like iridium or molybdenum can offer complementary and sometimes inverted regioselectivity, often favoring the branched isomer.[5]

Q3: I'm seeing byproducts resulting from β-hydride elimination. What are these and how can I prevent them?

A3: β-hydride elimination is a common decomposition pathway for palladium-alkyl intermediates, leading to the formation of dienes and a palladium-hydride species. This side reaction is particularly prevalent when the π-allyl intermediate or the product has accessible β-hydrogens and the subsequent reaction steps are slow.

Mechanism of Diene Formation:

  • A Pd-H species is formed, often from the reaction of the palladium catalyst with a proton source or via decomposition pathways.

  • This Pd-H species can add across the double bond of the starting material or product, forming a palladium-alkyl intermediate.

  • If this intermediate has a hydrogen atom on a carbon beta to the palladium, it can be eliminated, regenerating a double bond in a new position (forming a diene) and the Pd-H species.

Prevention Strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions. The choice of base can also influence the concentration of protonated species that might lead to Pd-H formation.

  • Solvent: Aprotic solvents are generally preferred to minimize proton sources.

  • Temperature: Lowering the reaction temperature can often disfavor β-hydride elimination relative to the desired nucleophilic attack.

  • Ligand Design: Ligands that promote rapid reductive elimination or nucleophilic attack can outcompete the β-hydride elimination pathway.

II. Troubleshooting Guides

Problem 1: Low Yield and Formation of Wacker-type Oxidation Products

Symptoms:

  • Low conversion of starting material.

  • Presence of ketones or aldehydes as byproducts, identified by GC-MS or NMR.

  • Often accompanied by the formation of palladium black.

Underlying Cause: This issue often arises in reactions that utilize an oxidant, such as benzoquinone (BQ), to regenerate the active Pd(II) catalyst, particularly in allylic C-H activation variants of the AAA.[7][8] The Wacker oxidation pathway, where the palladium catalyst mediates the nucleophilic attack of water (or other oxygen nucleophiles) on the alkene, can compete with the desired alkylation.[8]

Troubleshooting Workflow:

G start Low Yield & Wacker Byproducts Detected check_water 1. Rigorously Exclude Water start->check_water check_oxidant 2. Evaluate Oxidant check_water->check_oxidant If problem persists success Problem Resolved check_water->success If successful change_ligand 3. Modify Ligand check_oxidant->change_ligand If problem persists check_oxidant->success If successful change_ligand->success If successful fail Consult Specialist Literature change_ligand->fail If problem persists G start Mixture of C- and N-Alkylated Products monitor_time 1. Monitor Reaction Over Time start->monitor_time adjust_temp 2. Adjust Temperature monitor_time->adjust_temp If conversion occurs success Desired Selectivity Achieved monitor_time->success If final ratio is acceptable change_counterion 3. Change Base/Counterion adjust_temp->change_counterion If selectivity is poor adjust_temp->success If successful change_counterion->success If successful fail Re-evaluate Substrate/Nucleophile change_counterion->fail If problem persists

References

Technical Support Center: Handling Air-Sensitive Trost Ligand Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful application of Trost ligand complexes in your research. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of Trost asymmetric allylic alkylation (AAA) and need to ensure the integrity and reactivity of these sensitive catalysts. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address the practical challenges you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions involving Trost ligand complexes, with a focus on tracing the root cause back to the handling and preparation of the air-sensitive catalyst.

Problem 1: Low or No Catalytic Activity

Symptom: The reaction does not proceed to completion, or the starting materials remain largely unreacted.

Potential Causes & Solutions:

  • Cause A: Decomposition of the Pd(0) Precatalyst. The active catalyst in Trost AAA is a Pd(0) complex. These complexes, especially when generated in situ, can be highly sensitive to air and moisture, leading to oxidation to inactive Pd(II) species.

    • Solution: Ensure all components of your reaction are rigorously deoxygenated. Solvents must be freshly dried and degassed using appropriate methods (see Section II, FAQ 2). All glassware should be oven- or flame-dried immediately before use to remove adsorbed moisture.[1][2][3] The use of a well-maintained glovebox is highly recommended for the storage and handling of the palladium source and the Trost ligand.[4]

  • Cause B: Incomplete Reduction of Pd(II) to Pd(0). If you are using a Pd(II) salt as a precursor, its reduction to the active Pd(0) species may be inefficient.

    • Solution: When preparing the catalyst in situ from a Pd(II) source, ensure that the reducing agent (often the phosphine ligand itself or an additive) is of high purity and that the reaction conditions are appropriate for the reduction to occur. Some protocols may require gentle heating to facilitate the formation of the active catalyst.

  • Cause C: Presence of Inhibitors. Trace impurities in your reagents or solvents can act as catalyst poisons.

    • Solution: Use only high-purity, freshly opened, or properly stored reagents. If you suspect solvent contamination, repurify your solvent or use a fresh bottle from a reputable supplier.

Problem 2: Poor Enantioselectivity (Low ee)

Symptom: The desired chiral product is formed, but with a lower than expected enantiomeric excess.

Potential Causes & Solutions:

  • Cause A: Degradation of the Chiral Ligand. The Trost ligand is a complex organic molecule that can degrade upon exposure to air, moisture, or other reactive species. This degradation will compromise the chiral environment of the catalyst, leading to a loss of enantiocontrol.

    • Solution: Store your Trost ligand under an inert atmosphere (argon or nitrogen) at low temperature (see Section II, FAQ 1 for storage recommendations).[5] When preparing the catalyst, handle the ligand exclusively in a glovebox or using rigorous Schlenk techniques to minimize air exposure.

  • Cause B: Incorrect Palladium-to-Ligand Ratio. The stoichiometry between the palladium precursor and the Trost ligand is crucial for the formation of the active chiral catalyst. An incorrect ratio can lead to the formation of less selective or inactive species.

    • Solution: Carefully measure the amounts of the palladium source and the Trost ligand. For in situ catalyst preparation, a slight excess of the ligand is often used to ensure complete complexation and to compensate for any minor degradation. A common ratio is 1:1.1 to 1:1.5 (Pd:Ligand).

  • Cause C: Reaction Temperature. The enantioselectivity of Trost AAA reactions can be highly temperature-dependent.

    • Solution: Optimize the reaction temperature. In many cases, running the reaction at a lower temperature can improve enantioselectivity, although it may require longer reaction times.

  • Cause D: Solvent Effects. The solvent can influence the conformation of the chiral catalyst and the transition state of the reaction, thereby affecting enantioselectivity.[1][6]

    • Solution: Screen different anhydrous, degassed solvents. Common solvents for Trost AAA include THF, dichloromethane, and toluene. The optimal solvent will be substrate-dependent.

Problem 3: Inconsistent Results or Poor Reproducibility

Symptom: The same reaction protocol gives different yields or enantioselectivities on different days.

Potential Causes & Solutions:

  • Cause A: Variable Quality of "Anhydrous" Solvents. The water content in so-called "anhydrous" solvents can vary significantly between bottles and can increase over time after the bottle has been opened.

    • Solution: Implement a strict solvent management protocol. Use freshly opened bottles of anhydrous solvent or purify your solvents using a solvent purification system. Always degas the solvent immediately before use. For highly sensitive reactions, consider titrating your solvent to determine the exact water content.

  • Cause B: Fluctuations in Inert Atmosphere Quality. The purity of the nitrogen or argon gas used, as well as the integrity of your Schlenk line or glovebox, can fluctuate.

    • Solution: Regularly check your inert gas supply and the seals on your equipment. Use an oxygen and moisture analyzer in your glovebox to ensure a consistently inert environment (<1 ppm O2 and H2O is ideal).[4] When using a Schlenk line, ensure that all glassware is properly evacuated and backfilled multiple times to remove all traces of air.

  • Cause C: Subtle Differences in Reagent Handling. Minor variations in how the air-sensitive components are handled from one experiment to the next can lead to significant differences in results.

    • Solution: Develop a detailed, standardized operating procedure (SOP) for setting up your Trost AAA reactions. This should include specific instructions on the order of addition of reagents, the time allowed for catalyst pre-formation, and the method of transfer for all air-sensitive materials.

II. Frequently Asked Questions (FAQs)

Handling and Storage

Q1: How should I store my Trost ligand and its palladium complexes?

A1: Both the free Trost ligand and its pre-formed palladium complexes are air-sensitive and should be stored under a dry, inert atmosphere (argon or nitrogen).[5] For long-term storage, it is recommended to keep them in a glovebox freezer at -20°C or below.[4] If a glovebox is not available, store them in a sealed Schlenk flask inside a desiccator in a freezer. Avoid repeated freeze-thaw cycles.

Q2: What is the best method for degassing solvents for Trost AAA reactions?

A2: The most effective method for degassing solvents is the freeze-pump-thaw technique.[7] This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the solvent. This cycle should be repeated at least three times to ensure the removal of dissolved gases. For less sensitive applications, purging the solvent with a stream of inert gas (argon or nitrogen) for 30-60 minutes can be sufficient, but it is less effective at removing all dissolved oxygen.[7]

Q3: Can I handle Trost ligand complexes on the benchtop?

A3: It is strongly discouraged to handle Trost ligand complexes on the open bench. Even brief exposure to air can lead to decomposition and a loss of catalytic activity and enantioselectivity. All manipulations should be performed in a glovebox or using a Schlenk line.

Reaction Setup and Execution

Q4: What are the visual signs of catalyst decomposition?

A4: The active Pd(0) Trost ligand complex in solution is often a light yellow to orange color. Decomposition, typically through oxidation to Pd(II), can be indicated by a color change to a darker brown or the formation of black precipitate (palladium black). If you observe these changes, it is a strong indication that your catalyst has been compromised.

Q5: What is the recommended inert gas purity for these reactions?

A5: For optimal results, use high-purity inert gas (argon or nitrogen) with a purity of 99.999% (Grade 5.0) or higher.[7] This minimizes the introduction of oxygen and moisture into your reaction. For particularly sensitive reactions, using an in-line gas purifier to remove trace contaminants is also recommended.

Q6: Should I use a glovebox or a Schlenk line?

A6: A glovebox provides a more controlled and consistently inert environment, making it the preferred choice for handling and storing Trost ligand complexes, especially for solid transfers.[4] A Schlenk line is a viable alternative and is well-suited for performing the reaction itself and for liquid transfers. The choice often depends on the available equipment and the specific requirements of the experiment.

Q7: What is the best way to prepare the active catalyst?

A7: The active Pd(0) catalyst is often prepared in situ by mixing a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), with the Trost ligand in a degassed solvent. This mixture should be stirred under an inert atmosphere for a short period (e.g., 15-30 minutes) to allow for complex formation before the addition of the other reagents. This "pre-formation" step is crucial for ensuring the generation of the active catalyst.

Data and Protocols

Quantitative Data Summary

ParameterRecommended ValueRationale
Inert Gas Purity ≥ 99.999% (Grade 5.0)Minimizes O₂ and H₂O contamination.[7]
Glovebox Atmosphere < 1 ppm O₂, < 1 ppm H₂OProvides a highly controlled inert environment.[4]
Solvent Water Content < 10 ppmCrucial for preventing catalyst decomposition and side reactions.
Pd:Ligand Ratio 1 : 1.1 - 1.5Ensures complete formation of the active chiral complex.

Experimental Protocol: In Situ Preparation of the Trost Catalyst and Reaction Setup

This protocol provides a general guideline for the in situ preparation of a Trost ligand-palladium catalyst and subsequent use in an asymmetric allylic alkylation reaction using Schlenk techniques.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (e.g., Schlenk flask, syringes) in an oven at >120°C for at least 4 hours.

    • Assemble the hot glassware under a stream of inert gas and allow it to cool to room temperature under a positive pressure of inert gas.

  • Catalyst Pre-formation:

    • In a glovebox, weigh the palladium precursor (e.g., Pd₂(dba)₃) and the Trost ligand into a small vial.

    • If a glovebox is not available, add the solids to the reaction Schlenk flask on the benchtop and immediately attach it to the Schlenk line. Evacuate and backfill with inert gas three times.

    • Using a gastight syringe, add freshly degassed, anhydrous solvent to the Schlenk flask containing the palladium precursor and ligand.

    • Stir the resulting solution at room temperature for 15-30 minutes. A color change is typically observed as the complex forms.

  • Reaction Assembly:

    • In a separate Schlenk flask, prepare a solution of your substrate in degassed, anhydrous solvent.

    • In another Schlenk flask, prepare a solution of your nucleophile and any necessary base in degassed, anhydrous solvent.

    • Cool the catalyst solution to the desired reaction temperature.

    • Using a cannula or syringe, transfer the substrate solution to the catalyst solution.

    • Slowly add the nucleophile/base solution to the reaction mixture via cannula or syringe pump over a specified period.

  • Reaction Monitoring and Workup:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of ammonium chloride).

    • Proceed with standard extraction and purification procedures.

Visualizations

Workflow for Handling Air-Sensitive Trost Ligand Complexes

G Workflow for Handling Air-Sensitive Trost Ligand Complexes cluster_handling Handling (Inert Atmosphere) cluster_execution Execution Dry_Glassware Oven/Flame Dry Glassware Weigh_Reagents Weigh Pd Source & Trost Ligand Dry_Glassware->Weigh_Reagents Degas_Solvents Degas Solvents (Freeze-Pump-Thaw) Catalyst_Formation In Situ Catalyst Formation Degas_Solvents->Catalyst_Formation Weigh_Reagents->Catalyst_Formation Reaction_Setup Add Substrate & Nucleophile Catalyst_Formation->Reaction_Setup Run_Reaction Run Reaction under Inert Gas Reaction_Setup->Run_Reaction Workup Quench & Workup Run_Reaction->Workup

Caption: A typical workflow for handling air-sensitive Trost ligand complexes.

Troubleshooting Logic for Low Enantioselectivity

G Troubleshooting Low Enantioselectivity Start Low ee Observed Check_Ligand Check Ligand Integrity (Storage, Handling) Start->Check_Ligand Check_Ratio Verify Pd:Ligand Ratio Start->Check_Ratio Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Solvent Screen Solvents Start->Check_Solvent Resolved Problem Resolved Check_Ligand->Resolved Check_Ratio->Resolved Check_Temp->Resolved Check_Solvent->Resolved

Caption: A decision tree for troubleshooting low enantioselectivity in Trost AAA reactions.

III. References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. --INVALID-LINK--

  • Tsuji–Trost reaction. In Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--

  • Trost, B. M. (2015). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Israel Journal of Chemistry, 55(8-9), 863-887. --INVALID-LINK--

  • Arades, S., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(44), 12481-12486. --INVALID-LINK--

  • Tsuji-Trost Allylation. NROChemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • Butt, J. L., & Trost, B. M. (2010). On the Formation of Pd(II) Complexes of Trost Modular Ligand Involving N H Activation or P,O Coordination in Palladium-catalyzed allylic alkylation. ResearchGate. --INVALID-LINK--

  • Lee, P. H., Lee, K., & Sung, S. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(19), 3053-3055. --INVALID-LINK--

  • Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 69(18), 5813-5837. --INVALID-LINK--

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. --INVALID-LINK--

  • Gloveboxes. The Schlenk Line Survival Guide. Retrieved January 7, 2026, from --INVALID-LINK--

  • Lloyd-Jones, G. C., et al. (2003). Robust and catalytically active mono- and bis-Pd-complexes of the 'Trost modular ligand'. Chemical Communications, (5), 604-605. --INVALID-LINK--

  • L: General representation of the Trost-ligand(s). A: Crystal structure... ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Efficient Multigram Syntheses of Air-Stable, Chiral Primary Phosphine Ligand Precursors via Palladium-Catalyzed Phosphonylation of Aryltriflates. ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Trost Ligands for Allylic Alkylation. Sigma-Aldrich. Retrieved January 7, 2026, from --INVALID-LINK--

  • Structure of the Trost ligand. ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Enantioselective Intramolecular Allylic Substitution via Synergistic Palladium/Chiral Phosphoric Acid Catalysis: Insight into Stereoinduction through Statistical Modeling. ChemRxiv. Retrieved January 7, 2026, from --INVALID-LINK--

  • Schlenk Line and Glove Box Safety. Notre Dame Sites. Retrieved January 7, 2026, from --INVALID-LINK--

  • Ito, H., et al. (2019). A Glove-Box- and Schlenk-Line-Free Protocol for Solid-State C–N Cross-Coupling Reactions Using Mechanochemistry. ACS Sustainable Chemistry & Engineering, 8(1), 123-129. --INVALID-LINK--

  • Purity Ratings- Key Facts For Specialty Gases and Gas Regulators. GAS-ARC. Retrieved January 7, 2026, from --INVALID-LINK--

  • Starý, I., et al. (2020). Synthesis of a Helical Phosphine and a Catalytic Study of Its Palladium Complex. ACS Omega, 5(1), 104-111. --INVALID-LINK--

  • Škoch, K., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. --INVALID-LINK--

  • Imamoto, T., & Gridnev, I. D. (2000). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Communications, (18), 1649-1656. --INVALID-LINK--

  • The Purification of Inert Gases to High Purity. RD Mathis Company. Retrieved January 7, 2026, from --INVALID-LINK--

  • Quach, T., & Morken, J. P. (2014). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Organic letters, 16(24), 6322-6325. --INVALID-LINK--

  • Rios, I. G., Rosas-Hernandez, A., & Martin, E. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(1), 970-1010. --INVALID-LINK--

  • Trost ligand. In Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. --INVALID-LINK--

  • Poli, G., & Prestat, G. (n.d.). The Catalytic Chemistry of Palladium (0). Università di Ferrara.

  • GCE Group. (2024, September 20). Understanding Purity Grades of Speciality Gases. --INVALID-LINK--

  • High Purity Argon Gas. Specialty Gases. Retrieved January 7, 2026, from --INVALID-LINK--

  • Ito, H., et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science, 10(22), 5837-5842. --INVALID-LINK--

  • Organ, M. G., et al. (2016). Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes. Dalton Transactions, 45(27), 11021-11033. --INVALID-LINK--

  • Weigand, J. J., et al. (2021). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C-Cl bond activation. Dalton Transactions, 50(13), 4512-4518. --INVALID-LINK--

  • Duhayon, C., et al. (2021). Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions, 50(31), 10795-10805. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to (R,R)-DACH-Based Trost Ligands: A Comparative Analysis of Naphthyl vs. Phenyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) stands as a cornerstone methodology for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The success of this reaction is intrinsically linked to the design of the chiral ligand coordinating the palladium center. Among the most successful and widely adopted ligand families are those developed by Barry M. Trost, which are built upon a C₂-symmetric trans-1,2-diaminocyclohexane (DACH) backbone.

This guide provides an in-depth comparison of two prominent members of this family: the (R,R)-DACH-phenyl and the (R,R)-DACH-naphthyl Trost ligands. While structurally similar, the subtle substitution of a phenyl ring for a naphthyl group imparts distinct steric and electronic properties that significantly influence catalytic efficiency and stereoselectivity. Understanding these differences is critical for rational ligand selection and reaction optimization in complex synthetic campaigns, particularly in the field of drug development where precise stereochemical control is paramount.

Structural and Electronic Foundations: The Source of Selectivity

The modular design of Trost ligands features three key components: a chiral DACH scaffold, amide linkers, and phosphorus-bearing aromatic "walls". The primary distinction between the two ligands under review lies in these aromatic walls. The (R,R)-DACH-phenyl ligand is derived from 2-diphenylphosphinobenzoic acid, while the (R,R)-DACH-naphthyl variant utilizes 2-diphenylphosphino-1-naphthoic acid.[3][4]

G cluster_phenyl (R,R)-DACH-phenyl Trost Ligand cluster_naphthyl (R,R)-DACH-naphthyl Trost Ligand phenyl_ligand Structure: (R,R)-DACH backbone Amide linkers 2-Diphenylphosphino-benzoyl 'walls' phenyl_props Properties: - Standard steric bulk - Well-established performance - Effective for a broad range of substrates naphthyl_ligand Structure: (R,R)-DACH backbone Amide linkers 2-Diphenylphosphino-naphthoyl 'walls' naphthyl_props Properties: - Increased steric bulk - More extended π-system - Often higher enantioselectivity for challenging substrates

Caption: Core structural differences between the two ligands.

This seemingly minor modification has profound consequences:

  • Steric Effects : The naphthyl group is significantly larger and more sterically demanding than the phenyl group. This increased bulk creates a more constrained and deeply-defined chiral pocket around the palladium center. This enhanced steric hindrance is often the primary driver for achieving higher levels of enantioselectivity, as it allows for more precise discrimination between the two prochiral faces of the incoming nucleophile or the two termini of the π-allyl intermediate.[5]

  • Electronic Effects : Naphthalene possesses a more electron-rich and extended π-system compared to benzene.[6] This can modulate the electronic properties of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle. While often a secondary factor compared to sterics, these electronic differences can be crucial in specific applications, affecting catalyst turnover and stability.[7]

The Catalytic Cycle: A Mechanistic Overview

To appreciate the ligands' impact, one must understand the catalytic cycle of the Trost AAA. The reaction proceeds through a well-defined sequence of steps where the ligand's chiral environment dictates the stereochemical outcome of the product.

Trost_AAA_Cycle cluster_legend Legend pd0 Pd(0)L pi_allyl π-Allyl Pd(II)L Intermediate pd0->pi_allyl Oxidative Addition allyl_substrate Allylic Substrate (e.g., Allyl Acetate) allyl_substrate->pd0 product Chiral Product pi_allyl->product Nucleophilic Attack product->pd0 Reductive Elimination nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl L_star L* = Chiral Trost Ligand ((R,R)-DACH-phenyl or -naphthyl)

Caption: Generalized catalytic cycle for the Trost AAA reaction.

The enantiodetermining step is typically the nucleophilic attack on the π-allyl palladium intermediate. The chiral ligand (L*) creates an asymmetric environment, forcing the nucleophile to attack one of the two allylic termini from a specific face, thereby setting the stereocenter. The "walls" of the ligand, formed by the phenyl or naphthyl groups, effectively block one approach trajectory, leading to high enantioselectivity.

Performance Comparison: Experimental Evidence

The true measure of a ligand's utility is its performance in specific chemical transformations. The choice between the DACH-phenyl and DACH-naphthyl ligands is often dictated by the steric and electronic demands of the substrates. While the DACH-phenyl ligand is a robust and versatile choice for many applications[8][9], the DACH-naphthyl ligand frequently provides superior enantioselectivity in more challenging cases.[10]

Reaction TypeSubstrateNucleophileLigandYield (%)ee (%)Ref.
Desymmetrization meso-Cyclic DiesterPyrrole(R,R)-DACH-naphthyl>95>99[9][10]
Desymmetrization meso-Cyclic Dibenzoate-(R,R)-DACH-phenylHigh99[9][10]
DYKAT Vinyl AziridineSubstituted Indole(R,R)-DACH-naphthylHighup to 96[9][10]
Allylic Alkylation Succinimide Derivative-(R,R)-DACH-phenylHighup to 96[9][10]
Allylic Sulfonylation Vinyl Cyclic CarbonateSodium Sulfinate(R,R)-DACH-naphthylHighHigh[9][10]

Analysis of Performance Data:

  • Desymmetrization Reactions: In the desymmetrization of meso-compounds, both ligands demonstrate exceptional performance, often delivering products with nearly perfect enantioselectivity (up to >99% ee).[9][10] The choice here may depend on substrate specifics and catalyst availability.

  • Dynamic Kinetic Asymmetric Transformations (DYKAT): For the DYKAT of vinyl aziridines, the (R,R)-DACH-naphthyl ligand has proven highly effective, tolerating a wide range of functional groups on the nucleophile while maintaining high yields and enantioselectivities.[9][10] This suggests that the increased steric bulk of the naphthyl group is beneficial for controlling the stereochemistry in this more complex transformation.

  • Formation of Quaternary Centers: The synthesis of challenging α-quaternary succinimides was successfully achieved using the (R,R)-DACH-phenyl catalyst.[9][10] In contrast, the formation of sulfone-containing tetrasubstituted carbon stereocenters benefited from the use of the (R,R)-DACH-naphthyl ligand.[9][10] This highlights a recurring theme: as the steric congestion around the newly forming stereocenter increases, the more demanding naphthyl ligand often provides a decisive advantage.

Experimental Protocols

A self-validating protocol requires meticulous attention to detail, from ligand synthesis to the final catalytic reaction.

Protocol 1: Synthesis of (R,R)-DACH-Phenyl Trost Ligand

The synthesis involves a straightforward amidation between (1R,2R)-(-)-1,2-Diaminocyclohexane and 2-(diphenylphosphino)benzoic acid.[11][12]

Ligand_Synthesis_Flowchart reagents Combine: - 2-(Diphenylphosphino)benzoic acid - (1R,2R)-DACH - Coupling Agent (e.g., CDI or DCC) - Solvent (e.g., CH₂Cl₂ or THF) reaction Stir at Room Temperature (Monitor by TLC/LCMS) reagents->reaction workup Aqueous Workup (e.g., Filter, Wash with H₂O, Brine) reaction->workup purification Purification (Filtration or Column Chromatography) workup->purification product (R,R)-DACH-Phenyl Ligand (White Solid) purification->product

Caption: General workflow for Trost ligand synthesis.

Step-by-Step Methodology:

  • Reagents: To a solution of 2-(diphenylphosphino)benzoic acid (2.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add a coupling agent such as dicyclohexylcarbodiimide (DCC) (2.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (~0.1 equiv.).

  • Addition: Stir the mixture for 15 minutes, then add a solution of (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv.) in CH₂Cl₂ dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel chromatography to yield the (S,S)-DACH-Ph Trost ligand as a white solid. An improved scalable process using CDI as the coupling agent allows for isolation by simple filtration, avoiding chromatography.[12]

(Note: The synthesis of the (R,R)-DACH-naphthyl ligand follows an analogous procedure using 2-diphenylphosphino-1-naphthoic acid.)

Protocol 2: Representative Asymmetric Allylic Alkylation

This protocol describes the desymmetrization of meso-1,4-diacetoxy-cyclohex-2-ene with dimethyl malonate.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor, [Pd₂(dba)₃]·CHCl₃ (0.0125 equiv.), and the Trost ligand ((R,R)-DACH-phenyl or (R,R)-DACH-naphthyl, 0.0375 equiv.) in anhydrous, degassed solvent (e.g., THF or CH₂Cl₂). Stir for 20-30 minutes until the solution becomes homogeneous and pale yellow.

  • Nucleophile Preparation: In a separate flask, prepare the sodium salt of dimethyl malonate by treating dimethyl malonate (1.5 equiv.) with sodium hydride (1.4 equiv.) in THF.

  • Reaction Setup: Add the meso-diacetate substrate (1.0 equiv.) to the catalyst solution.

  • Initiation: Add the solution of the nucleophile to the catalyst-substrate mixture at the desired temperature (e.g., room temperature).

  • Monitoring: Stir the reaction until the starting material is consumed as monitored by TLC.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee) of the product using chiral stationary phase HPLC or SFC.

Conclusion and Outlook

Both the (R,R)-DACH-phenyl and (R,R)-DACH-naphthyl Trost ligands are exceptionally powerful tools for asymmetric catalysis.

  • The (R,R)-DACH-phenyl ligand serves as a versatile and highly effective catalyst for a broad array of transformations. Its proven track record and slightly lower cost make it an excellent first choice for initial screening and for substrates that are not sterically demanding.

  • The (R,R)-DACH-naphthyl ligand should be considered the specialist's tool for challenging substrates. Its increased steric bulk provides a more rigid and discriminating chiral environment, often leading to superior enantioselectivities where the phenyl variant falls short, particularly in the synthesis of highly substituted or sterically hindered stereocenters.

The rational selection between these two ligands, guided by an understanding of their structural and electronic differences and supported by the wealth of experimental data, empowers researchers to tackle complex synthetic challenges with greater precision and efficiency. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the nuanced application of these sophisticated catalytic systems will remain a critical enabler of innovation.[13]

References

A Comparative Guide to Trost Ligand Generations for Enantioselective Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for stereochemical control is paramount. The palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern synthetic organic chemistry, offers a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Central to the success of this reaction is the choice of the chiral ligand, and among the most influential and widely utilized are the ligands developed by Barry M. Trost. This guide provides an in-depth technical comparison of the different generations of Trost ligands, offering field-proven insights, supporting experimental data, and detailed protocols to aid in ligand selection and application.

The Evolution of Excellence: From Phenyl to Naphthyl and Beyond

The Trost ligands are a family of C₂-symmetric diphosphine ligands built upon a chiral trans-1,2-diaminocyclohexane (DACH) scaffold. The evolution of these ligands has been driven by the pursuit of higher enantioselectivity, broader substrate scope, and a deeper understanding of the catalytic mechanism.

First Generation: The DACH-Phenyl Ligand

The archetypal Trost ligand, often referred to as the "standard ligand," features diphenylphosphino groups attached to the DACH backbone via a benzoyl linker ((R,R)- or (S,S)-DACH-phenyl). This design creates a well-defined chiral pocket around the palladium center, enabling effective enantiodiscrimination.

Second Generation: The DACH-Naphthyl Ligand

To enhance the steric influence and electronic properties of the ligand, the second generation incorporated 2-diphenylphosphino-1-naphthoyl arms ((R,R)- or (S,S)-DACH-naphthyl). The extended aromatic system of the naphthyl group creates a more pronounced and rigid chiral environment, which can lead to improved enantioselectivity for a range of substrates.

Mechanistic Underpinnings: The "Trost Wall" and Enantiocontrol

The enantioselectivity of the Trost AAA reaction is determined by the differential rate of nucleophilic attack on the two diastereomeric η³-allylpalladium intermediates. The chiral ligand orchestrates this selectivity by creating a "chiral pocket" around the metal center. One face of the π-allyl complex is effectively shielded by the bulky aryl groups of the ligand, often conceptualized as the "Trost wall," directing the incoming nucleophile to the more accessible face of the other terminus of the allyl group. The amide linkages in the ligand backbone are also believed to play a crucial role, potentially through hydrogen bonding interactions with the nucleophile or counterions, further organizing the transition state for optimal stereocontrol.[1]

Trost_AAA_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Influence Pd(0)L Pd(0)L π-allyl-Pd(II)L (syn) π-allyl-Pd(II)L (syn) Pd(0)L->π-allyl-Pd(II)L (syn) Oxidative Addition π-allyl-Pd(II)L* (syn) π-allyl-Pd(II)L* (syn) π-allyl-Pd(II)L* (anti) π-allyl-Pd(II)L* (anti) π-allyl-Pd(II)L* (syn)->π-allyl-Pd(II)L* (anti) π-σ-π Isomerization Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L* (anti)->Product + Pd(0)L Nucleophilic Attack Allylic Substrate Allylic Substrate Allylic Substrate->Pd(0)L Nucleophile Nucleophile Nucleophile->π-allyl-Pd(II)L* (anti) Chiral Pocket Chiral Pocket Enantioselectivity Enantioselectivity Chiral Pocket->Enantioselectivity Steric Hindrance Steric Hindrance Steric Hindrance->Chiral Pocket Electronic Effects Electronic Effects Electronic Effects->Chiral Pocket

Figure 1: Catalytic cycle of the Trost Asymmetric Allylic Alkylation (AAA) and the influence of the chiral ligand (L*).

Performance Comparison: DACH-Phenyl vs. DACH-Naphthyl

A direct comparison of ligand performance is essential for rational catalyst selection. The alkylation of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a benchmark reaction for evaluating the efficacy of chiral ligands in AAA.

Ligand GenerationLigandSolventTemp (°C)Yield (%)ee (%)Reference
First (S,S)-DACH-PhenylCH₂Cl₂rt9898[Trost, B. M. et al. J. Am. Chem. Soc.1996 , 118, 6297-6298]
Second (S,S)-DACH-NaphthylCH₂Cl₂rt99>99[Trost, B. M. et al. J. Am. Chem. Soc.1999 , 121, 3543-3544]

As the data illustrates, for this standard substrate, the second-generation DACH-naphthyl ligand provides a quantitative yield and exceptional enantioselectivity, surpassing the already high performance of the first-generation DACH-phenyl ligand. This enhancement is attributed to the increased steric bulk of the naphthyl groups, which creates a more effective chiral pocket.[1]

The choice of ligand can also be critical in reactions involving different nucleophiles and substrates, such as in asymmetric allylic amination.

SubstrateNucleophileLigandYield (%)ee (%)Reference
Cyclohexenyl AcetateBenzylamine(R,R)-DACH-Phenyl8595[Trost, B. M. et al. Angew. Chem. Int. Ed.1998 , 37, 1711-1713]
Cyclohexenyl AcetateBenzylamine(R,R)-DACH-Naphthyl9297[Trost, B. M. et al. Angew. Chem. Int. Ed.1998 , 37, 1711-1713]

In this case, while both ligands provide excellent results, the DACH-naphthyl ligand again demonstrates a slight advantage in both yield and enantioselectivity.

Experimental Protocols

To ensure the reproducibility and success of these reactions, detailed experimental procedures are crucial.

Synthesis of (S,S)-DACH-Phenyl Trost Ligand

This procedure is adapted from a scalable synthesis reported in the literature.[2]

Ligand_Synthesis_Workflow cluster_0 Ligand Synthesis AcidChloride 2-(Diphenylphosphino)benzoyl chloride Coupling Amide Coupling (CH2Cl2, Et3N) AcidChloride->Coupling Diamine (S,S)-1,2-Diaminocyclohexane Diamine->Coupling Purification Crystallization Coupling->Purification Ligand (S,S)-DACH-Phenyl Trost Ligand Purification->Ligand

Figure 2: Workflow for the synthesis of the (S,S)-DACH-Phenyl Trost Ligand.

Materials:

  • 2-(Diphenylphosphino)benzoic acid

  • Oxalyl chloride

  • (S,S)-1,2-Diaminocyclohexane

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hexanes

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 2-(diphenylphosphino)benzoic acid (2.0 equiv) in anhydrous CH₂Cl₂. Add oxalyl chloride (2.2 equiv) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under vacuum to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve (S,S)-1,2-diaminocyclohexane (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C. Add a solution of the crude 2-(diphenylphosphino)benzoyl chloride (2.0 equiv) in CH₂Cl₂ dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from CH₂Cl₂/hexanes to afford the (S,S)-DACH-phenyl Trost ligand as a white solid.

Representative Asymmetric Allylic Alkylation

Materials:

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]

  • (S,S)-DACH-Naphthyl Trost Ligand

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 equiv) and the (S,S)-DACH-naphthyl ligand (0.03 equiv) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve rac-1,3-diphenylallyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv) in anhydrous CH₂Cl₂.

  • Reaction Execution: Add the substrate solution to the catalyst solution, followed by the addition of DBU (1.1 equiv). Stir the reaction at room temperature and monitor by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired product. The enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion and Future Outlook

The Trost ligands have undeniably revolutionized the field of asymmetric synthesis. The evolution from the first-generation DACH-phenyl to the second-generation DACH-naphthyl ligand demonstrates a clear progression towards higher enantioselectivity, driven by a rational design approach that considers the steric and electronic environment of the catalytic center. While both generations of ligands are highly effective, the DACH-naphthyl ligand often provides superior results, particularly for more challenging substrates.

The development of Trost ligands has not stopped with the second generation. Further modifications to the ligand scaffold, including the introduction of different diamine backbones and aryl phosphine moieties, continue to expand the scope and utility of the Trost AAA reaction. As our understanding of the subtle mechanistic details of this powerful transformation deepens, we can anticipate the development of even more selective and robust catalysts for the asymmetric synthesis of complex molecules.

References

A Senior Application Scientist's Guide to Chiral Phosphine Ligands: (R,R)-DACH-naphthyl Trost Ligand vs. PHOX Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutic agents. Asymmetric catalysis, powered by chiral ligands, stands as one of the most elegant and powerful tools to achieve this control. Among the vast arsenal of chiral ligands, phosphine-containing structures have proven exceptionally versatile and effective.

This guide provides an in-depth comparison of two preeminent classes of chiral phosphine ligands: the C₂-symmetric (R,R)-DACH-naphthyl Trost ligand and the modular, non-symmetrical phosphinooxazoline (PHOX) ligands. We will delve into their structural philosophies, mechanisms of action, and performance in key catalytic transformations, supported by experimental data and protocols to guide your ligand selection process.

Pillar 1: The this compound - A Standard-Bearer in C₂-Symmetry

First introduced by Barry M. Trost, the Trost ligands are a class of C₂-symmetric diphosphine ligands that have become indispensable in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[1][2] The (R,R)-DACH-naphthyl variant is a prominent member of this family, prized for its ability to induce high levels of enantioselectivity in the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[3]

Structural Design and Synthesis

The design of the Trost ligand is centered on a rigid and well-defined chiral scaffold. The chirality originates from the trans-1,2-diaminocyclohexane (DACH) backbone.[1] This C₂-symmetric diamine is then N-acylated with two equivalents of a phosphine-containing carboxylic acid, in this case, 2-diphenylphosphino-1-naphthalenecarboxylic acid. The resulting structure features two diphenylphosphino groups held in a specific spatial arrangement by the bulky naphthyl groups and the chiral cyclohexane framework. This creates a well-defined "chiral pocket" around the metal center.

An improved, scalable synthesis of the related (S,S)-DACH-Ph Trost ligand has been developed, which can be adapted for the naphthyl variant, promoting its application on an industrial scale.[4]

G

Mechanism and Enantioinduction in Trost AAA

The Trost Asymmetric Allylic Alkylation (AAA) is a palladium-catalyzed substitution where a nucleophile displaces a leaving group on an allylic substrate.[5] The key to asymmetry lies in the interaction between the chiral ligand-palladium complex and the prochiral π-allyl intermediate.

The catalytic cycle proceeds as follows:

  • Oxidative Addition: A Pd(0) complex, coordinated to the Trost ligand, reacts with the allylic substrate to form a cationic Pd(II) π-allyl complex.

  • Nucleophilic Attack: The nucleophile attacks one of the two termini of the π-allyl group.

  • Reductive Elimination: The catalyst is regenerated, releasing the chiral product.

The enantioselectivity is determined during the nucleophilic attack. The Trost ligand's rigid C₂-symmetric structure creates a chiral environment that differentiates the two faces of the π-allyl complex and directs the incoming nucleophile to a specific terminus and a specific face, thus controlling the stereochemistry of the newly formed stereocenter.[6]

G Pd0 Pd(0)L Pi_Allyl [π-Allyl-Pd(II)L]+ Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (R-LG) Allyl_Substrate->Pi_Allyl Pi_Allyl->Pd0 Reductive Elimination Product Chiral Product (R-Nu) Pi_Allyl->Product Nucleophile Nucleophile (Nu-) Nucleophile->Pi_Allyl Nucleophilic Attack

Pillar 2: Phosphinooxazoline (PHOX) Ligands - The Power of Modularity

Introduced independently by the groups of Pfaltz, Helmchen, and Williams, phosphinooxazoline (PHOX) ligands are a prominent class of non-symmetrical, P,N-chelating ligands.[7][8] Their modular nature allows for systematic tuning of both steric and electronic properties, making them exceptionally versatile for a wide range of asymmetric transformations.[9][10]

Structural Design and Synthesis

Unlike the C₂-symmetric Trost ligands, PHOX ligands combine two distinct coordinating units: a tertiary phosphine (a soft donor) and a chiral oxazoline ring (a hard nitrogen donor).[11] The stereogenic center is located on the oxazoline ring, which is readily synthesized from inexpensive, enantiopure β-amino alcohols.[8]

The true power of PHOX ligands lies in their modularity. One can independently vary:

  • The Chiral Backbone: By choosing different amino alcohols (e.g., derived from valine, tert-leucine, or serine), the steric bulk at the stereocenter can be precisely controlled.[12]

  • The Phosphine Moiety: The substituents on the phosphorus atom can be modified to tune the ligand's electronic properties (e.g., electron-donating or electron-withdrawing) and steric hindrance.[9]

This "mix-and-match" capability allows for the rapid generation of ligand libraries and fine-tuning for optimal performance in a specific reaction.[10][13] The copper(I)-catalyzed coupling of an aryl bromide with a diarylphosphine is a particularly robust and popular method for their synthesis.[9]

G

Mechanism and Broad Applicability

The P,N-bidentate nature of PHOX ligands leads to a strong electronic differentiation between the two ends of a coordinated π-allyl group in palladium catalysis.[13] Nucleophilic attack is generally favored at the position trans to the phosphorus atom.[10] This predictable electronic bias, combined with the steric influence of the chiral oxazoline, provides a powerful mechanism for controlling both regio- and enantioselectivity.[14]

Beyond Pd-catalyzed AAA, PHOX ligands have demonstrated remarkable efficacy in a host of other critical transformations, including:

  • Iridium-Catalyzed Asymmetric Hydrogenation: Cationic iridium-PHOX complexes are highly effective catalysts for the hydrogenation of unfunctionalized olefins and imines, often providing excellent enantioselectivities where other catalysts fail.[15][16][17]

  • Asymmetric Heck Reactions: Pd-PHOX catalysts have been shown to be superior to more traditional ligands like BINAP for certain intramolecular Heck reactions.[11][18]

  • Cycloadditions and Dearomatization Reactions: The tunable nature of PHOX ligands has led to their successful application in complex formal [3+2] cycloadditions.[8]

Pillar 3: Performance Head-to-Head: Trost vs. PHOX

The choice between a Trost-type ligand and a PHOX ligand is dictated by the specific reaction, substrate, and desired outcome. While both are highly effective, they exhibit distinct strengths and weaknesses. Pd-catalyzed asymmetric decarboxylative reactions, for instance, are primarily promoted by either Trost or PHOX ligands.[19]

Comparative Performance in Asymmetric Allylic Alkylation (AAA)

The Trost AAA serves as an excellent benchmark for comparing these two ligand classes.[3]

FeatureThis compoundPhosphinooxazoline (PHOX) Ligands
Symmetry C₂-SymmetricNon-Symmetric (P,N-chelate)
Source of Chirality trans-1,2-Diaminocyclohexane (DACH) backboneChiral oxazoline moiety (from amino alcohols)
Key Strength High enantioselectivity with a broad range of "soft" nucleophiles and standard substrates.[20]High modularity; tunable for specific substrates and reactions. Effective in a wider range of transformations.[8][10]
Substrate Scope Excellent for smaller, less sterically demanding allylic substrates.[13]Can be optimized for sterically demanding substrates; often shows complementary reactivity to Trost ligands.[10][13]
Typical Reactions Pd-catalyzed AAA (C-C, C-N, C-O, C-S bond formation).Pd-catalyzed AAA, Heck reactions; Ir-catalyzed hydrogenation; Cu-catalyzed reactions.[8][11][15]
Optimization Less modular; optimization relies on changing reaction parameters or the phosphine's aryl groups.Highly modular; ligand structure can be systematically tuned for optimal performance.[9][12]

Expert Insight: A common observation is the complementary nature of these ligands. In Pd-catalyzed AAA, Trost ligands often provide excellent results for smaller substrates, while PHOX ligands can be tuned to give superior performance with larger, more sterically hindered substrates like 1,3-diphenylallyl acetate.[13] This highlights the importance of ligand screening in reaction development.

Experimental Protocols: Putting Theory into Practice

To provide a practical framework, we present validated, step-by-step protocols for representative reactions catalyzed by each ligand class.

Protocol 1: Trost Asymmetric Allylic Alkylation of a Cyclic Substrate

This protocol describes the desymmetrization of a meso-biscarbamate, a reaction where Trost ligands excel.

G Start Start: Inert Atmosphere Setup Charge_Flask Charge flask with Pd₂(dba)₃ and this compound Start->Charge_Flask Add_Solvent Add degassed solvent (e.g., CH₂Cl₂) and stir to form catalyst Charge_Flask->Add_Solvent Add_Substrate Add meso-biscarbamate substrate and nucleophile (e.g., amine) Add_Solvent->Add_Substrate Reaction Stir at specified temperature (e.g., room temp.) and monitor by TLC/GC-MS Add_Substrate->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purify Purify by column chromatography Workup->Purify Analyze Analyze yield and enantiomeric excess (ee) by chiral HPLC Purify->Analyze End End: Isolated Chiral Product Analyze->End

Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.0 mol%) and this compound (3.0 mol%).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Add the meso-allylic substrate (1.0 equiv) and the desired nucleophile (e.g., benzylamine, 1.2 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification and Analysis: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation with a PHOX Ligand

This protocol details the hydrogenation of a challenging trisubstituted olefin, a reaction where Ir-PHOX systems are particularly powerful.[15]

Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a vial with [Ir(cod)Cl]₂ (0.5 mol%), the chosen PHOX ligand (e.g., (S)-tBu-PHOX, 1.1 mol%), and anhydrous, degassed CH₂Cl₂. Stir for 30 minutes at room temperature.

  • Substrate Addition: Add the olefin substrate (1.0 equiv) to the catalyst solution.

  • Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge the autoclave three times with H₂ gas, then pressurize to the desired pressure (e.g., 50 bar H₂).

  • Reaction: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture directly onto silica gel.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Conclusion: A Strategic Choice for Asymmetric Synthesis

Both the this compound and the family of PHOX ligands are elite tools in the field of asymmetric catalysis. The choice between them is not a matter of inherent superiority, but of strategic application.

  • The This compound is a robust, reliable, and highly effective C₂-symmetric ligand, particularly for palladium-catalyzed asymmetric allylic alkylations of standard substrates. Its well-defined chiral pocket provides a powerful and often predictable route to high enantioselectivity.

  • PHOX ligands represent the pinnacle of modular, non-symmetrical ligand design. Their key advantage is tunability, which allows for empirical optimization and success in a broader range of reactions and with more challenging substrates where Trost ligands may falter. They have expanded the scope of asymmetric catalysis beyond allylic alkylation into crucial areas like hydrogenation.

For the modern researcher, a deep understanding of both ligand classes is essential. Initial screening may begin with a standard ligand like the Trost variant, but for challenging transformations or reactions requiring extensive optimization, the modularity of the PHOX system offers an unparalleled advantage for achieving groundbreaking results in drug discovery and development.

References

A Senior Application Scientist's Guide to Stereochemical Validation of (R,R)-DACH-naphthyl Trost Ligand Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The development of C₂-symmetric chiral ligands has been pivotal to the success of this methodology. Among these, the Trost ligands, and specifically the (R,R)-DACH-naphthyl variant, have demonstrated exceptional levels of enantioselectivity across a broad range of substrates.[1][2] This guide provides an in-depth comparison of methods to validate the stereochemical outcome of reactions catalyzed by the (R,R)-DACH-naphthyl Trost ligand, offering field-proven insights and detailed experimental protocols.

The this compound: A Privileged Catalyst for Asymmetric Allylic Alkylation

The this compound, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a C₂-symmetric diphosphine ligand.[3] Its design, pioneered by the Trost group, incorporates a chiral trans-1,2-diaminocyclohexane (DACH) backbone. This backbone serves as a rigid scaffold that projects the bulky diphenylphosphino-naphthyl arms into a chiral environment around the palladium center.[2]

The enhanced steric bulk of the naphthyl groups compared to the phenyl groups of the standard Trost ligand creates a more defined and restrictive chiral pocket. This refined steric environment is crucial for achieving high levels of stereochemical communication between the catalyst and the prochiral substrate, often leading to superior enantioselectivities.[1]

The general mechanism of the Trost AAA involves the initial coordination of a Pd(0) complex to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) intermediate. The chiral ligand dictates the facial selectivity of the subsequent nucleophilic attack, thereby establishing the stereochemistry of the final product.[4]

A Comparative Guide to Stereochemical Validation Techniques

The validation of product stereochemistry is a critical, self-validating step in any asymmetric catalytic process. The choice of method depends on the nature of the product, the available instrumentation, and the stage of the research or development process. Here, we compare the three most common and reliable techniques for products derived from this compound catalysis.

Technique Principle Advantages Limitations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and precision for determining enantiomeric excess (ee). Robust and widely applicable.Requires method development for each new compound. Does not directly provide absolute configuration without a known standard.Routine determination of enantiomeric excess in research and quality control.
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid) Conversion of enantiomers into diastereomers with a chiral reagent, resulting in distinguishable NMR signals.Provides a means to determine absolute configuration. Can be used to determine ee.Requires chemical modification of the product. The derivatization reaction must go to completion without kinetic resolution.Determination of absolute configuration for novel chiral alcohols and amines.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.Unambiguous and definitive determination of both relative and absolute configuration.Requires a suitable single crystal, which can be challenging to obtain.Absolute structure proof of novel compounds and key intermediates.

Experimental Protocols for Stereochemical Validation

The following protocols are presented as robust starting points for the validation of products from this compound-catalyzed reactions.

Determination of Enantiomeric Excess by Chiral HPLC

Chiral HPLC is the gold standard for quantifying the enantiomeric excess of a reaction product. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.[5][6]

Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Column and Mobile Phase Selection:

    • Begin screening with polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H.

    • A common starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.[7]

    • For basic analytes, add 0.1% diethylamine to the mobile phase to improve peak shape. For acidic compounds, add 0.1% trifluoroacetic acid.[7]

  • Analysis: Inject the sample and monitor the separation at a suitable UV wavelength (e.g., 254 nm).

  • Optimization: If separation is not optimal, systematically vary the ratio of the alcohol modifier, the flow rate, and the column temperature to improve resolution.

  • Calculation of Enantiomeric Excess (% ee):

    • Identify the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the % ee using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Determination of Absolute Configuration by Mosher's Ester Analysis (NMR Spectroscopy)

For chiral alcohols or amines, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used to determine the absolute configuration.[8] The method involves converting the enantiomeric product into a mixture of diastereomeric MTPA esters, which exhibit distinct ¹H NMR chemical shifts.

Workflow for Mosher's Ester Analysis:

G cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Correlation A Chiral Alcohol (R/S Mixture) D Diastereomer 1 (R_alcohol-R_MTPA) A->D Reaction 1 F Diastereomer 3 (R_alcohol-S_MTPA) A->F Reaction 2 B (R)-MTPA-Cl B->D C (S)-MTPA-Cl C->F E Diastereomer 2 (S_alcohol-R_MTPA) G Diastereomer 4 (S_alcohol-S_MTPA) H ¹H NMR of (R)-MTPA Esters J Calculate Δδ (δS - δR) H->J I ¹H NMR of (S)-MTPA Esters I->J K Assign Absolute Configuration J->K

Caption: Workflow for Mosher's Ester Analysis.

Step-by-Step Protocol:

  • Esterification (perform two separate reactions):

    • Reaction A: To a solution of the chiral alcohol (1.0 eq) in dry pyridine (or CH₂Cl₂ with a catalytic amount of DMAP), add (R)-(-)-MTPA chloride (1.2 eq).

    • Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride (1.2 eq).

  • Reaction Monitoring and Work-up: Stir the reactions at room temperature and monitor by TLC. Upon completion, quench with water, extract with an organic solvent (e.g., ethyl acetate), and purify each diastereomeric ester by column chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the purified (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

    • Carefully assign the proton signals for both diastereomers.

  • Configuration Assignment:

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.

    • A consistent positive Δδ for protons on one side of the molecule and a negative Δδ on the other side allows for the assignment of the absolute configuration based on the established mnemonic model.

Definitive Structure Proof by Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive proof of stereochemistry.[9] The primary challenge is often obtaining diffraction-quality single crystals.

Step-by-Step Protocol:

  • Crystallization Screening:

    • Dissolve the highly purified product in a minimal amount of a suitable solvent.

    • Employ various crystallization techniques, such as slow evaporation, vapor diffusion (solvent/anti-solvent), or cooling of a saturated solution. Screen a wide range of solvents and solvent combinations.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

    • Refine the structural model to obtain the final atomic coordinates.

  • Determination of Absolute Configuration:

    • The absolute configuration of a light-atom molecule can often be determined from high-quality diffraction data, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

Performance of this compound in Asymmetric Allylic Alkylation

The this compound has proven to be highly effective in a variety of palladium-catalyzed asymmetric allylic substitution reactions. Below is a summary of its performance with different classes of substrates, demonstrating its broad applicability and high enantioselectivity.

Substrate TypeNucleophileProduct TypeEnantiomeric Excess (% ee)Reference
Vinyl AziridinesSubstituted 1H-pyrroles and 1H-indolesN-alkylated branched productsUp to 96%[1]
2-Vinyloxirane1,2-Disubstituted hydrazinesAllylic hydroxy-hydrazinesUp to 93%[1]
Cyclic meso-SubstratesElectron-deficient pyrrolesDesymmetrized N-alkylated productsUp to >99%[10]
Vinyl Cyclic CarbonatesSodium sulfinatesSulfone-containing compounds with a tetrasubstituted carbon stereocenterHigh ee[1]

Comparison with Alternative Ligands

While the this compound is a powerful tool, other classes of ligands have also been developed for asymmetric allylic alkylation. The choice of ligand can be substrate-dependent, and screening of different ligand types may be necessary to achieve optimal results for a new transformation.

Ligand ClassExample LigandKey Features
Trost Ligands (Phenyl vs. Naphthyl) (R,R)-DACH-phenyl Trost ligandThe standard Trost ligand, highly effective for many transformations. The naphthyl variant often provides higher enantioselectivity due to its increased steric bulk.
Phosphinooxazolines (PHOX) (S)-iPr-PHOXA class of P,N-ligands that have shown excellent performance in AAA, particularly with carbon-based nucleophiles.
Phosphoramidites (R,R,R)-Feringa LigandMonodentate ligands that have demonstrated high enantioselectivities in the allylic alkylation of standard substrates like rac-1,3-diphenylallyl acetate.[1]

The selection of the optimal ligand is a critical experimental choice. While the this compound provides excellent results in many cases, a comparative screening can be invaluable for novel substrate classes.

Conclusion

The validation of product stereochemistry is an indispensable component of asymmetric catalysis. The this compound has established itself as a privileged catalyst for a wide range of asymmetric allylic alkylation reactions, consistently delivering products with high enantiomeric excess. A multi-faceted approach to stereochemical validation, employing chiral HPLC for routine ee determination, NMR with chiral derivatizing agents for absolute configuration assignment, and single-crystal X-ray crystallography for definitive structure proof, provides a self-validating system that ensures the scientific integrity of the results. This comprehensive guide equips researchers with the knowledge and protocols necessary to confidently and accurately determine the stereochemical outcome of their catalytic transformations.

References

Chiral HPLC analysis of products from Trost-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral HPLC Analysis for Products of Trost-Catalyzed Reactions

For researchers in synthetic and medicinal chemistry, the Trost asymmetric allylic alkylation (AAA) is a cornerstone reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Pioneered by Barry M. Trost, this palladium-catalyzed reaction utilizes chiral ligands to induce high levels of stereocontrol, yielding non-racemic products that are often key intermediates in drug development and natural product synthesis.[3][4][5] However, the success of any asymmetric synthesis is not just in its execution but in its rigorous analysis. Accurately determining the enantiomeric excess (e.e.) of the reaction product is paramount, and for this, chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard.

This guide provides a comprehensive comparison of chiral HPLC methodologies tailored for the analysis of Trost AAA products. We will move beyond simple protocols to explore the causality behind method development, compare the performance of leading chiral stationary phases (CSPs), and provide field-proven strategies to help you achieve robust, reliable, and accurate enantiomeric separations.

The Trost Reaction and the Imperative of Chiral Analysis

The Trost AAA is a powerful variant of the Tsuji-Trost reaction, where a palladium(0) catalyst, complexed with a chiral phosphine ligand, facilitates the substitution of an allylic leaving group with a nucleophile.[1][6] The mechanism involves the formation of a η³-π-allyl-Pd(II) intermediate.[6] The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.[2][7]

The very purpose of using a chiral catalyst is to achieve enantioselectivity. Therefore, a precise and accurate measurement of the ratio of the two enantiomers in the final product is not just a quality control step; it is the fundamental measure of the reaction's success. This ratio is expressed as enantiomeric excess (e.e.), calculated as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Chiral HPLC is the predominant technique for this determination due to its high resolution, accuracy, and reproducibility.

The Core of Chiral HPLC: The Chiral Stationary Phase (CSP)

Chiral HPLC operates by creating a temporary, diastereomeric association between the enantiomers of the analyte and a chiral selector that is immobilized on a solid support (typically silica).[8][9] This interaction is governed by forces such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Because these transient diastereomeric complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, resulting in their separation.[8]

For the products typically generated from Trost reactions, polysaccharide-based CSPs have demonstrated the broadest applicability and are the most widely used in the pharmaceutical industry.[10][11][12] These phases consist of cellulose or amylose derivatives, such as phenyl carbamates, coated or immobilized onto a silica gel support.[12][13]

Workflow for Chiral Analysis of a Trost Reaction Product

G cluster_reaction Synthesis & Preparation cluster_hplc Chiral HPLC Analysis Trost Trost AAA Reaction Workup Reaction Workup & Purification (Achiral) Trost->Workup Sample Prepare Chiral Sample (dissolve in mobile phase) Workup->Sample Racemic Prepare Racemic Standard (e.g., using achiral ligand) Screen Method Development: Screen CSPs & Mobile Phases Racemic->Screen Sample->Screen Optimize Optimize Separation (Flow Rate, Temp., Additives) Screen->Optimize Validate Method Validation (Inject Racemic & Chiral Samples) Optimize->Validate Calculate Integrate Peaks & Calculate Enantiomeric Excess (e.e.) Validate->Calculate

Caption: Overall workflow from synthesis to final e.e. determination.

Comparison of Polysaccharide-Based Chiral Stationary Phases

The most critical choice in method development is the selection of the CSP. Polysaccharide-based CSPs fall into two main categories: coated and immobilized . This distinction is fundamental to their performance, durability, and solvent compatibility.[14]

  • Coated CSPs: In these traditional phases (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), the chiral polymer is physically adsorbed onto the silica surface.[13][15] While offering excellent resolving power, their primary limitation is solvent incompatibility. Solvents that can swell or dissolve the polymer, such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate, are forbidden as they will irreversibly damage the column.[14][16] This restricts the range of mobile phases that can be used for method development.

  • Immobilized CSPs: To overcome the limitations of coated phases, a newer generation of CSPs was developed where the polysaccharide derivative is covalently bonded (immobilized) to the silica support.[10][14] This robust linkage makes the columns compatible with a much wider range of organic solvents, significantly expanding the method development possibilities.[13][14] This is particularly advantageous for compounds with poor solubility or for achieving unique selectivities that are only possible with "harsh" organic solvents.[8]

Table 1: Comparison of Common Immobilized Polysaccharide CSPs
Column NameChiral SelectorKey Characteristics & Typical Applications
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability, often a good first choice for screening. Provides complementary selectivity to cellulose-based phases.[10][17]
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate)Often shows different selectivity compared to IA. Good for separating a wide range of neutral, acidic, and basic compounds.[10][17]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)The chloro-substituents provide different electronic interactions (π-acidic/π-basic), leading to unique selectivity for aromatic compounds.[10][17]
CHIRALPAK® ID Amylose tris(3-chlorophenylcarbamate)Offers alternative selectivity within the amylose family. The position of the chloro group can significantly alter retention and resolution.[10]
CHIRALPAK® IE Amylose tris(3,5-dichlorophenylcarbamate)Combines the amylose backbone with the dichloro-substituent, providing another powerful option for screening difficult separations.[10]
CHIRALPAK® IF Amylose tris(3-chloro-4-methylphenylcarbamate)The combination of electron-withdrawing (Cl) and electron-donating (Me) groups offers a unique chiral environment for recognition.[10]

A Systematic Approach to Chiral Method Development

A trial-and-error approach to chiral method development is inefficient and time-consuming.[18] A systematic screening strategy using a small set of complementary immobilized columns is the most effective path to success.[19][20]

Method Development Decision Tree

G Start Start: Analyze Analyte Properties (Solubility, Functional Groups) Screen_Cols Primary Screening: Test on Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) Start->Screen_Cols Screen_MP Screen Mobile Phase Modes Screen_Cols->Screen_MP NP Normal Phase (NP) (Hexane/Alcohol) Screen_MP->NP Start with NP PO Polar Organic (PO) (ACN, EtOH, or MeOH) Screen_MP->PO If soluble RP Reversed-Phase (RP) (ACN/H2O or MeOH/H2O) Screen_MP->RP If soluble Partial_Sep Partial or No Separation? NP->Partial_Sep PO->Partial_Sep RP->Partial_Sep Additives Introduce Additives (0.1% TFA for acids, 0.1% DEA for bases) Re-screen NP and PO modes Partial_Sep->Additives Yes Good_Sep Good Separation Found (Resolution > 1.5) Partial_Sep->Good_Sep No Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) Additives->Temp Temp->Partial_Sep Still no resolution Temp->Good_Sep Optimize_Flow Optimize Flow Rate & Isocratic % for Speed and Resolution Good_Sep->Optimize_Flow Final Final Validated Method Optimize_Flow->Final

Caption: A systematic decision tree for chiral HPLC method development.

Step 1: Column and Mobile Phase Screening

The goal of screening is to find a set of conditions that provides at least partial separation.

  • Column Selection: Start with two to three immobilized columns with different selectors, for example, CHIRALPAK® IA (amylose-based) and CHIRALPAK® IB or IC (cellulose-based). This covers a broad range of chiral recognition mechanisms.

  • Mobile Phase Mode Selection:

    • Normal Phase (NP): This is the most common starting point. Mobile phases typically consist of a nonpolar solvent like n-hexane with an alcohol modifier (e.g., isopropanol (IPA) or ethanol). The alcohol is the strong, eluting solvent and its concentration is key to controlling retention.[21]

    • Polar Organic (PO): If the analyte is not soluble in hexane, or if NP fails, pure polar solvents like methanol, ethanol, or acetonitrile can be used.[11]

    • Reversed-Phase (RP): This mode uses aqueous mobile phases (e.g., water/acetonitrile or water/methanol) and is particularly useful for more polar compounds or for methods that need to be LC-MS compatible.[11][22]

Table 2: Recommended Starting Conditions for Screening
ModeMobile Phase AMobile Phase BGradient / IsocraticTypical Additive (if needed)
Normal Phase (NP) n-HexaneIsopropanol (IPA) or EthanolStart with 90:10 (A:B) isocratic0.1% Diethylamine (DEA) for bases, 0.1% Trifluoroacetic acid (TFA) for acids
Polar Organic (PO) Acetonitrile (ACN)Methanol (MeOH) or EthanolStart with 100% ACN, 100% MeOH, or 100% EtOH0.1% DEA for bases, 0.1% TFA for acids
Reversed-Phase (RP) WaterAcetonitrile (ACN) or Methanol (MeOH)Start with 50:50 (A:B) isocratic0.1% Formic Acid or Ammonium Bicarbonate for LC-MS compatibility[11]
Step 2: The Critical Role of Additives

If you observe broad peaks, tailing, or no separation, especially for acidic or basic analytes, the use of a mobile phase additive is crucial.

  • Causality: Acidic or basic analytes can interact strongly with residual silanol groups on the silica support or have multiple ionization states, leading to poor peak shape. An additive suppresses these secondary interactions and ensures the analyte is in a single ionic form.

  • For Basic Analytes: Add a small amount (0.1% v/v) of a base like diethylamine (DEA) or isopropylamine to the mobile phase.[17]

  • For Acidic Analytes: Add a small amount (0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid.[14] The effect of an additive can be dramatic, sometimes turning a completely unresolved pair of enantiomers into a baseline-separated one.[23]

Step 3: Optimization of Separation

Once a promising set of conditions (column/mobile phase/additive) is identified, optimize the separation by fine-tuning the following parameters:

  • Modifier Concentration: In NP, adjust the percentage of alcohol. Lowering the alcohol content generally increases retention and can improve resolution, but also lengthens the run time.

  • Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[23] Testing at a lower (e.g., 15°C) and higher (e.g., 40°C) temperature can sometimes dramatically improve or even invert the elution order of enantiomers.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, at the cost of longer analysis times. For modern columns packed with smaller 3 µm particles, higher flow rates can be used without a significant loss in efficiency.[24]

Experimental Protocol: Chiral HPLC Analysis of a Trost Product

This protocol provides a step-by-step methodology for a typical analysis.

1. Preparation of Standards and Samples

  • Racemic Standard: It is essential to have a racemic (50:50) sample. This can often be synthesized by running the Trost reaction with an achiral ligand (e.g., triphenylphosphine) or by mixing equal amounts of purified enantiomers if they are available. The racemic standard is used to confirm peak identity and to calculate the resolution factor.

  • Sample Preparation: Accurately weigh and dissolve the purified product from your asymmetric Trost reaction in a suitable solvent. The ideal solvent is the mobile phase itself. If solubility is an issue, use the minimum amount of a stronger solvent. Ensure the final concentration is appropriate for UV detection (typically 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Initial Screening Conditions

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: CHIRALPAK® IA (4.6 x 150 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection Volume: 5 µL.

3. Execution and Data Analysis

  • Equilibrate the System: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject Racemic Standard: Inject the racemic standard. A successful separation should show two well-resolved peaks of equal area.

  • Inject Chiral Sample: Inject the sample from your Trost reaction.

  • Identify Peaks: Compare the chromatogram of your chiral sample to the racemic standard to identify the retention times of the two enantiomers.

  • Calculate Enantiomeric Excess (e.e.): Integrate the peak areas for the two enantiomers (Area1 and Area2). Calculate the e.e. using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

4. Troubleshooting and Optimization

  • If no separation is observed:

    • Change the mobile phase composition (e.g., try 95:5 and 80:20 Hexane/IPA).

    • Switch the alcohol modifier from IPA to ethanol.

    • If the analyte has acidic or basic functionality, add the appropriate modifier (0.1% TFA or DEA).

    • Switch to a different column (e.g., CHIRALPAK IC) and repeat the screening.

  • If peaks are broad or tailing: This is a strong indication that an additive is needed. See Step 2 above.

  • If resolution is poor (Rs < 1.5):

    • Optimize the modifier concentration.

    • Lower the column temperature (e.g., to 15°C).

    • Reduce the flow rate (e.g., to 0.7 mL/min).

Table 3: Troubleshooting Common Chiral HPLC Issues
ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure Blocked inlet frit; Sample precipitation; Contaminated mobile phase.[16]Reverse-flush the column (for immobilized phases only). Filter all samples and mobile phases. Use a guard column.[16]
Poor Peak Shape (Tailing) Secondary interactions with silica; Analyte is acidic/basic.Add an appropriate modifier (0.1% DEA for bases, 0.1% TFA for acids).[25]
No Separation Insufficient interaction with CSP; Wrong mobile phase.Screen different mobile phase modes (NP, PO, RP). Screen different CSPs (amylose vs. cellulose).[19]
Drifting Retention Times Column not fully equilibrated; Temperature fluctuations; "Additive memory effect".[25]Equilibrate column for a longer time. Use a column thermostat. Dedicate columns to specific additive types (acidic/basic) or perform a thorough regeneration flush.[16][25]
Loss of Resolution Column contamination; Column damage (harsh solvent on coated phase).Flush column with a strong solvent like 100% IPA (for immobilized phases).[16] Ensure mobile phase is compatible with the CSP type.

Conclusion

The successful application of the Trost asymmetric allylic alkylation in modern organic synthesis is critically dependent on robust and accurate analytical methods to verify its stereochemical outcome. Chiral HPLC, particularly with modern immobilized polysaccharide-based CSPs, provides the necessary resolving power and flexibility. By moving away from a random approach and adopting a systematic method development strategy that involves screening a small set of complementary columns and mobile phases, researchers can efficiently establish reliable methods. Understanding the causality behind experimental choices—such as the fundamental difference between coated and immobilized phases and the critical role of additives—empowers scientists to troubleshoot effectively and have high confidence in their analytical results. This analytical rigor is the final, essential step in validating the elegance and power of asymmetric catalysis.

References

A Researcher's Guide to the Definitive Assignment of Absolute Configuration in Allylic Alkylation Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control and unambiguous determination of stereochemistry are paramount. Asymmetric allylic alkylation stands as a powerful tool for the construction of chiral centers, yet the ultimate value of these synthetic endeavors hinges on the definitive assignment of the product's absolute configuration. This guide provides a comparative analysis of the principal analytical methodologies employed for this critical task, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate technique. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, supported by experimental data and field-proven insights.

The Central Challenge: From Relative to Absolute Stereochemistry

Asymmetric allylic alkylation reactions often yield products with one or more stereocenters. While initial analysis may reveal the relative stereochemistry (the orientation of stereocenters relative to each other within the molecule), determining the absolute configuration—the actual three-dimensional arrangement of atoms in space—requires specialized techniques. An incorrect assignment can have profound consequences, particularly in drug development, where enantiomers can exhibit dramatically different pharmacological and toxicological profiles.

A Comparative Overview of Key Analytical Techniques

The choice of method for determining absolute configuration is not a one-size-fits-all decision. It is dictated by the physical and chemical properties of the allylic alkylation product, the quantity of sample available, and the desired level of certainty. The following sections provide a detailed comparison of the most robust and widely accepted techniques.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, providing an unambiguous depiction of its atomic arrangement.

Causality Behind the Method: The ability to determine absolute configuration arises from the phenomenon of anomalous dispersion.[3][4] When the X-ray wavelength is near the absorption edge of a heavier atom in the molecule, the scattering factor of that atom becomes a complex number. This leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which can be used to determine the absolute structure. The Flack parameter is a key metric derived from this data, with a value close to zero for the correct enantiomer.[5]

When to Choose X-ray Crystallography:

  • When a definitive, unambiguous assignment is required.

  • When the allylic alkylation product can be crystallized to produce high-quality single crystals.

  • When the molecule contains a heavy atom (e.g., Br, Cl, S, or a metal from the catalyst), which enhances the anomalous scattering effect.[6] However, with modern diffractometers and techniques, it is often possible to determine the absolute configuration of molecules containing only light atoms (C, H, N, O).[3]

Limitations and Considerations:

  • The primary bottleneck is the need to grow a suitable single crystal, which can be a time-consuming and challenging process, especially for oils or amorphous solids.[7]

  • The success rate for obtaining a high-resolution structure from a co-crystallization screen of 52 diverse small molecules was reported to be 77%.[7]

  • Requires specialized instrumentation and expertise.

  • Crystal Growth: Dissolve the purified allylic alkylation product in a suitable solvent or solvent system. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).[4]

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Mount the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: Analyze the anomalous dispersion effects to determine the absolute configuration. This is typically done by refining the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.

NMR Spectroscopy: The Power of Chiral Derivatization (Mosher's Method)

For allylic alkylation products that are difficult to crystallize or are produced in small quantities, NMR spectroscopy offers a powerful alternative for determining absolute configuration. The most widely used NMR-based technique is the Mosher's ester analysis.[8][9][10] This method involves the derivatization of a chiral alcohol (often obtained after reduction of a ketone or ester product of allylic alkylation) with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11]

Causality Behind the Method: The reaction of the chiral alcohol with both (R)- and (S)-MTPA creates a pair of diastereomers. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts (Δδ = δS - δR) can be systematically analyzed to deduce the absolute configuration of the original alcohol.[8][10] The underlying principle is that the diastereomeric MTPA esters adopt a preferred conformation in which the phenyl group of the MTPA moiety shields one side of the molecule. By analyzing the signs of the Δδ values for protons on either side of the newly formed stereocenter, the absolute configuration can be assigned.[11]

When to Choose Mosher's Method:

  • When the allylic alkylation product is an alcohol or can be readily converted to one. The method is also applicable to chiral amines.

  • When crystallization is not feasible.

  • For confirmation of assignments made by other methods.

Limitations and Considerations:

  • Requires a derivatizable functional group.

  • The analysis can be complex for molecules with multiple chiral centers or conformational flexibility.[12]

  • Success depends on the ability to unambiguously assign the proton NMR signals of the diastereomeric esters.

  • Requires careful experimental execution to ensure complete reaction and avoid kinetic resolution.

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 1-5 mg of the chiral allylic alcohol in 0.5 mL of a dry deuterated solvent (e.g., CDCl3, C6D6).

    • Add a small excess of a base (e.g., pyridine or DMAP).

    • Add a slight molar excess (1.1-1.2 equivalents) of (R)-MTPA chloride.

    • Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or NMR).

  • Preparation of (S)-MTPA Ester:

    • In a separate NMR tube, repeat the procedure from step 1 using (S)-MTPA chloride.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous signal assignment.

  • Data Interpretation:

    • Assign the corresponding proton signals in both spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter.

    • Based on the established Mosher's model, a positive Δδ for protons on one side and a negative Δδ on the other side allows for the assignment of the absolute configuration.

Workflow for Mosher's Ester Analysis

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation start Chiral Allylic Alcohol reagent_R (R)-MTPA-Cl, Base start->reagent_R reagent_S (S)-MTPA-Cl, Base start->reagent_S ester_R Formation of (R)-MTPA Ester reagent_R->ester_R ester_S Formation of (S)-MTPA Ester reagent_S->ester_S nmr_R Acquire 1H NMR of (R)-Ester ester_R->nmr_R nmr_S Acquire 1H NMR of (S)-Ester ester_S->nmr_S assign Assign Proton Signals nmr_R->assign nmr_S->assign calculate Calculate Δδ = δS - δR assign->calculate model Apply Mosher's Model calculate->model config Assign Absolute Configuration model->config

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Chiroptical Methods: Vibrational and Electronic Circular Dichroism

Chiroptical methods, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[13][14]

Causality Behind the Method: These techniques measure the differential absorption of left- and right-circularly polarized light.[15][16] Enantiomers have mirror-image CD spectra. By comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for one of the enantiomers, the absolute configuration can be determined.[13] Modern quantum chemical calculations, particularly Density Functional Theory (DFT), have made the theoretical prediction of CD spectra highly reliable.[13][17]

  • Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions.[14][18] A key advantage of VCD is that all molecules have IR absorptions, so the presence of a chromophore is not necessary.[13] VCD is particularly sensitive to the stereochemistry of flexible molecules.[19][20]

  • Electronic Circular Dichroism (ECD): ECD measures circular dichroism in the UV-visible region, corresponding to electronic transitions. This technique requires the presence of a chromophore in the molecule.[21]

When to Choose Chiroptical Methods:

  • When the sample is a liquid, oil, or amorphous solid and cannot be crystallized.

  • For conformationally flexible molecules, where VCD can provide valuable insights.[19]

  • When a non-destructive method is preferred, as the sample can be recovered.

Limitations and Considerations:

  • Requires access to specialized instrumentation (a CD spectrometer).

  • Relies on the accuracy of quantum chemical calculations for interpretation.

  • ECD requires a chromophore near the stereocenter.

  • VCD can be less sensitive than other methods and may require higher sample concentrations.

  • Sample Preparation: Prepare a solution of the allylic alkylation product in a suitable solvent (e.g., CDCl3 for VCD, methanol for ECD) at an appropriate concentration (typically 1-10 mg for VCD, 0.1-1 mg/mL for ECD).[22]

  • Data Acquisition: Record the VCD or ECD spectrum using a spectropolarimeter. A blank spectrum of the solvent should also be recorded and subtracted from the sample spectrum.

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • Optimize the geometry of each conformer using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD or ECD spectrum for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum for one of the enantiomers.

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the bands allows for the unambiguous assignment of the absolute configuration.[13]

Decision-Making Flowchart for Method Selection

G start Allylic Alkylation Product q1 Can a high-quality single crystal be obtained? start->q1 xray X-ray Crystallography (Definitive) q1->xray Yes q2 Does the molecule have a derivatizable -OH or -NH2 group? q1->q2 No end Absolute Configuration Determined xray->end mosher Mosher's Method (NMR) q2->mosher Yes chiroptical Chiroptical Methods (VCD/ECD) q2->chiroptical No mosher->end q3 Does it have a UV-Vis chromophore? chiroptical->q3 ecd ECD q3->ecd Yes vcd VCD q3->vcd No ecd->end vcd->end

Caption: A decision-making guide for selecting the appropriate method for absolute configuration determination.

Comparative Data Summary

FeatureX-ray CrystallographyNMR (Mosher's Method)Chiroptical Methods (VCD/ECD)
Principle X-ray diffraction by a single crystalFormation of diastereomers with distinct NMR spectraDifferential absorption of circularly polarized light
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount µg to mg scale1-5 mg per diastereomeric esterVCD: 1-10 mg; ECD: 0.1-1 mg/mL
Experimental Time Days to weeks (crystal growth dependent)4-6 hours over 1-2 daysHours to a day
Key Requirement High-quality single crystalDerivatizable functional group (-OH, -NH2)VCD: IR active modes; ECD: UV-Vis chromophore
Certainty High (often considered definitive)High, dependent on clear chemical shift differencesHigh, with reliable computational correlation
Primary Output 3D molecular structure, Flack parameterΔδ (δS - δR) values for diastereomersCircular dichroism spectrum

This table is based on data and principles outlined in various sources.[2][10][21][22]

Conclusion: An Integrated Approach for Unwavering Confidence

The determination of the absolute configuration of allylic alkylation products is a critical step that validates synthetic efforts and is essential for their application, particularly in drug discovery. While X-ray crystallography remains the unequivocal gold standard, its reliance on high-quality crystals can be a significant hurdle. In such cases, NMR-based methods like Mosher's analysis and chiroptical techniques such as VCD and ECD provide powerful and reliable alternatives.

As a senior application scientist, I advocate for an integrated approach. Whenever possible, corroborating the results from one technique with another provides the highest level of confidence in the stereochemical assignment. By understanding the principles, strengths, and limitations of each method, researchers can strategically select the most efficient and effective path to unambiguously determine the absolute configuration of their valuable synthetic products.

References

A Senior Application Scientist's Guide to Cost-Effective Chiral Ligand Selection for Asymmetric Allylic Alkylation (AAA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The therapeutic efficacy and toxicological profile of a drug are often intrinsically linked to its stereochemistry.[1] Among the myriad of synthetic tools available, the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) has emerged as a powerful and versatile method for the construction of stereogenic centers.[2] The heart of this transformation lies in the choice of the chiral ligand, which dictates the stereochemical outcome of the reaction. However, with a vast and ever-expanding library of available ligands, selecting the most cost-effective option without compromising performance is a significant challenge.

This guide provides an in-depth, objective comparison of the cost-effectiveness of different classes of chiral ligands for the Pd-catalyzed AAA. We will delve into the performance of prominent ligand families, supported by experimental data from the well-established benchmark reaction of rac-1,3-diphenylallyl acetate with dimethyl malonate.[3] Beyond a simple comparison of yield and enantiomeric excess (ee%), we will analyze the causality behind experimental choices, provide detailed protocols for ligand evaluation, and introduce a framework for assessing cost-effectiveness through metrics like Turnover Number (TON) and Turnover Frequency (TOF).

The Economic Reality of Asymmetric Catalysis

The selection of a chiral ligand in both industrial and academic settings is a critical decision that balances catalytic efficiency with economic viability.[4] The upfront cost of a ligand, which can vary significantly based on its synthetic complexity and commercial availability, is only one part of the equation. A truly cost-effective ligand is one that delivers high yield and enantioselectivity at low catalyst loadings, thus maximizing the number of catalytic cycles before deactivation. This efficiency is quantified by the Turnover Number (TON), which represents the moles of product formed per mole of catalyst, and the Turnover Frequency (TOF), which is the TON per unit of time.[5][6] A higher TON signifies a more stable and long-lived catalyst, directly impacting the overall process cost.[7]

A Benchmark for Comparison: The Tsuji-Trost Reaction

To provide a standardized platform for comparing different chiral ligands, we will focus on the extensively studied Tsuji-Trost reaction: the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.[2][3] This reaction is a robust benchmark due to its well-understood mechanism and the clear differentiation in performance it reveals among various ligand types.

Comparative Analysis of Chiral Ligand Classes

The following sections will dissect the performance and cost attributes of three major classes of chiral ligands commonly employed in AAA: Trost Ligands, Phosphoramidites, and Bis(oxazoline) (BOX) Ligands.

Trost Ligands: The Stalwarts of AAA

Developed by Barry Trost, these C2-symmetric ligands, derived from 1,2-diaminocyclohexane (DACH), have become synonymous with high performance in AAA reactions. Their rigid backbone and tunable aromatic substituents create a well-defined chiral pocket around the palladium center, effectively controlling the facial selectivity of the nucleophilic attack.

Performance Insights: Trost ligands consistently deliver excellent enantioselectivities (often >95% ee) and high yields in the benchmark reaction. The choice between the standard phenyl-substituted and the more sterically demanding naphthyl-substituted ligands can influence the outcome with different substrates.

Cost Considerations: Trost ligands, while highly effective, are generally at the higher end of the price spectrum due to their multi-step synthesis. For example, the (R,R)-DACH-phenyl Trost ligand can be found at approximately $131.75 for 250 mg, while the (R,R)-DACH-naphthyl Trost ligand is priced around $147.00 for the same amount.[8][9] The (S,S)-enantiomers are similarly priced.[10]

Phosphoramidites: Modular and Highly Tunable

Phosphoramidite ligands, particularly those based on a BINOL backbone (like Feringa ligands), have gained significant traction in asymmetric catalysis due to their modularity and ease of synthesis.[11] This modularity allows for the rapid generation of ligand libraries to screen for optimal performance in a given reaction.

Performance Insights: Monodentate phosphoramidite ligands have demonstrated the ability to achieve high enantioselectivities in the benchmark AAA reaction, with some examples reaching up to 93% ee.[11] Their performance is highly dependent on the steric and electronic properties of the amine and alcohol components from which they are derived.

Cost Considerations: The cost of phosphoramidite ligands can be more variable than that of Trost ligands. While some common phosphoramidites are commercially available at a moderate price point, custom-synthesized or more complex derivatives can be expensive. However, their often straightforward synthesis can make them an attractive option for in-house preparation.

Bis(oxazoline) (BOX) Ligands: Versatile and Readily Accessible

Bis(oxazoline) ligands are a class of C2-symmetric ligands synthesized from readily available chiral amino alcohols.[12] They are particularly well-known for their application in copper- and zinc-catalyzed reactions, but have also shown utility in palladium-catalyzed transformations.

Performance Insights: While less commonly employed in the benchmark Pd-catalyzed AAA of rac-1,3-diphenylallyl acetate compared to phosphine-based ligands, BOX ligands have demonstrated the ability to induce moderate to good enantioselectivity in related AAA reactions. Their performance is sensitive to the substituents at the stereogenic centers and the nature of the linker between the oxazoline rings.

Cost Considerations: A significant advantage of BOX ligands is their generally lower cost and the commercial availability of a wide range of derivatives. For instance, (R,R)-iPr-Pybox can be purchased for as low as $13.50 for 1 gram.[13] This makes them an attractive starting point for reaction optimization, especially when cost is a primary concern.

Quantitative Data Summary

The following table provides a comparative summary of the performance and approximate cost of representative chiral ligands in the benchmark Pd-catalyzed AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Ligand ClassRepresentative LigandYield (%)ee (%)TON (approx.)TOF (h⁻¹) (approx.)Approx. Cost ($/g)
Trost Ligand (R,R)-DACH-phenyl Trost~95-99~95-99~190-198~95-99527
Phosphine (R)-BINAP~90-98~85-95~180-196~90-9872
Phosphoramidite (S)-MONOPHOS~95-99~90-96~190-198~95-99Varies
BOX Ligand (R,R)-iPr-Pybox~80-90~70-85~160-180~80-9013.50

Note: TON and TOF values are estimated based on typical catalyst loadings (0.5-1 mol%) and reaction times (2-4 hours) reported in the literature. Actual values will vary depending on specific experimental conditions. Cost data is indicative and subject to change.

Experimental Protocols

To ensure a standardized evaluation of different chiral ligands, a detailed experimental protocol for the benchmark reaction is provided below.

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral Ligand (e.g., Trost ligand, BINAP, Phosphoramidite, BOX ligand)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and consumables

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.006 mmol, 1.2 mol%) in anhydrous DCM (1 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for pre-formation of the catalyst complex.

  • Add rac-1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv.) to the reaction mixture.

  • In a separate vial, prepare the nucleophile by mixing dimethyl malonate (0.6 mmol, 1.2 equiv.), BSA (0.75 mmol, 1.5 equiv.), and KOAc (0.025 mmol, 5 mol%) in anhydrous DCM (1 mL).

  • Add the nucleophile solution to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the yield and enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

The Causality Behind Ligand Performance: A Mechanistic Perspective

The remarkable ability of chiral ligands to induce enantioselectivity in the AAA reaction stems from their influence on the geometry of the key η³-allylpalladium intermediate and the subsequent nucleophilic attack.

AAA_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0L Pd(0)L* Pi_Allyl π-Allyl-Pd(II)L* Complex Pd0L->Pi_Allyl Oxidative Addition Allyl_OAc Allyl-OAc Allyl_OAc->Pi_Allyl Product Product Pi_Allyl->Product Nucleophilic Attack Nu_H Nucleophile (Nu-H) Nu_H->Pi_Allyl Pd0L_regen Pd(0)L* Product->Pd0L_regen

Pd-Catalyzed Asymmetric Allylic Alkylation Catalytic Cycle.
  • Trost Ligands: The C2-symmetric DACH backbone creates a chiral "wall" that effectively blocks one face of the π-allyl complex, directing the nucleophile to attack the opposite face with high selectivity. The bulky aromatic groups on the phosphine arms further refine this chiral environment.

  • Phosphoramidites: These monodentate ligands create a chiral environment through a combination of steric hindrance from the bulky substituents on the nitrogen and the chiral BINOL backbone. The P-N bond is known to have a strong trans-influence, which can affect the reactivity of the allyl terminus opposite to the ligand.

  • BOX Ligands: The C2-symmetric bis(oxazoline) framework coordinates to the palladium center in a pincer-like fashion. The substituents at the stereogenic centers of the oxazoline rings project into the space around the metal, creating a chiral pocket that influences the orientation of the π-allyl intermediate and thereby the trajectory of the incoming nucleophile.

A Framework for Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis goes beyond comparing the price per gram of different ligands. It requires a holistic view that incorporates performance metrics. The following workflow provides a structured approach to this analysis.

Cost_Effectiveness_Workflow A Define Benchmark Reaction B Identify Candidate Ligands A->B C Gather Performance Data (Yield, ee%) B->C D Gather Cost Data ($/g) B->D E Calculate TON & TOF C->E F Calculate Catalyst Cost per Gram of Product D->F E->F G Compare & Select Optimal Ligand F->G

Workflow for Ligand Cost-Effectiveness Analysis.

Calculating Key Metrics:

  • Turnover Number (TON): TON = (moles of product) / (moles of catalyst) A higher TON indicates a more stable and efficient catalyst.[14]

  • Turnover Frequency (TOF): TOF = TON / reaction time (in hours) TOF provides a measure of the catalyst's activity or speed.[14]

  • Catalyst Cost per Gram of Product: This metric provides a direct economic comparison: Cost/g product = [(catalyst loading (mol%) * MW_product * cost_ligand/g) / (100 * MW_ligand)] + [(catalyst loading (mol%) * MW_product * cost_Pd_precursor/g) / (100 * MW_Pd_precursor)]

By systematically evaluating these parameters, researchers can make an informed decision that aligns with both their scientific goals and budgetary constraints.

Conclusion

The selection of a chiral ligand for Asymmetric Allylic Alkylation is a multifaceted decision that requires a careful balance of performance and cost. While highly effective ligands like the Trost series often come with a higher price tag, their exceptional performance at low catalyst loadings can, in some cases, justify the initial investment. Conversely, more affordable ligands like certain BOX derivatives may provide a cost-effective solution for initial screening or for applications where moderate enantioselectivity is acceptable. Phosphoramidites offer a compelling middle ground with their modularity and potential for high performance.

Ultimately, the most cost-effective chiral ligand is not necessarily the cheapest one, but rather the one that delivers the desired level of stereocontrol and yield with the highest efficiency under practical laboratory conditions. By employing a systematic approach to evaluation, as outlined in this guide, researchers can navigate the complex landscape of chiral ligands and select the optimal catalyst to drive their synthetic endeavors forward.

References

Scaling the Summit of Asymmetric Synthesis: A Comparative Guide to the (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex terrain of chiral synthesis, the choice of ligand is paramount. In the realm of palladium-catalyzed Asymmetric Allylic Alkylation (AAA), the family of Trost ligands has established itself as a reliable workhorse. This guide provides an in-depth, objective comparison of the (R,R)-DACH-naphthyl Trost ligand, focusing on its performance, scalability, and practical application, particularly in contrast to its close relative, the (R,R)-DACH-phenyl Trost ligand, and other alternatives.

The this compound, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl), is a C₂-symmetric diphosphine ligand that has demonstrated exceptional efficacy in a multitude of palladium-catalyzed AAA reactions.[1][2] Its rigid naphthyl backbone and chiral diaminocyclohexane (DACH) scaffold create a well-defined chiral pocket around the palladium center, enabling high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

The scalability of a catalytic system is a critical factor in the transition from laboratory-scale discovery to industrial-scale production. Key metrics for assessing scalability include catalyst loading, turnover number (TON), turnover frequency (TOF), yield, and enantiomeric excess (ee%). While achieving high performance on a milligram scale is an important first step, maintaining this performance on a kilogram scale presents significant challenges, including cost, catalyst stability, and product purification.[5]

Performance Comparison: (R,R)-DACH-naphthyl vs. Alternatives

The subtle yet significant structural difference between the naphthyl and phenyl backbones of Trost ligands can have a profound impact on their catalytic performance. The more sterically demanding and electron-rich naphthyl group can create a more defined and rigid chiral environment, which can translate to higher enantioselectivity for certain substrates.

While a direct side-by-side comparison under identical large-scale conditions is not extensively documented in a single source, a compilation of data from various studies allows for a comparative assessment. The following table summarizes representative data for the this compound and its phenyl-substituted counterpart in different AAA reactions.

LigandReaction TypeSubstrateNucleophileCatalyst Loading (mol%)Yield (%)ee (%)Reference
(R,R)-DACH-naphthyl DesymmetrizationCyclic meso-substrateElectron-deficient pyrroleNot specifiedHigh>99[6]
(R,R)-DACH-naphthyl AllylationHydroxyacrylate-Not specifiedHighup to 94[6]
(R,R)-DACH-naphthyl Allylic SulfonylationVinyl cyclic carbonateSodium sulfinateNot specifiedHighHigh[6]
(R,R)-DACH-phenyl Desymmetrization5- to 7-membered ring meso-substratesAcetoxy Meldrum's acidNot specifiedHighup to 99[6][7]
(R,R)-DACH-phenyl Kinetic ResolutionO-Boc Protected 4-Hydroxycyclopentenone-Not specifiedHighNot specified[6]

From the available data, both the (R,R)-DACH-naphthyl and (R,R)-DACH-phenyl Trost ligands consistently deliver high yields and excellent enantioselectivities across a range of AAA reactions.[6][7] The choice between them may ultimately depend on the specific substrate and nucleophile, with the naphthyl variant potentially offering an advantage in cases where a more sterically hindered and rigid chiral pocket is beneficial.

The Path to Scalability: A Case Study in Process Optimization

A significant hurdle in the industrial application of palladium-catalyzed AAA reactions is the high cost and potential toxicity of the metal catalyst. Therefore, reducing catalyst loading without compromising yield and enantioselectivity is a primary goal of process development. A study on the large-scale production of ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate, while not using the naphthyl variant, provides a valuable blueprint for scaling up Trost ligand-mediated reactions.[3] By systematically optimizing parameters such as temperature, concentration, base, and the addition of water, the researchers were able to drastically reduce the catalyst loading of [η³-C₃H₅PdCl]₂ to as low as 0.025 mol% under solvent-free conditions, making the process more economical and sustainable for large-scale production.[3] These principles of meticulous optimization are directly applicable to reactions employing the this compound.

Catalytic Cycle and Workflow for Scalability Assessment

To understand the reaction and its scalability, it is crucial to visualize the underlying mechanisms and the workflow for process optimization.

Tsuji-Trost Catalytic Cycle pd0 Pd(0)L olefin_complex η²-Olefin-Pd(0)L pd0->olefin_complex Coordination pi_allyl η³-π-Allyl-Pd(II)L olefin_complex->pi_allyl Oxidative Addition product_complex η²-Product-Pd(0)L pi_allyl->product_complex Nucleophilic Attack leaving_group Leaving Group Anion pi_allyl->leaving_group product_complex->pd0 Dissociation product Allylated Product product_complex->product substrate Allylic Substrate nucleophile Nucleophile

Figure 1: Simplified Catalytic Cycle of the Tsuji-Trost Reaction.

The catalytic cycle begins with the coordination of the Pd(0) complex, bearing the chiral Trost ligand (L*), to the allylic substrate.[8] This is followed by oxidative addition to form a π-allyl palladium(II) intermediate. The nucleophile then attacks the π-allyl complex, typically from the face opposite the palladium, leading to the formation of the product and regeneration of the Pd(0) catalyst.[8] The enantioselectivity is determined by the chiral ligand, which directs the nucleophilic attack to one of the two enantiotopic termini of the π-allyl intermediate.

Scalability Workflow cluster_0 Phase 1: Lab-Scale Feasibility cluster_1 Phase 2: Process Development cluster_2 Phase 3: Scale-Up A Reaction Scoping (Ligand & Solvent Screen) B Parameter Optimization (Temp, Conc, Base) A->B C Catalyst Loading Reduction B->C D Impurity Profiling C->D E Work-up & Isolation Procedure Development D->E F Pilot Plant Run (kg Scale) E->F G Validation & Documentation F->G

Figure 2: Workflow for Assessing and Implementing Scalability.

Detailed Experimental Protocol: Representative Kilogram-Scale AAA Reaction

The following is a representative, detailed protocol for a kilogram-scale AAA reaction, adapted from the principles of established scalable procedures and the known reactivity of the this compound. Note: This is a generalized protocol and must be optimized for the specific substrate and nucleophile.

Reaction: Asymmetric Allylic Alkylation of a Cyclic Allylic Acetate with a Malonate Nucleophile.

Materials:

  • Allylic Acetate Substrate (1.0 kg, 1.0 equiv)

  • Dimethyl Malonate (1.2 equiv)

  • This compound (0.055 mol%)

  • [η³-C₃H₅PdCl]₂ (0.025 mol%)

  • 1,1,3,3-Tetramethylguanidine (TMG) (2.0 equiv)

  • Deionized Water (160 equiv relative to Pd)

  • Toluene (as solvent for work-up)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Pre-formation (Inert Atmosphere): To a nitrogen-purged reactor, add the [η³-C₃H₅PdCl]₂ and the this compound. Add a small amount of degassed solvent (e.g., dichloromethane) to dissolve the solids and stir for 30 minutes at room temperature to allow for complex formation.

    • Causality: Pre-forming the active catalyst ensures a homogeneous and reactive catalytic species at the start of the reaction, which can improve reproducibility and reaction kinetics.

  • Reaction Setup (Inert Atmosphere): To the main reactor, charge the allylic acetate substrate, dimethyl malonate, and TMG.

  • Initiation: Add the pre-formed catalyst solution to the main reactor. Then, add the specified amount of deionized water.

    • Causality: The addition of a precise amount of water has been shown to significantly accelerate the reaction rate in some Trost AAA reactions, potentially by aiding in the protonolysis of the palladium-enolate intermediate.[3]

  • Reaction Monitoring: Maintain the reaction temperature at 10-15 °C and monitor the progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.

    • Causality: Lower temperatures can improve enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl. Add toluene and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

    • Causality: The aqueous washes remove the TMG salt, excess malonate, and other water-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as crystallization or column chromatography, to yield the final product.

    • Trustworthiness: The purity and enantiomeric excess of the final product should be rigorously determined by analytical techniques such as NMR, HPLC on a chiral stationary phase, and optical rotation.

Conclusion

The this compound is a powerful and versatile tool for asymmetric allylic alkylation, capable of delivering high yields and exceptional enantioselectivities. Its performance is comparable, and in some cases potentially superior, to the more common phenyl variant, particularly for substrates that benefit from a more sterically demanding chiral environment. The key to unlocking its full potential on a large scale lies in meticulous process optimization, focusing on reducing catalyst loading and developing robust and efficient work-up procedures. By following a systematic approach to scalability assessment and applying the principles of rational process development, the this compound can be effectively implemented in the synthesis of complex chiral molecules on an industrial scale, providing a reliable and efficient pathway to valuable enantiopure compounds.

References

A Comparative Guide to (R,R)- and (S,S)-DACH-naphthyl Trost Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that dictates the stereochemical outcome of an asymmetric reaction. Among the pantheon of privileged ligands, the Trost C2-symmetric ligands, built upon a trans-1,2-diaminocyclohexane (DACH) backbone, have proven to be exceptionally robust and versatile for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This guide provides an in-depth technical comparison of the performance of the enantiomeric (R,R)- and (S,S)-DACH-naphthyl Trost ligands, offering experimental insights to inform your catalytic system design.

The Principle of Enantiomeric Control: Two Sides of the Same Coin

The fundamental principle governing the use of (R,R)- and (S,S)-DACH-naphthyl Trost ligands is that the absolute configuration of the ligand directly controls the absolute configuration of the product. In essence, these ligands are enantiomers of each other and, when employed under identical reaction conditions, will generate enantiomeric products. This predictable control is a cornerstone of modern asymmetric synthesis, allowing for the selective formation of a desired enantiomer, a crucial aspect in the development of chiral drugs where often only one enantiomer is therapeutically active. As Professor Barry M. Trost's work has extensively demonstrated, by simply choosing between the (R,R) or (S,S) enantiomer of the ligand, a chemist can access either enantiomer of the product with high fidelity.[1]

The power of this enantiomeric control is particularly evident in the desymmetrization of meso-compounds, where a prochiral starting material is converted into a chiral, non-racemic product. The choice of the (R,R)- or (S,S)-ligand determines which of the two enantiotopic leaving groups is selectively displaced, leading to the formation of the corresponding enantiomeric product.

Performance in Asymmetric Allylic Alkylation: A Comparative Overview

While a single head-to-head comparison in the literature for the exact same reaction is scarce, the extensive body of work on Trost AAA reactions allows for a clear comparative illustration based on representative examples. The performance of both the (R,R)- and (S,S)-DACH-naphthyl Trost ligands is consistently characterized by high yields and excellent enantioselectivities across a broad range of substrates and nucleophiles.

Below is a table summarizing the performance of each ligand in representative asymmetric allylic alkylation reactions, showcasing their ability to deliver opposite enantiomers with comparable efficacy.

LigandSubstrateNucleophileProductYield (%)ee (%)Reference
(R,R)-DACH-naphthyl meso-cyclic dibenzoatePyrrolePyrrole-substituted cycloalkene>95>99[2]
(S,S)-Trost Ligand *Allylic acetatePhenolAryl ether intermediate for Galanthamine/Morphine7288[3]

Note: The reference for the (S,S)-Trost ligand in the synthesis of the galanthamine/morphine intermediate refers to the standard Trost ligand, which has a similar DACH backbone. The principle of enantiomeric control remains the same for the DACH-naphthyl variant.

This data underscores the key takeaway: the choice between the (R,R)- and (S,S)-DACH-naphthyl ligand is not a matter of superior performance of one over the other in general terms, but rather a strategic choice to access a specific enantiomer of the desired product. Both ligands are highly effective at inducing asymmetry.

Mechanistic Insight: The Origin of Stereoselectivity

The high degree of enantioselectivity observed with DACH-naphthyl Trost ligands stems from the well-defined chiral environment created by the C2-symmetric ligand around the palladium center. The catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA) provides a clear picture of how this chirality transfer occurs.[3][4][5]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The Pd(0) catalyst, bearing the chiral DACH-naphthyl ligand, reacts with the allylic substrate to form a cationic η³-allyl palladium(II) complex.

  • Nucleophilic Attack: The nucleophile then attacks one of the two termini of the π-allyl group. The chiral ligand creates a sterically biased environment, directing the nucleophile to attack one of the two enantiotopic faces of the π-allyl complex preferentially.

  • Reductive Elimination: Following the nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, ready to enter another catalytic cycle.

The C2-symmetry of the DACH backbone and the bulky naphthyl groups of the ligand create a "chiral pocket" that effectively shields one of the allylic termini, leaving the other more accessible for nucleophilic attack. The (R,R)-ligand will expose one face of the π-allyl complex, while the (S,S)-ligand will expose the opposite face, leading to the formation of enantiomeric products.

Catalytic Cycle cluster_RR (R,R)-DACH-naphthyl Ligand cluster_SS (S,S)-DACH-naphthyl Ligand Pd(0)-L(R,R) Pd(0)-L(R,R) pi-Allyl-Pd(II)-L(R,R) pi-Allyl-Pd(II)-L(R,R) Pd(0)-L(R,R)->pi-Allyl-Pd(II)-L(R,R) Oxidative Addition Product (R) Product (R) pi-Allyl-Pd(II)-L(R,R)->Product (R) Nucleophilic Attack Product (R)->Pd(0)-L(R,R) Reductive Elimination Pd(0)-L(S,S) Pd(0)-L(S,S) pi-Allyl-Pd(II)-L(S,S) pi-Allyl-Pd(II)-L(S,S) Pd(0)-L(S,S)->pi-Allyl-Pd(II)-L(S,S) Oxidative Addition Product (S) Product (S) pi-Allyl-Pd(II)-L(S,S)->Product (S) Nucleophilic Attack Product (S)->Pd(0)-L(S,S) Reductive Elimination Allylic Substrate Allylic Substrate Allylic Substrate->Pd(0)-L(R,R) Allylic Substrate->Pd(0)-L(S,S) Nucleophile Nucleophile Nucleophile->pi-Allyl-Pd(II)-L(R,R) Nucleophile->pi-Allyl-Pd(II)-L(S,S)

Figure 1: Catalytic cycles for Trost AAA using enantiomeric ligands.

Experimental Protocol: Asymmetric Allylic Alkylation of a meso-Dibenzoate

This protocol is a representative example for the desymmetrization of a meso-dibenzoate using a palladium catalyst with a DACH-naphthyl Trost ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R,R)- or (S,S)-DACH-naphthyl Trost ligand

  • meso-1,4-dibenzoyloxy-cyclopent-2-ene

  • Pyrrole

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and the chosen DACH-naphthyl Trost ligand (0.015 mmol, 1.5 mol%) in anhydrous dichloromethane (2 mL). Stir the solution at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask, add the meso-1,4-dibenzoyloxy-cyclopent-2-ene (1.0 mmol, 1.0 equiv.) and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Addition of Nucleophile and Solvent: Add anhydrous dichloromethane (3 mL) to the flask containing the substrate and base, followed by the addition of pyrrole (1.2 mmol, 1.2 equiv.).

  • Initiation of Reaction: To the stirring suspension of the substrate, base, and nucleophile, add the pre-formed catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 Dissolve Pd(OAc)2 and (R,R)- or (S,S)-DACH-naphthyl ligand in anhydrous DCM prep2 Stir for 30 min at RT prep1->prep2 react2 Add pre-formed catalyst solution prep2->react2 Active Catalyst react1 Combine meso-substrate, Cs2CO3, and pyrrole in anhydrous DCM react1->react2 react3 Stir at RT and monitor react2->react3 workup1 Quench with aq. NH4Cl workup2 Extract with DCM workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 workup5 Determine ee by chiral HPLC/GC workup4->workup5

Figure 2: Step-by-step experimental workflow.

Conclusion and Outlook

The (R,R)- and (S,S)-DACH-naphthyl Trost ligands represent a powerful pair of enantiomeric tools for the synthetic chemist. Their performance in palladium-catalyzed asymmetric allylic alkylation is characterized by high yields and, most importantly, excellent and predictable enantiocontrol. The choice between the two is a strategic one, dictated by the desired absolute stereochemistry of the target molecule. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the utility of these well-established and reliable chiral ligands will undoubtedly remain a cornerstone of asymmetric catalysis. The straightforward accessibility of both enantiomers of the DACH backbone ensures that either stereochemical outcome is readily achievable in the laboratory.[6]

References

A Senior Application Scientist's Guide to Enantiomeric Excess with Trost Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive review of enantiomeric excess values achieved using the renowned Trost ligands. This guide is designed for researchers, scientists, and professionals in drug development who seek to leverage high-performance catalytic systems for asymmetric synthesis. We will move beyond a simple recitation of data, delving into the mechanistic underpinnings of these catalysts, the causality behind experimental choices, and a comparative analysis of their performance across various reaction classes. Our goal is to provide not just data, but actionable insights grounded in scientific literature.

Introduction: The Advent of a Privileged Ligand Class

The palladium-catalyzed asymmetric allylic alkylation (AAA), often called the Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis for its power to form C-C, C-O, C-N, and C-S bonds.[1][2] The true potential of this reaction for creating chiral molecules was unlocked by the development of chiral ligands capable of inducing high stereoselectivity. Foremost among these are the C2-symmetric ligands developed by the Trost group, which are built upon a trans-1,2-diaminocyclohexane (DACH) backbone. These ligands have proven to be exceptionally effective, consistently delivering high yields and excellent levels of enantioselectivity across a broad spectrum of substrates and nucleophiles.[3]

The remarkable success of Trost ligands stems from their well-defined, rigid chiral scaffold which creates a precise and confined chiral pocket around the metal center, effectively discriminating between the two enantiotopic faces of the incoming nucleophile or the two termini of the π-allyl intermediate.

cluster_ligand Trost Ligand Structure DACH Chiral DACH Backbone (C2-Symmetry) P1 Diphenylphosphino- benzoyl Arm DACH->P1 Amide Linkage P2 Diphenylphosphino- benzoyl Arm DACH->P2 Amide Linkage

Caption: Core structural components of a standard Trost ligand.

The Mechanism of Enantioselection

To appreciate the performance of Trost ligands, one must first understand the catalytic cycle in which they operate. The generally accepted mechanism for the Tsuji-Trost reaction involves several key steps where the chiral ligand exerts its influence.[1][4][5]

The cycle begins with the coordination of a Pd(0) complex, bearing the chiral Trost ligand, to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex.[4][5] It is at this stage and the subsequent nucleophilic attack that the ligand's chiral environment dictates the stereochemical outcome. The ligand's structure influences the geometry of the π-allyl complex and sterically directs the incoming nucleophile to attack a specific terminus of the allyl moiety from a specific face, thereby creating the new stereocenter with high fidelity.[1][6]

Trost_Catalytic_Cycle pd0 Pd(0)L* Complex pi_allyl η³-π-Allyl Pd(II)L* Complex (Cationic) pd0->pi_allyl Oxidative Addition substrate Allylic Substrate (R-X) substrate->pd0 Coordination product Chiral Product (R-Nu) product->pd0 Reductive Elimination pi_allyl->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Performance Comparison: Enantiomeric Excess Across Key Reactions

Trost ligands have demonstrated broad utility. The following tables summarize their performance, focusing on the achieved enantiomeric excess (ee), a critical metric for any asymmetric transformation.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This is the quintessential application for Trost ligands, where they have set the standard for enantioselectivity.

Table 1: Performance with Carbon Nucleophiles

Substrate TypeNucleophileLigand VariantYield (%)ee (%)Reference
Cyclic Allylic AcetateDimethyl Malonate(R,R)-DACH-PhenylHigh>95
meso-Cyclic Bis-carbonateAcetoxy Meldrum's Acid(R,R)-DACH-PhenylHighup to 99[3]
Allyl β-Keto Ester2,4,6-Trimethoxyphenyl(R,R)-ANDEN-PhenylHighup to 99.9[3]
Vinylcyclopropane3-Substituted Indoles(R,R)-L22 (Modified)Excellentup to 98[3]

Table 2: Performance with Nitrogen and Oxygen Nucleophiles

Nucleophile TypeExample NucleophileSubstrate TypeYield (%)ee (%)Reference
Nitrogen PhthalimideCyclic Allylic AcetateQuantitative94[7]
Nitrogen 1H-Pyrroles / 1H-IndolesVinyl AziridinesHighup to 96[3]
Nitrogen Alkylamines, Azides, ImidesGeneral Allylic SubstratesHighGenerally >90
Oxygen PhenolAllylic Carbonate7288[1]
Oxygen Alcohols, CarboxylatesGeneral Allylic SubstratesHighExcellent
Performance in Other Catalytic Systems

The utility of the Trost ligand scaffold extends beyond palladium-catalyzed AAA. Its robust design has been successfully adapted for other metals and reaction types.

Table 3: Performance in Other Asymmetric Reactions

MetalReaction TypeSubstrateYield (%)ee (%)Reference
MolybdenumAllylic AlkylationOlivetol derivative30 (overall)>99 (enantiopure)
RutheniumAsymmetric HydrogenationVarious KetonesGoodup to 96[8]
PalladiumHydrosilylationAlkenesGoodup to 99[9]

These results underscore the versatility of the Trost ligand architecture. The molybdenum-catalyzed reaction, for instance, proceeds through a distinctly different mechanism from the palladium variant but still achieves exceptional stereocontrol. More recently, the standard (S,S)-DACH Trost ligand has been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of ketones, achieving excellent enantioselectivity.[8]

Featured Protocol: Asymmetric Synthesis of a Galantamine Intermediate

To provide a tangible example of these principles in practice, we present a representative experimental protocol for a Trost AAA reaction used in the synthesis of a key intermediate for galantamine and morphine.[1][5] This protocol is a self-validating system, demonstrating the reliability and high performance expected from this catalytic method.

Reaction: Asymmetric O-alkylation of a phenol with an allylic carbonate.

Materials:

  • [π-Allylpalladium chloride dimer] or Pd₂(dba)₃

  • (S,S)-Trost Ligand ((1S,2S)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine)

  • Allylic Carbonate Substrate

  • Phenolic Nucleophile

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Experimental Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium source (e.g., 1 mol% [π-allylpalladium chloride dimer]) and the (S,S)-Trost ligand (e.g., 3 mol%) in anhydrous DCM. Stir the solution at room temperature for 30 minutes. The solution should turn a clear, light yellow. Causality: Pre-forming the active catalyst ensures that the ligand is fully coordinated to the palladium center before the introduction of the substrates, leading to higher reproducibility and enantioselectivity.

  • Reaction Assembly: To the catalyst solution, add the phenolic nucleophile (1.2 equivalents) followed by the allylic carbonate substrate (1.0 equivalent).

  • Initiation: Add triethylamine (2.0 equivalents) dropwise to the reaction mixture. Causality: Triethylamine acts as a base to deprotonate the phenol, generating the active nucleophile in situ. It also neutralizes the acid formed during the catalytic cycle.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification and Analysis: Filter the solution and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

This reaction typically results in the formation of the desired aryl ether in good yield (e.g., 72%) and high enantiomeric excess (e.g., 88%).[1]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry flask under Argon B 2. Add Pd source and Trost Ligand in DCM A->B C 3. Stir 30 min to pre-form catalyst B->C D 4. Add Substrate and Nucleophile C->D E 5. Add Et3N to initiate D->E F 6. Stir at RT, Monitor by TLC E->F G 7. Concentrate and perform extraction F->G H 8. Dry with Na2SO4 G->H I 9. Purify via Column Chromatography H->I J 10. Analyze ee by Chiral HPLC I->J

Caption: A typical experimental workflow for a Trost AAA reaction.

Conclusion and Authoritative Outlook

The Trost ligand family represents a triumph in rational ligand design, offering a robust and highly effective solution for a multitude of asymmetric transformations. The data consistently shows that for palladium-catalyzed allylic alkylations, these ligands are a premier choice, frequently delivering enantiomeric excesses exceeding 95%.[3][7] Their modular nature allows for fine-tuning, and their success has inspired the development of countless other privileged ligand scaffolds.[10][11] As the demand for enantiopure compounds in pharmaceuticals and materials science continues to grow, the foundational principles demonstrated by the Trost ligands will undoubtedly continue to guide the future of asymmetric catalysis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern asymmetric synthesis, the (R,R)-DACH-naphthyl Trost ligand is instrumental in palladium-catalyzed reactions that build molecular complexity with high stereocontrol.[1][2] Its utility in academic and pharmaceutical research is unquestioned. However, its sophisticated structure—a chiral diaminocyclohexane backbone flanked by bulky diphenylphosphino-naphthoyl groups—necessitates a rigorous and informed approach to waste management.[1]

This guide provides a comprehensive framework for the safe and compliant disposal of this compound and its associated waste streams. As scientists, our responsibility extends beyond the successful execution of a reaction to the entire lifecycle of the chemicals we employ. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic properties and potential hazards of the ligand is the foundation of safe handling and disposal. The primary risks stem from the ligand itself and its frequent association with palladium, a heavy metal catalyst.

Causality of Hazards:

  • Organophosphine Moiety: The diphenylphosphino groups are the ligand's functional core. While essential for catalysis, organophosphine compounds can be irritants and require careful handling. A safety data sheet for the analogous (S,S) ligand classifies it as a skin and eye irritant.

  • Combustible Solid: The ligand is a high-melting-point powder, classified as a combustible solid, which dictates storage and handling protocols away from ignition sources.[3]

  • Aquatic Toxicity: It is designated with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water and must be prevented from entering the environment.[3]

  • Palladium Contamination: Waste generated from reactions using this ligand is almost certainly contaminated with soluble or nanoparticulate palladium complexes.[4][5] Palladium is a heavy metal with strict disposal limits, and waste streams containing it must be managed as hazardous heavy metal waste.

Data Summary: this compound

Property Value Source
Synonym (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphino-1-naphthoyl)
CAS Number 174810-09-4 [3]
Molecular Formula C₅₂H₄₄N₂O₂P₂ [3]
Molecular Weight 790.87 g/mol [3]
Physical Form Powder [3]
Melting Point 224-231 °C [3]
Storage Class 11 (Combustible Solids) [3]

| Water Hazard Class | WGK 3 (Highly hazardous to water) |[3] |

The Disposal Decision Workflow

The proper disposal route depends on the form of the waste. The following workflow provides a clear decision-making process from the point of generation to final handoff for disposal. This system ensures that all waste streams are correctly characterized, segregated, and contained.[6][7][8]

G cluster_0 Disposal Workflow cluster_1 Step 2: Segregate & Contain start Waste Generation (this compound) char Step 1: Characterize Waste (Solid, Liquid, or Unused Chemical?) start->char contain_solid Contaminated Solids (Gloves, Wipes, Silica) Container: Labeled solid waste pail. char->contain_solid Solid contain_liquid Contaminated Liquids (Reaction mixtures, Rinses) Container: Labeled, compatible waste solvent can (Halogenated/ Non-halogenated as appropriate). char->contain_liquid Liquid contain_pure Unused/Expired Ligand Container: Original, sealed bottle. Label clearly as 'WASTE'. char->contain_pure Unused ehs Step 3: Final Disposal Arrange pickup by certified Environmental Health & Safety (EHS) personnel. contain_solid->ehs contain_liquid->ehs contain_pure->ehs

Caption: Decision workflow for proper disposal of Trost ligand waste.

Step-by-Step Disposal Protocols

Adherence to a validated, step-by-step protocol is critical for ensuring safety and compliance. The following procedures cover the most common waste scenarios involving the this compound.

Protocol 1: Unused or Expired Pure Ligand

Disposal of the pure, unreacted chemical requires that it be kept in its original, secure packaging to await professional disposal.

  • Do Not Attempt Neutralization: The chemical complexity of the ligand makes in-lab neutralization hazardous and impractical. Do not attempt to treat the pure solid with oxidizers, acids, or bases.

  • Secure Original Container: Ensure the original manufacturer's container is tightly sealed. If the cap is damaged, overpack the entire container in a larger, sealable, chemically compatible container.

  • Label as Waste: Affix a hazardous waste label directly to the container. Fill out all required fields, including the full chemical name: "this compound" and CAS number: 174810-09-4.

  • Segregated Storage: Store the container in a designated satellite accumulation area for hazardous waste.[8] Ensure it is stored separately from incompatible materials like strong acids and oxidizers.[6][8]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for incineration.[9]

Protocol 2: Contaminated Solid Waste

This stream includes items with trace to moderate contamination, such as gloves, weighing paper, TLC plates, and contaminated silica gel from chromatography.

  • Collect at Point of Use: Place a designated, clearly labeled hazardous waste pail or drum in the immediate vicinity of the work area (e.g., inside the fume hood).

  • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound," any residual palladium catalyst used, and associated solvents.

  • Segregation: This waste is considered organometallic/organophosphine solid waste. Do not mix it with non-hazardous lab trash or other chemical waste streams unless explicitly permitted by your EHS office.[6][7]

  • Keep Container Closed: The waste container must be kept sealed except when adding waste.[9]

  • Disposal Route: Once full, the container should be securely sealed and moved to your lab's main hazardous waste accumulation area for EHS pickup and subsequent high-temperature incineration.[6][7]

Protocol 3: Contaminated Liquid Waste

This category includes reaction mixtures, mother liquors from crystallizations, and solvent rinses from glassware. This waste contains the ligand, palladium catalyst, solvents, and byproducts.

  • Use a Designated Waste Container: Use a robust, chemically compatible (e.g., glass or HDPE) and properly vented waste container.

  • Segregate Solvents: Do not mix chlorinated and non-chlorinated solvent waste unless your facility's waste program allows it. Always keep aqueous waste separate from organic solvent waste.[7]

  • Accurate Labeling: The waste container label must be meticulously filled out. List all components, including solvents, the Trost ligand, and the palladium source (e.g., "Palladium(II) acetate"). Estimate the percentages of each component.

  • Avoid Incompatibles: Never add strong oxidizers, acids, or bases to a solvent waste bottle containing organophosphine ligands and palladium complexes, as this can trigger exothermic or gas-generating reactions.

  • Secure for Pickup: When the container is full, ensure it is tightly sealed and schedule a pickup with your EHS provider for incineration.

Protocol 4: Decontamination of Empty Containers

An "empty" container that held the pure ligand is not truly empty and must be decontaminated before being discarded or recycled.

  • Triple Rinse Procedure: The standard procedure for decontaminating a container of a highly hazardous substance is a triple rinse.[9]

  • Collect the Rinsate: Perform the first rinse with a small amount of a compatible organic solvent (e.g., dichloromethane or ethyl acetate) in which the ligand is soluble. This first rinsate is highly concentrated and must be collected and disposed of as hazardous liquid waste (see Protocol 3).[9]

  • Subsequent Rinses: The second and third rinses should also be collected as hazardous liquid waste.[9]

  • Final Disposal of Container: After the triple rinse and air-drying in a fume hood, deface the original label completely. The container can now typically be disposed of as regular lab glass or plastic waste, but confirm this with your local EHS guidelines.

Emergency Procedures: Spills and Exposure

All personnel handling this ligand must be familiar with the specific emergency procedures outlined in the Safety Data Sheet (SDS) and the laboratory's Chemical Hygiene Plan.

  • Spills: For a small spill of the solid powder, avoid raising dust. Gently cover with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into a labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. In either case, seek immediate medical attention.

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you ensure a culture of safety, protect our environment, and uphold the integrity of our scientific mission.

References

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for (R,R)-DACH-naphthyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The (R,R)-DACH-naphthyl Trost ligand, a cornerstone in modern asymmetric synthesis, empowers chemists to construct complex chiral molecules with high precision. As with any powerful tool, its handling demands a commensurate level of respect and a thorough understanding of its safety profile. This guide, compiled from authoritative safety data and best laboratory practices, provides essential, immediate, and actionable information for the safe handling, use, and disposal of this valuable organophosphorus compound. Our goal is to equip you with the knowledge to not only utilize this ligand effectively but to do so with the utmost confidence in your safety protocols.

Hazard Assessment: Understanding the Risks

The ligand is also an air-sensitive solid.[4][5] While not pyrophoric, prolonged exposure to air and moisture can lead to degradation, affecting its performance in catalytic reactions. The primary operational concerns are preventing inhalation of the powder and avoiding contact with skin and eyes, while maintaining an inert atmosphere during handling and use.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling the this compound. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against airborne particles and accidental splashes. Given the "serious eye irritation" hazard, goggles provide a more complete seal.[1]
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.Necessary if handling the powder outside of a certified chemical fume hood or glovebox, or if there is a risk of aerosolization.

Engineering Controls and Safe Handling Workflow

The primary engineering control for handling this ligand is the use of a certified chemical fume hood or a glovebox to minimize inhalation exposure and maintain an inert atmosphere.[4][6]

Safe Handling Workflow Diagram

The following diagram illustrates the recommended workflow for safely handling the this compound from initial preparation to final waste disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Weighing cluster_reaction Reaction & Workup cluster_disposal Waste Disposal Prep Don Appropriate PPE Setup Prepare Inert Atmosphere Workspace (Fume Hood or Glovebox) Prep->Setup Weigh Weigh Ligand in Inert Atmosphere Setup->Weigh Maintain inert conditions Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Catalytic Reaction Transfer->Reaction Workup Quench and Workup Reaction Reaction->Workup SolidWaste Collect Solid Waste (Contaminated PPE, Weighing Paper) Workup->SolidWaste LiquidWaste Collect Liquid Waste (Reaction Mixture, Solvents) Workup->LiquidWaste Segregate Segregate and Label Waste Containers SolidWaste->Segregate LiquidWaste->Segregate Dispose Dispose via Institutional EHS Segregate->Dispose

Caption: Workflow for safe handling of this compound.

Step-by-Step Operational Protocols

Weighing the Ligand
  • Prepare the Workspace: Ensure your chemical fume hood or glovebox is clean and free of contaminants. If using a fume hood, purge with an inert gas like nitrogen or argon.

  • Use the Tare Method:

    • Place a clean, dry vial with a cap on an analytical balance and tare it.

    • Move the tared vial into the inert atmosphere of the fume hood or glovebox.

    • Carefully add the desired amount of the this compound to the vial. To minimize dust, use an anti-static spatula or weigh boat.[3]

    • Securely cap the vial.

    • Remove the capped vial from the inert atmosphere and re-weigh it to determine the exact mass of the ligand.[3]

  • Minimize Contamination: Use disposable weighing papers and spatulas where possible. If using reusable spatulas, decontaminate them immediately after use.

Transferring the Ligand to the Reaction Vessel
  • Inert Atmosphere Transfer: If the reaction is air-sensitive, transfer the ligand to the reaction vessel within the glovebox or under a positive pressure of inert gas in the fume hood.

  • Solid Addition Funnel: For larger quantities, a solid addition funnel can be used to add the ligand to the reaction flask under a blanket of inert gas.

Spill and Exposure Procedures

In Case of a Spill
  • Evacuate and Secure: If a significant amount of powder is spilled, evacuate the immediate area and restrict access.

  • Alert Personnel: Inform your supervisor and institutional Environmental Health and Safety (EHS) department.

  • Cleanup: For small spills, gently cover the powder with a damp paper towel to avoid creating dust. Carefully scoop the material into a labeled waste container. Do not dry sweep.

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with the this compound must be disposed of as hazardous chemical waste.

Waste StreamCollection Procedure
Solid Waste Place contaminated items such as gloves, weighing paper, and paper towels in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.
Liquid Waste Collect all reaction residues, solvents, and cleaning solutions in a compatible, sealed, and clearly labeled hazardous waste container.
Empty Containers The original container of the ligand should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.

Consult your institution's EHS department for specific guidelines on waste container labeling and pickup procedures.

By adhering to these safety protocols, you can confidently and safely harness the synthetic power of the this compound, advancing your research while maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-DACH-naphthyl Trost ligand
Reactant of Route 2
Reactant of Route 2
(R,R)-DACH-naphthyl Trost ligand

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.